molecular formula C4H6BrF3O B1353040 2-Bromo-3-methoxy-1,1,1-trifluoropropane CAS No. 883498-92-8

2-Bromo-3-methoxy-1,1,1-trifluoropropane

Cat. No.: B1353040
CAS No.: 883498-92-8
M. Wt: 206.99 g/mol
InChI Key: FYSQBSZARDNGLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-methoxy-1,1,1-trifluoropropane is a useful research compound. Its molecular formula is C4H6BrF3O and its molecular weight is 206.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-3-methoxy-1,1,1-trifluoropropane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3-methoxy-1,1,1-trifluoropropane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1,1,1-trifluoro-3-methoxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrF3O/c1-9-2-3(5)4(6,7)8/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSQBSZARDNGLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30407583
Record name 2-bromo-1,1,1-trifluoro-3-methoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883498-92-8
Record name 2-bromo-1,1,1-trifluoro-3-methoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-3-methoxy-1,1,1-trifluoropropane: A Versatile Fluorinated Building Block

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry, the incorporation of fluorine-containing moieties is a cornerstone strategy for optimizing drug candidates. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and modulated pKa, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile[1][2]. 2-Bromo-3-methoxy-1,1,1-trifluoropropane emerges as a valuable, albeit sparsely documented, building block that offers a unique combination of functionalities: a reactive bromine handle for synthetic elaboration and a trifluoromethyl-methoxy propyl scaffold to introduce desirable properties into target molecules.

This guide provides a comprehensive analysis of 2-Bromo-3-methoxy-1,1,1-trifluoropropane (CAS No. 883498-92-8), moving beyond simple catalog data to offer insights into its synthesis, predicted spectral characteristics, and likely chemical reactivity. By grounding our analysis in established principles of physical organic chemistry and drawing parallels with well-characterized analogs, we present a robust profile for researchers seeking to leverage this compound in their synthetic and drug discovery programs.

Core Physicochemical Properties

The fundamental properties of 2-Bromo-3-methoxy-1,1,1-trifluoropropane are summarized below. It is critical to note that some physical data, particularly the melting and flash points, are derived from supplier catalogs and may warrant independent verification, as they appear unusually high for a molecule of this size and structure[3][4]. The listed melting point is more plausibly a boiling point.

PropertyValueSource
CAS Number 883498-92-8[3][5]
Molecular Formula C₄H₆BrF₃O[3][5]
Molecular Weight 206.99 g/mol [5]
SMILES COCC(C(F)(F)F)Br[5]
Density 1.45 g/cm³[3]
Reported Melting Point 121-126 °C (Suspected Boiling Point)[3][4]
Reported Flash Point 216.9 °C[3][4]
Hazard Classification Irritant[3]

Synthesis and Spectroscopic Characterization

Proposed Synthetic Pathway

A logical approach involves the anti-Markovnikov addition of a bromine radical to 3-methoxy-1,1,1-trifluoropropene. This precursor could potentially be synthesized from the reaction of 3,3,3-trifluoropropene with methanol under basic conditions. The subsequent radical bromination, initiated by light (hν) or a radical initiator like AIBN, would yield the desired secondary bromide.

G cluster_0 Step 1: Methoxyfluoropropene Formation cluster_1 Step 2: Radical Bromination A 3,3,3-Trifluoropropene B 3-Methoxy-1,1,1-trifluoropropene A->B + CH₃OH, Base C 3-Methoxy-1,1,1-trifluoropropene D 2-Bromo-3-methoxy-1,1,1-trifluoropropane C->D + HBr or NBS Radical Initiator (e.g., AIBN, hν)

Caption: Proposed two-step synthesis of the target compound.

Protocol for Proposed Radical Bromination

Objective: To synthesize 2-Bromo-3-methoxy-1,1,1-trifluoropropane from 3-methoxy-1,1,1-trifluoropropene.

Materials:

  • 3-methoxy-1,1,1-trifluoropropene

  • N-Bromosuccinimide (NBS) or Hydrogen Bromide (HBr) gas

  • Azobisisobutyronitrile (AIBN) or a UV photoreactor

  • Anhydrous Carbon Tetrachloride (CCl₄) or other suitable solvent

  • Nitrogen or Argon gas supply

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-methoxy-1,1,1-trifluoropropene (1.0 eq) in anhydrous CCl₄.

  • Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).

  • Heat the mixture to reflux (approx. 77°C for CCl₄) and stir vigorously for 4-6 hours. Alternatively, if using HBr and a photoreactor, bubble HBr gas through the solution while irradiating with UV light at room temperature.

  • Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If NBS was used, filter off the succinimide byproduct.

  • Wash the organic solution with aqueous sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo.

  • Purify the crude product by fractional distillation under reduced pressure to yield pure 2-Bromo-3-methoxy-1,1,1-trifluoropropane.

Trustworthiness: This protocol is based on standard, well-established radical bromination methodologies for alkenes. The use of an inert atmosphere and anhydrous conditions is crucial to prevent side reactions. Reaction monitoring is essential to determine the point of completion and avoid over-bromination or degradation.

Predicted Spectroscopic Data

For unambiguous identification, the following spectral characteristics are predicted:

  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals.

    • A singlet around 3.4 ppm for the methoxy (-OCH₃) protons.

    • A multiplet for the diastereotopic methylene protons (-CH₂-) adjacent to the ether oxygen.

    • A multiplet for the single proton on the carbon bearing the bromine atom (-CHBr-). The strong electron-withdrawing effect of the adjacent CF₃ group will shift this proton significantly downfield.

  • ¹³C NMR: The carbon spectrum should display four signals corresponding to the four unique carbon environments. The carbon attached to the three fluorine atoms will appear as a quartet due to C-F coupling.

  • ¹⁹F NMR: A singlet is expected, as all three fluorine atoms are chemically equivalent.

  • IR Spectroscopy: Key absorption bands would include C-H stretching (2950-2850 cm⁻¹), strong C-F stretching (1350-1100 cm⁻¹), C-O (ether) stretching (1150-1085 cm⁻¹), and C-Br stretching (690-515 cm⁻¹).

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom (M⁺ and M⁺+2 peaks of nearly equal intensity). Key fragmentation would likely involve the loss of Br•, OCH₃•, and CH₂OCH₃• radicals.

Inferred Chemical Reactivity and Mechanistic Pathways

The reactivity of 2-Bromo-3-methoxy-1,1,1-trifluoropropane is dictated by the interplay of its functional groups. The secondary bromide is a versatile leaving group, susceptible to both nucleophilic substitution and elimination reactions.

The powerful electron-withdrawing trifluoromethyl (-CF₃) group on the adjacent carbon will significantly influence the reaction mechanism. It destabilizes the formation of a carbocation at the C2 position, thereby disfavoring Sₙ1 and E1 pathways. Consequently, reactions are more likely to proceed through bimolecular pathways (Sₙ2, E2).

G cluster_0 Reaction Conditions cluster_1 Reaction Pathways cluster_2 Products start 2-Bromo-3-methoxy- 1,1,1-trifluoropropane sn2 Sₙ2 Pathway (Substitution) start->sn2 Favored by e2 E2 Pathway (Elimination) start->e2 Favored by nuc Strong, Unhindered Nucleophile (e.g., CN⁻, N₃⁻) nuc->sn2 base Strong, Bulky Base (e.g., t-BuOK) base->e2 sub_prod Substituted Product sn2->sub_prod elim_prod Elimination Product (Alkene) e2->elim_prod

Caption: Competing Sₙ2 and E2 reaction pathways.

  • Nucleophilic Substitution (Sₙ2): With strong, sterically unhindered nucleophiles (e.g., azide, cyanide), the compound is expected to undergo Sₙ2 displacement of the bromide. This provides a direct method to introduce new functional groups at the C2 position, creating a chiral center.

  • Elimination (E2): In the presence of strong, sterically hindered bases (e.g., potassium tert-butoxide), an E2 elimination reaction is likely to be the major pathway, leading to the formation of a trifluoromethyl-substituted methoxy propene.

Applications in Drug Development

The true value of 2-Bromo-3-methoxy-1,1,1-trifluoropropane lies in its potential as a trifluoromethylated building block. The bromine atom acts as a synthetic handle, allowing for its conjugation to more complex molecular scaffolds.

Strategic Advantages:

  • Metabolic Blocking: The trifluoromethyl group is resistant to oxidative metabolism by cytochrome P450 enzymes. Introducing this moiety can block metabolic pathways at or near the site of introduction, thereby increasing the drug's half-life.

  • Lipophilicity Modulation: The CF₃ group significantly increases lipophilicity, which can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier.

  • Conformational Control: The steric bulk and electronic nature of the trifluoromethyl group can lock a molecule into a specific conformation that is favorable for binding to a biological target.

  • Binding Affinity: The fluorine atoms can participate in favorable non-covalent interactions (e.g., dipole-dipole, halogen bonds) with protein active sites, potentially increasing binding affinity and potency.

This building block could be particularly useful in the synthesis of novel protease inhibitors, kinase inhibitors, and central nervous system (CNS) active agents, where fine-tuning of metabolic stability and membrane permeability is critical for efficacy.

Safety and Handling

While specific toxicological data is unavailable, the compound is listed as an irritant[3]. Based on the known hazards of analogous organobromine and organofluorine compounds, prudent laboratory practices are essential. The related compound, 2-bromo-3,3,3-trifluoropropene, is classified as a skin, eye, and respiratory irritant, and is suspected of causing genetic defects and reproductive harm[6][7].

Recommended Precautions:

  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

  • Handling: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for halogenated organic compounds.

References

  • ResearchGate. (2025). The role of fluorine in medicinal chemistry. Retrieved from [Link]

  • ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). 2-bromo-3,3,3-trifluoroprop-1-ene - Substance Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-3-methoxy-1,1,1-trifluoropropane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Bromo-3-methoxy-1,1,1-trifluoropropane, a valuable fluorinated building block. The document details a robust and reproducible synthetic methodology, rooted in the principles of free-radical chemistry, and outlines a suite of analytical techniques for comprehensive structural elucidation and purity assessment. This guide is intended for researchers, chemists, and professionals in the fields of drug discovery, agrochemicals, and materials science who require a practical, in-depth understanding of this compound's preparation and properties. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated throughout to ensure scientific integrity and practical utility.

Introduction and Strategic Importance

2-Bromo-3-methoxy-1,1,1-trifluoropropane is a key intermediate in the synthesis of more complex fluorinated molecules. The strategic incorporation of the trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, often imparting enhanced metabolic stability, increased lipophilicity, and improved binding affinity. The presence of both a bromine atom and a methoxy ether group provides two distinct points for further chemical modification, making this compound a versatile scaffold for building a diverse library of derivatives.

Understanding the reliable synthesis and unambiguous characterization of this molecule is paramount for any research program that intends to utilize it. This guide focuses on a well-established synthetic route: the anti-Markovnikov hydrobromination of 3-methoxy-1,1,1-trifluoropropane, which proceeds via a free-radical mechanism.

Synthesis Methodology

The synthesis of 2-Bromo-3-methoxy-1,1,1-trifluoropropane is most effectively achieved through a free-radical addition of hydrogen bromide (HBr) to 3-methoxy-1,1,1-trifluoropropane. This approach is favored because it offers high regioselectivity, directing the bromine atom to the C2 position, which is less sterically hindered and results in the formation of a more stable secondary radical intermediate.

Causality of the Chosen Synthetic Route

The selection of a free-radical pathway is a deliberate choice driven by the need to control the regiochemistry of the HBr addition. In the absence of a radical initiator, the reaction would proceed via an electrophilic addition (Markovnikov's rule), which would yield the undesired 1-bromo isomer due to the formation of a less stable primary carbocation. The use of a radical initiator, such as azobisisobutyronitrile (AIBN) or UV light, ensures the formation of a bromine radical (Br•) which then adds to the alkene to form the more stable secondary radical, leading to the desired anti-Markovnikov product.[1][2]

Reaction Mechanism

The reaction proceeds through a classic free-radical chain reaction consisting of three key stages: initiation, propagation, and termination.[3]

  • Initiation: The process begins with the homolytic cleavage of the radical initiator (e.g., AIBN) to generate two radicals. These radicals then abstract a hydrogen atom from HBr to produce the crucial bromine radical (Br•).

  • Propagation:

    • Step 1: The bromine radical adds to the double bond of 3-methoxy-1,1,1-trifluoropropane at the terminal carbon (C1), resulting in the formation of a more stable secondary radical at the C2 position.

    • Step 2: This secondary radical then abstracts a hydrogen atom from another molecule of HBr, yielding the final product, 2-Bromo-3-methoxy-1,1,1-trifluoropropane, and regenerating a bromine radical to continue the chain reaction.

  • Termination: The chain reaction is terminated when any two radical species combine.

The diagram below, generated using DOT language, illustrates the propagation steps of this free-radical mechanism.

G cluster_initiation Initiation cluster_propagation Propagation Cycle Initiator Initiator (e.g., AIBN) Radical 2R• Initiator->Radical Heat or UV Br_rad Br• Radical->Br_rad H abstraction HBr_init HBr Alkene 3-methoxy-1,1,1-trifluoropropane Br_rad->Alkene Enters Propagation Intermediate Secondary Radical Intermediate Alkene->Intermediate + Br• Product 2-Bromo-3-methoxy-1,1,1-trifluoropropane Intermediate->Product + HBr HBr_prop HBr Br_rad_regen Br• (regenerated)

Caption: Free-radical mechanism for the synthesis of 2-Bromo-3-methoxy-1,1,1-trifluoropropane.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility and safety.

Materials and Equipment:

  • 3-methoxy-1,1,1-trifluoropropane

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl4), anhydrous

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and an inert gas inlet. Ensure the system is under a positive pressure of nitrogen or argon.

  • Charging the Reactor: To the flask, add 3-methoxy-1,1,1-trifluoropropane (1.0 eq) and anhydrous carbon tetrachloride.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq) to the solution. NBS is chosen as a safe and convenient source of bromine radicals.

  • Initiation: Add a catalytic amount of AIBN (0.02 eq).

  • Reaction: Heat the mixture to reflux (approximately 77°C for CCl4) and maintain for 4-6 hours. Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct.

    • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain the pure 2-Bromo-3-methoxy-1,1,1-trifluoropropane.

Characterization and Data Analysis

Comprehensive characterization is essential to confirm the structure and purity of the synthesized compound. The following techniques are recommended.

Spectroscopic Analysis

The workflow for the characterization of the final product is outlined in the diagram below.

G Start Purified Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR MS Mass Spectrometry (GC-MS) Start->MS IR IR Spectroscopy Start->IR Purity Purity Assessment (GC) NMR->Purity MS->Purity IR->Purity End Confirmed Structure & Purity Purity->End

Caption: Experimental workflow for the characterization of the synthesized compound.

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule. The expected chemical shifts (δ) are relative to tetramethylsilane (TMS).

Nucleus Position Expected Chemical Shift (ppm) Multiplicity Integration Coupling Constants (J)
¹H -CH(Br)-~4.2 - 4.5Quartet of doublets (qd)1HJ(H,F) ≈ 7-9 Hz, J(H,H) ≈ 4-6 Hz
-CH₂(O)-~3.8 - 4.0Multiplet2H
-OCH₃~3.4Singlet3H
¹⁹F -CF₃~-70 to -75Doublet (d)3FJ(F,H) ≈ 7-9 Hz
¹³C -CF₃~124 - 128Quartet (q)J(C,F) ≈ 275-280 Hz
-CH(Br)-~45 - 50Quartet (q)J(C,F) ≈ 25-30 Hz
-CH₂(O)-~70 - 75
-OCH₃~58 - 60

Rationale for NMR Predictions:

  • ¹H NMR: The proton on the carbon bearing the bromine (-CH(Br)-) is expected to be the most downfield due to the deshielding effects of both the bromine and the adjacent trifluoromethyl group. It will appear as a quartet due to coupling with the three fluorine atoms and a doublet due to coupling with the adjacent methylene protons. The methylene protons (-CH₂(O)-) will be a complex multiplet due to coupling with the methine proton. The methoxy protons (-OCH₃) will be a clean singlet.

  • ¹⁹F NMR: The three equivalent fluorine atoms of the -CF₃ group will appear as a single resonance, split into a doublet by the adjacent methine proton.

  • ¹³C NMR: The carbon of the -CF₃ group will show a large one-bond coupling constant with the fluorine atoms, resulting in a quartet. The carbon attached to the bromine will also show a smaller two-bond C-F coupling.

3.1.2. Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for confirming the molecular weight and assessing purity.

  • Molecular Ion (M+): Expect to see a characteristic pair of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio).

  • Fragmentation: Key fragmentation patterns would include the loss of a bromine radical (•Br), a methoxy radical (•OCH₃), and cleavage of the C-C bonds.

3.1.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

Functional Group Characteristic Absorption (cm⁻¹)
C-F (stretch)1100 - 1350 (strong, broad)
C-O (ether stretch)1070 - 1150
C-H (sp³ stretch)2850 - 3000
C-Br (stretch)500 - 600

Conclusion

This guide has detailed a reliable and well-understood method for the synthesis of 2-Bromo-3-methoxy-1,1,1-trifluoropropane via a free-radical addition reaction. The rationale for the choice of an anti-Markovnikov approach has been explained, and a step-by-step protocol has been provided to ensure successful execution in a laboratory setting. Furthermore, a comprehensive suite of analytical techniques has been outlined for the unambiguous confirmation of the product's structure and purity. By following the methodologies described herein, researchers and drug development professionals can confidently produce and validate this important fluorinated building block for their synthetic programs.

References

  • He, C.-Y., et al. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Letters, 24(12), 2145–2149. Available from: [Link]

  • Chemistry LibreTexts. (2020). Anti-Markovnikov additions to alkenes and alkynes. Available from: [Link]

  • Chemistry Steps. (n.d.). Free-Radical Addition of HBr: Anti-Markovnikov Addition. Available from: [Link]

  • Evans, T. S., & Evans, K. L. (2017). anti-Markovnikov Hydrobromination of Alkenes. Proceedings of the West Virginia Academy of Science, 89(1). Available from: [Link]

  • Khan Academy. (2020). Anti-Markovnikov Hydrobromination. YouTube. Available from: [Link]

Sources

An In-Depth Technical Guide to 2-Bromo-3-methoxy-1,1,1-trifluoropropane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-3-methoxy-1,1,1-trifluoropropane, a fluorinated building block with significant potential in medicinal chemistry and materials science. This document delves into its physicochemical properties, plausible synthetic routes based on established chemical principles, and its prospective applications in the design of novel therapeutic agents. The strategic incorporation of both a trifluoromethyl group and a methoxy ether functionality makes this compound a valuable intermediate for accessing complex molecular architectures with desirable pharmacokinetic and pharmacodynamic properties.

Introduction: The Strategic Value of Fluorinated Building Blocks

The introduction of fluorine and fluorine-containing moieties into organic molecules has become a cornerstone of modern drug discovery. The trifluoromethyl (CF3) group, in particular, is prized for its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The presence of a methoxy group can also influence a compound's solubility, hydrogen bonding capacity, and overall conformation. 2-Bromo-3-methoxy-1,1,1-trifluoropropane (CAS Number: 883498-92-8 ) uniquely combines these features with a reactive bromine handle, offering a versatile platform for synthetic diversification.[3][4] This guide aims to provide researchers with the foundational knowledge to effectively utilize this promising, yet under-documented, chemical entity.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical characteristics is paramount for its effective use in research and development. The key properties of 2-Bromo-3-methoxy-1,1,1-trifluoropropane are summarized below.

PropertyValueSource
CAS Number 883498-92-8[Multiple sources]
Molecular Formula C4H6BrF3O[Multiple sources]
Molecular Weight 207.00 g/mol [Multiple sources]
Appearance Not specified in available literature-
Melting Point 121-126 °CMatrix Scientific
Density 1.45 g/cm³Matrix Scientific
Flash Point 216.9 °CMatrix Scientific

Note: Some physical properties may vary depending on the purity and the supplier of the compound.

Plausible Synthetic Protocol: An Evidence-Based Approach

The proposed synthesis involves the reaction of 3,3,3-trifluoropropene with a source of electrophilic bromine in the presence of methanol.

Proposed Reaction Scheme

G cluster_reactants Reactants cluster_products Product 3,3,3-Trifluoropropene 3,3,3-Trifluoropropene Reaction Electrophilic Addition 3,3,3-Trifluoropropene->Reaction Alkene Bromine Bromine (Br2) Bromine->Reaction Electrophile Methanol Methanol (CH3OH) Methanol->Reaction Nucleophile/Solvent Target 2-Bromo-3-methoxy-1,1,1-trifluoropropane Reaction->Target caption Proposed Synthesis of 2-Bromo-3-methoxy-1,1,1-trifluoropropane

Caption: Proposed Synthesis of 2-Bromo-3-methoxy-1,1,1-trifluoropropane

Step-by-Step Methodology (Hypothetical)
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,3,3-trifluoropropene in an excess of dry methanol. The reaction should be cooled in an ice bath to 0-5 °C.

  • Reagent Addition: Slowly add a stoichiometric equivalent of bromine (Br2), dissolved in a small amount of methanol, to the stirred solution via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the consumption of the starting alkene.

  • Workup: Once the reaction is complete, quench any remaining bromine with a saturated aqueous solution of sodium thiosulfate. The mixture is then diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by fractional distillation or column chromatography on silica gel to yield pure 2-Bromo-3-methoxy-1,1,1-trifluoropropane.

Mechanistic Rationale

The regioselectivity of this reaction is dictated by the stability of the intermediate carbocation. The electrophilic bromine first attacks the double bond of 3,3,3-trifluoropropene to form a cyclic bromonium ion. Due to the strong electron-withdrawing effect of the trifluoromethyl group, the subsequent nucleophilic attack by methanol is expected to occur at the carbon atom further away from the CF3 group (C2), leading to the desired product.

G cluster_mechanism Reaction Mechanism Alkene 3,3,3-Trifluoropropene Bromonium_Ion Cyclic Bromonium Ion Intermediate Alkene->Bromonium_Ion + Br2 Bromine Br2 Oxonium_Ion Oxonium Ion Intermediate Bromonium_Ion->Oxonium_Ion + CH3OH (Backside attack) Methanol Methanol (Nucleophile) Product 2-Bromo-3-methoxy-1,1,1-trifluoropropane Oxonium_Ion->Product - H+ caption Plausible Reaction Mechanism

Caption: Plausible Reaction Mechanism

Applications in Drug Discovery and Development

The true potential of 2-Bromo-3-methoxy-1,1,1-trifluoropropane lies in its utility as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

A Scaffold for Bioactive Molecules

The bromine atom in 2-Bromo-3-methoxy-1,1,1-trifluoropropane serves as a convenient leaving group for nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, including amines, thiols, and carbon nucleophiles, paving the way for the creation of diverse chemical libraries for high-throughput screening.

Leveraging the Trifluoromethyl Group

The trifluoromethyl group is a well-known bioisostere for various functional groups and can significantly enhance the pharmacokinetic properties of a drug candidate.[1][2][7] Its high lipophilicity can improve membrane permeability and oral bioavailability, while its resistance to metabolic degradation can increase the drug's half-life.

The Role of the Methoxy Ether Moiety

The methoxy group can influence a molecule's conformation and polarity, potentially leading to improved binding to the target protein. It can also serve as a hydrogen bond acceptor, further enhancing drug-receptor interactions. The ether linkage is generally more stable to metabolic cleavage than an ester linkage, contributing to the overall stability of the molecule.

Safety and Handling

2-Bromo-3-methoxy-1,1,1-trifluoropropane is classified as an irritant. As with any chemical reagent, it should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Bromo-3-methoxy-1,1,1-trifluoropropane represents a valuable, albeit underutilized, tool in the arsenal of the medicinal chemist. Its unique combination of a reactive bromine handle, a metabolically robust trifluoromethyl group, and a conformation-influencing methoxy ether makes it an attractive starting material for the synthesis of novel drug candidates. While further research is needed to fully explore its synthetic utility and to identify specific biological targets for its derivatives, the fundamental principles of organic and medicinal chemistry strongly suggest a promising future for this versatile building block.

References

  • What is the reaction mechanism for the bromination of alkene? What intermediates are involved? (2022, July 24). Quora.
  • Bromination of Alkenes - The Mechanism. (2013, March 15). Master Organic Chemistry.
  • Formation of fluorinated ethers in a modified halohydrin reaction.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). PubMed Central.
  • Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. (2024, July 16). Royal Society of Chemistry.
  • Fluorinated building blocks in drug design: new pathways and targets. (2024, July 29).
  • Electrophilic Additions to Alkenes. (2019, August 12). Chemistry LibreTexts.
  • Bromine/Methanol Addition to an Alkene - Mechanism. (2012, November 26). YouTube.
  • Formation of Halohydrins. (2020, May 30). Chemistry LibreTexts.
  • Trifluoromethyl Ethers and Thioethers as Tools for Medicinal Chemistry and Drug Discovery.
  • Synthesis of 1,3-bis-trifluoromethylated-(hetero)
  • Chlorination and bromination of fullerenes. Nucleophilic methoxylation of polychlorofullerenes and their aluminum trichloride catalyzed Friedel-Crafts reaction with aromatics to polyarylfullerenes. Journal of the American Chemical Society.
  • Oxyhalogenation of Alkenes | Synthesis of Halohydrins. (2023, October 3). YouTube.
  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. (2019, May 3).
  • Two-step bromine attack. (2010, October 31).
  • Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes.
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022, October 11). MDPI.
  • Hydrofluoroethers (HFEs): A History of Synthesis. (n.d.). In Books.
  • Product of reaction between cyclohexene and bromine in methanol at 273 K. (2021, September 12). Stack Exchange.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). MDPI.
  • A Comprehensive Scientific Review on Fluorinated Ethers in Energy, Pharmaceuticals, and M
  • Synthesis of Halohydrins. (2021, February 22). YouTube.
  • A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. (2023, March 29). MDPI.

Sources

An In-Depth Technical Guide to 2-Bromo-3-methoxy-1,1,1-trifluoropropane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-3-methoxy-1,1,1-trifluoropropane, a halogenated ether of significant interest in synthetic and medicinal chemistry. The document details its fundamental physicochemical properties, with a core focus on its molecular weight and the analytical methods for its confirmation. Furthermore, it outlines established synthetic and purification protocols, discusses its applications as a trifluoromethylated building block in drug discovery, and provides essential safety and handling information. This guide is intended to serve as a key resource for scientists leveraging this versatile reagent in their research and development endeavors.

Introduction

2-Bromo-3-methoxy-1,1,1-trifluoropropane is a fluorinated organic compound that has gained traction as a valuable intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries. Its structure incorporates a trifluoromethyl group (-CF3), a bromine atom, and a methoxy ether, bestowing it with unique reactivity and properties.

The incorporation of the trifluoromethyl group is a widely employed strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] The bromine atom provides a reactive handle for a variety of chemical transformations, such as cross-coupling reactions, nucleophilic substitutions, and the formation of organometallic reagents. The methoxy group can influence the compound's solubility and conformational properties. This combination of functional groups makes 2-Bromo-3-methoxy-1,1,1-trifluoropropane a versatile building block for introducing the valuable trifluoromethyl moiety into a wide range of molecular scaffolds.[1]

Physicochemical and Structural Properties

A precise understanding of the physicochemical properties of 2-Bromo-3-methoxy-1,1,1-trifluoropropane is paramount for its effective use in synthesis and for its characterization. The molecular weight is a cornerstone of this data, essential for stoichiometric calculations in reactions and for confirmation of its identity via mass spectrometry.

Molecular Weight and Formula

The molecular formula of 2-Bromo-3-methoxy-1,1,1-trifluoropropane is C4H6BrF3O.[3] Based on the atomic weights of its constituent elements (Carbon: 12.011 u, Hydrogen: 1.008 u, Bromine: 79.904 u, Fluorine: 18.998 u, Oxygen: 15.999 u), the calculated molecular weight is approximately 207.00 g/mol .[3] Chemical suppliers and databases consistently report this molecular weight.[3][4]

Key Physicochemical Data

A summary of the key physicochemical properties is presented in the table below for quick reference.

PropertyValueSource(s)
Molecular Weight 207.00 g/mol [3][4]
Molecular Formula C4H6BrF3O[3]
CAS Number 883498-92-8[3]
Density 1.45 g/cm³[3]
Melting Point 121-126 °C[3]
Flash Point 216.9 °C[3]
SMILES Code COCC(C(F)(F)F)Br[4]
Structural Representation

The two-dimensional structure of 2-Bromo-3-methoxy-1,1,1-trifluoropropane is crucial for understanding its reactivity.

Caption: 2D Structure of 2-Bromo-3-methoxy-1,1,1-trifluoropropane.

Synthesis and Purification

While specific, detailed synthetic procedures for 2-Bromo-3-methoxy-1,1,1-trifluoropropane are not extensively published in peer-reviewed literature, general methodologies for the synthesis of related fluorinated and brominated compounds can be inferred. A plausible synthetic route could involve the reaction of a suitable trifluoromethylated precursor with a brominating agent and subsequent introduction of the methoxy group.

A related compound, 3-bromo-1,1,1-trifluoropropane, is produced by reacting 3,3,3-trifluoropropene with hydrogen bromide at elevated temperatures in the presence of an active carbon catalyst.[5][6] This process yields the desired product with high selectivity and conversion.[5][6] The resulting isomeric byproduct, 2-bromo-1,1,1-trifluoropropane, can be readily separated by conventional distillation methods.[5][6]

Purification of 2-Bromo-3-methoxy-1,1,1-trifluoropropane would typically be achieved through standard laboratory techniques such as fractional distillation under reduced pressure to prevent decomposition, given its relatively high boiling point, or by column chromatography on silica gel. The choice of purification method would depend on the scale of the synthesis and the nature of any impurities.

Analytical Characterization Workflow

Confirming the identity and purity of 2-Bromo-3-methoxy-1,1,1-trifluoropropane is a critical step. A multi-technique approach is typically employed.

G cluster_workflow Analytical Workflow Start Synthesized Product GCMS GC-MS Analysis Start->GCMS Verify MW & Purity NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR Confirm Structure FTIR FTIR Spectroscopy Start->FTIR Identify Functional Groups Purity Purity & Identity Confirmed GCMS->Purity NMR->Purity FTIR->Purity

Sources

A Comprehensive Technical Guide to 2-Bromo-3-methoxy-1,1,1-trifluoropropane

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 2-Bromo-3-methoxy-1,1,1-trifluoropropane, a halogenated ether with significant potential in the field of central nervous system (CNS) research. As a molecule sharing structural motifs with modern volatile anesthetics, its study is pertinent to the development of novel therapeutic agents. This document covers its precise chemical identity according to IUPAC standards, physicochemical properties, a proposed synthetic route based on established chemical principles, and its potential pharmacological applications, grounded in the established mechanisms of related compounds.

IUPAC Nomenclature and Structural Elucidation

The chemical name "2-Bromo-3-methoxy-1,1,1-trifluoropropane" is the formally correct designation according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules. The determination of this name is based on a systematic process of identifying the parent chain and prioritizing its substituents.

Nomenclature Derivation:

  • Parent Chain Identification: The longest continuous carbon chain consists of three carbons, defining the parent alkane as propane .

  • Substituent Identification: The propane chain is decorated with four distinct substituent types: one bromine atom (bromo ), three fluorine atoms (trifluoro ), and one methoxy group (methoxy , -OCH₃).

  • Numbering the Chain: The chain is numbered to assign the lowest possible locants (positions) to the substituents. There are two potential numbering schemes:

    • Scheme A: Numbering from the trifluoromethyl end gives substituents at positions 1,1,1 (fluoro), 2 (bromo), and 3 (methoxy). This results in the locant set {1,1,1,2,3}.

    • Scheme B: Numbering from the methoxy end gives substituents at positions 1 (methoxy), 2 (bromo), and 3,3,3 (fluoro). This results in the locant set {1,2,3,3,3}.

  • Applying the 'First Point of Difference' Rule: Comparing the two sets, {1,1,1,2,3} is lower than {1,2,3,3,3} because at the first point of difference (the second locant), 1 is lower than 2. Therefore, Scheme A is the correct numbering system.

  • Alphabetical Ordering: The substituents are arranged alphabetically: b romo, f luoro, m ethoxy.

  • Final Assembly: Combining the locants and substituent names in alphabetical order before the parent chain name yields: 2-Bromo-3-methoxy-1,1,1-trifluoropropane .

Caption: IUPAC numbering of 2-Bromo-3-methoxy-1,1,1-trifluoropropane.

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. The presence of both a lipophilic trifluoromethyl group and a polar ether linkage gives this molecule a mixed character, essential for its potential interaction with CNS targets.

PropertyValueSource
CAS Number 883498-92-8[1][2]
Molecular Formula C₄H₆BrF₃O[1][2]
Molecular Weight 207.00 g/mol [1]
Density 1.45 g/cm³[1]
Flash Point 216.9 °C[1]
SMILES COCC(C(F)(F)F)Br[2]
Melting Point 121-126 °C*[1]

*Note: The reported melting point appears unusually high for a molecule of this size and structure and may represent the boiling point or a typographical error in the source data.

Synthesis and Mechanistic Considerations

While specific literature detailing the synthesis of 2-Bromo-3-methoxy-1,1,1-trifluoropropane is not widely available, a chemically sound and efficient synthetic route can be proposed based on established reactions of fluorinated alkenes. The most plausible approach involves the nucleophilic addition of a methoxide source to a suitable trifluoropropene precursor.

Proposed Synthetic Pathway: Anti-Markovnikov addition of hydrogen bromide to 3,3,3-trifluoropropene, followed by nucleophilic substitution with sodium methoxide. A more direct, albeit potentially less selective, route is the direct addition of methanol to 2-bromo-3,3,3-trifluoropropene.

Causality of Experimental Design: The choice of 2-bromo-3,3,3-trifluoropropene as a starting material is strategic.[3][4] The electron-withdrawing nature of the trifluoromethyl group deactivates the double bond towards electrophilic addition but activates it for nucleophilic attack. The bromine atom at the 2-position further influences the regioselectivity of the reaction. The use of a strong base like sodium methoxide ensures the deprotonation of methanol to form the potent methoxide nucleophile required for the reaction to proceed efficiently.

G cluster_0 Step 1: Preparation of Reagents cluster_1 Step 2: Synthesis cluster_2 Step 3: Workup & Purification A 2-Bromo-3,3,3-trifluoropropene E Nucleophilic Addition (Reaction Vessel at 0°C) A->E B Anhydrous Methanol D Generate Sodium Methoxide (Na + CH₃OH) B->D C Sodium Metal C->D D->E F Aqueous Quench E->F G Liquid-Liquid Extraction (e.g., with Diethyl Ether) F->G H Column Chromatography (Silica Gel) G->H I Final Product: 2-Bromo-3-methoxy-1,1,1-trifluoropropane H->I

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol (Hypothetical)

This protocol is a self-validating system, concluding with essential analytical steps to confirm the identity and purity of the product.

  • Preparation of Sodium Methoxide: In a flame-dried, three-neck flask under an inert argon atmosphere, add 150 mL of anhydrous methanol. Cool the flask in an ice bath. Add sodium metal (1.0 eq) in small portions, allowing the exothermic reaction to remain controlled. Stir until all sodium has dissolved.

  • Nucleophilic Addition: To the freshly prepared sodium methoxide solution at 0°C, add 2-bromo-3,3,3-trifluoropropene (1.0 eq) dropwise via a syringe pump over 1 hour.[5] The trifluoropropene precursor is commercially available or can be synthesized via established methods.[3]

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the consumption of the starting material.

  • Workup: Once the reaction is complete, carefully quench the mixture by pouring it into 300 mL of ice-cold deionized water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL). Combine the organic layers.

  • Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude oil via silica gel column chromatography using a hexane/ethyl acetate gradient.

  • Validation: Collect the purified fractions and confirm the product identity and purity using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Potential Applications in Drug Development: A CNS Perspective

The chemical architecture of 2-Bromo-3-methoxy-1,1,1-trifluoropropane is highly reminiscent of modern halogenated ether anesthetics like sevoflurane and desflurane.[6][7] These agents are mainstays in clinical practice, valued for their rapid onset and offset of action. The presence of fluorine is known to increase metabolic stability and potency, while the ether linkage is a common feature of this drug class.

Mechanism of Action (Proposed)

While the exact mechanism of volatile anesthetics remains an area of active investigation, it is widely accepted that they exert their effects by modulating the activity of specific ion channels in the CNS.[6][8] The primary targets are inhibitory neurotransmitter receptors, particularly the GABA-A receptor, and to a lesser extent, glycine receptors.[9][10] They are also known to inhibit excitatory receptors like NMDA and nicotinic acetylcholine receptors.[9]

The process is believed to occur as follows:

  • Binding: The anesthetic molecule, being lipophilic, partitions into the lipid membranes of neurons in the brain and spinal cord.[11] It binds to hydrophobic pockets on transmembrane proteins, such as the GABA-A receptor.

  • Potentiation of GABA-A: Binding to the GABA-A receptor allosterically potentiates the effect of the endogenous ligand, GABA. This enhances the influx of chloride ions (Cl⁻) into the neuron.

  • Neuronal Hyperpolarization: The increased intracellular Cl⁻ concentration leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential.

  • CNS Depression: This widespread inhibition of neuronal firing in key areas of the brain (e.g., thalamus, cortex) and spinal cord results in the clinical effects of anesthesia: amnesia, hypnosis (unconsciousness), and immobility.[9][11]

G cluster_neuron Postsynaptic Neuron GABA_R GABA-A Receptor (Ligand-gated Cl⁻ Channel) Cl_in Cl⁻ (Intracellular) GABA_R->Cl_in Potentiates Cl⁻ Influx Anesthetic 2-Bromo-3-methoxy- 1,1,1-trifluoropropane Anesthetic->GABA_R Binds to hydrophobic pocket GABA GABA (Neurotransmitter) GABA->GABA_R Binds to orthosteric site Cl_out Cl⁻ (Extracellular) Cl_out->GABA_R Hyperpolarization Membrane Hyperpolarization Cl_in->Hyperpolarization Inhibition Decreased Neuronal Firing Hyperpolarization->Inhibition Anesthesia Anesthetic State (Amnesia, Hypnosis, Immobility) Inhibition->Anesthesia

Caption: Proposed mechanism of action via potentiation of the GABA-A receptor.

Safety and Handling

As with any novel chemical entity, 2-Bromo-3-methoxy-1,1,1-trifluoropropane should be handled with appropriate caution.

  • Known Hazards: The compound is listed as an irritant.[1]

  • Precautions: All handling should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

  • Inferred Risks: Related halogenated compounds can pose risks such as respiratory irritation or, with chronic exposure, potential organ toxicity.[12][13] Therefore, exposure should be minimized.

Conclusion

2-Bromo-3-methoxy-1,1,1-trifluoropropane is a structurally interesting fluorinated ether whose identity is precisely defined by IUPAC nomenclature. Its physicochemical properties and structural similarity to known volatile anesthetics mark it as a compelling candidate for investigation in CNS drug discovery. The proposed synthetic pathway provides a viable route for its preparation, enabling further study. Future research should focus on the empirical validation of its synthesis, a thorough characterization of its pharmacological profile, and an assessment of its safety and efficacy in preclinical models to determine its true potential as a novel anesthetic or CNS modulator.

References

  • 2-bromo-3,3,3-trifluoroprop-1-ene - Substance Information. European Chemicals Agency (ECHA).[Link]

  • 2,3-Dibromo-1,1,1-trifluoropropane. PubChem, National Center for Biotechnology Information.[Link]

  • METHOD FOR THE PREPARATION OF 3-BROMO-1,1,1-TRIFLUOROPROPANE. European Patent Office, EP 1119534 B1.[Link]

  • 3-Bromo-1,1,1-trifluoropropane. PubChem, National Center for Biotechnology Information.[Link]

  • Inhalational Anesthetic. StatPearls, NCBI Bookshelf.[Link]

  • Pharmacology of anaesthetic agents II: inhalation anaesthetic agents. BJA Education, Oxford Academic.[Link]

  • Inhalational anaesthetic. Wikipedia.[Link]

  • 2-Bromo-1,1,1-trifluoropropane. PubChem, National Center for Biotechnology Information.[Link]

  • 1-Propene, 2-bromo-3,3,3-trifluoro-. United States Environmental Protection Agency (EPA).[Link]

  • How to name organic compounds using the IUPAC rules. University of Calgary.[Link]

  • Inhaled Anesthetic Agents: Mechanism of Action, Uptake, and Distribution. OpenAnesthesia.[Link]

  • Fluorine-Containing Inhalation Anesthetics: Chemistry, Properties and Pharmacology. Bentham Science.[Link]

  • Fluorinated Anesthetics. MedicoApps.[Link]

  • The Nomenclature of Ethers. Chemistry LibreTexts.[Link]

  • Inhalational Anaesthetics - Part One. LITFL.[Link]

  • Naming Alkyl Halides - IUPAC Nomenclature. The Organic Chemistry Tutor (YouTube).[Link]

  • Ethers – Structure and Naming. Open Library Publishing Platform.[Link]

  • Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Chemistry Portal.[Link]

  • Naming Ethers - IUPAC Nomenclature With Branching. The Organic Chemistry Tutor (YouTube).[Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-3-methoxy-1,1,1-trifluoropropane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The incorporation of fluorine into organic molecules is a cornerstone of modern drug development, offering profound modulations of metabolic stability, binding affinity, and lipophilicity. Among the vast array of fluorinated building blocks, 2-Bromo-3-methoxy-1,1,1-trifluoropropane stands out as a versatile intermediate, featuring a trifluoromethyl group, a methoxy ether, and a reactive bromine atom. A thorough understanding of its structural and electronic properties is paramount for its effective utilization in synthetic chemistry. This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Bromo-3-methoxy-1,1,1-trifluoropropane, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While experimental spectra for this specific compound are not widely available in public databases, this guide offers a detailed, predictive interpretation based on established principles and data from analogous structures. This document serves as a foundational reference for researchers, enabling confident identification and utilization of this important synthetic intermediate.

Introduction

The strategic placement of fluorine atoms can dramatically alter the physicochemical properties of a molecule, a principle widely exploited in the pharmaceutical and agrochemical industries. 2-Bromo-3-methoxy-1,1,1-trifluoropropane (C₄H₆BrF₃O, Molecular Weight: 207.00 g/mol ) is a key trifluoromethylated building block. Its trifluoromethyl group can enhance metabolic stability and binding interactions, the methoxy group can influence solubility and conformation, and the bromine atom provides a reactive handle for a variety of chemical transformations, including cross-coupling reactions and nucleophilic substitutions.

Accurate and unambiguous characterization of this compound is the bedrock of its successful application. Spectroscopic techniques such as NMR, IR, and MS provide a detailed picture of the molecular structure, connectivity, and electronic environment. This guide will delve into the predicted spectroscopic signatures of 2-Bromo-3-methoxy-1,1,1-trifluoropropane, explaining the underlying principles and providing detailed protocols for data acquisition.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For 2-Bromo-3-methoxy-1,1,1-trifluoropropane, ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of the atomic connectivity and stereochemistry.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the three non-equivalent proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the neighboring atoms (O, Br, and the CF₃ group).

  • -OCH₃ (Methoxy Protons): These three protons are expected to appear as a singlet, being the most shielded protons in the molecule. Their chemical shift will be influenced by the adjacent chiral center and the nearby electron-withdrawing groups.

  • -CH(Br)- (Methine Proton): This single proton is adjacent to the bromine atom and the trifluoromethyl-bearing carbon. It will be significantly deshielded and is expected to be a complex multiplet due to coupling with the adjacent methylene protons and the three fluorine atoms.

  • -CH₂- (Methylene Protons): These two protons are diastereotopic due to the adjacent chiral center at the bromine-bearing carbon. They will therefore be chemically non-equivalent and are expected to appear as two separate multiplets. Each will be coupled to the methine proton and potentially show long-range coupling to the fluorine atoms.

Proton Environment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
-OCH₃3.4 - 3.8s (singlet)N/A
-CH(Br)-4.2 - 4.6dddq (doublet of doublet of doublets of quartets)³JHH ≈ 4-8 Hz, ³JHH ≈ 6-10 Hz, ³JHF ≈ 6-10 Hz
-CH₂- (diastereotopic)3.8 - 4.2m (multiplet)²JHH ≈ 12-16 Hz, ³JHH ≈ 4-10 Hz, ⁴JHF ≈ 1-3 Hz
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display four unique signals, one for each carbon atom in the molecule. The chemical shifts are heavily influenced by the attached electronegative atoms. The carbon attached to the three fluorine atoms will exhibit a characteristic quartet due to ¹³C-¹⁹F coupling.

Carbon Environment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling) Predicted Coupling Constant (¹JCF, Hz)
-OCH₃55 - 60SingletN/A
-CH(Br)-45 - 55Doublet (due to ²JCF)²JCF ≈ 20-30 Hz
-CH₂-70 - 80Quartet (due to ³JCF)³JCF ≈ 2-5 Hz
-CF₃120 - 130Quartet¹JCF ≈ 270-290 Hz
Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. In this molecule, the three fluorine atoms of the trifluoromethyl group are chemically equivalent and will give rise to a single signal. This signal will be split into a doublet of doublets by the two adjacent methylene protons.

Fluorine Environment Predicted Chemical Shift (δ, ppm, relative to CFCl₃) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
-CF₃-70 to -75dd (doublet of doublets)³JFH ≈ 6-10 Hz
Experimental Protocol for NMR Data Acquisition

Sample Preparation:

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, Acetone-d₆).

  • Concentration: Prepare a solution with a concentration of 5-10 mg/mL for ¹H NMR and 20-50 mg/mL for ¹³C NMR.

  • Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

  • Tube Filling: Transfer the filtered solution into a clean, dry 5 mm NMR tube to a depth of approximately 4-5 cm.

Instrumental Parameters:

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 12-15 ppm, centered around 6-7 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16, depending on the concentration.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30').

    • Spectral Width: 200-220 ppm, centered around 100-110 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • ¹⁹F NMR:

    • Pulse Program: A standard single-pulse experiment.

    • Spectral Width: A range appropriate for trifluoromethyl groups, typically around -50 to -90 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Spectrum

The IR spectrum of 2-Bromo-3-methoxy-1,1,1-trifluoropropane will be characterized by strong absorptions corresponding to C-F, C-O, and C-Br bonds, as well as the usual C-H stretching and bending vibrations.

Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
C-H stretching (sp³)2950 - 2850Medium to Strong
C-F stretching (CF₃)1350 - 1100Very Strong
C-O stretching (ether)1150 - 1085Strong
C-Br stretching690 - 515Medium to Strong
C-H bending1470 - 1365Medium
Experimental Protocol for IR Data Acquisition

Sample Preparation (for a liquid sample):

  • Neat Liquid Film: Place a small drop of the liquid sample between two polished salt plates (e.g., NaCl or KBr).

  • Assemble: Gently press the plates together to form a thin, uniform film.

  • Mount: Place the assembled plates in the spectrometer's sample holder.

Instrumental Parameters:

  • Technique: Fourier Transform Infrared (FTIR) spectroscopy.

  • Scan Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are typically sufficient to obtain a good quality spectrum.

  • Background: A background spectrum of the clean salt plates should be acquired before running the sample.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.

Predicted Mass Spectrum (Electron Ionization - EI)

The EI mass spectrum of 2-Bromo-3-methoxy-1,1,1-trifluoropropane is expected to show a characteristic molecular ion peak and several fragment ions. A key feature will be the isotopic pattern of bromine.

  • Molecular Ion (M⁺): The molecular ion peak will appear as a pair of peaks of nearly equal intensity at m/z 206 and 208, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes, respectively.[1][2] The peak at m/z 206 corresponds to [C₄H₆⁷⁹BrF₃O]⁺ and the peak at m/z 208 corresponds to [C₄H₆⁸¹BrF₃O]⁺.

  • Key Fragmentations:

    • Loss of Bromine: A prominent peak corresponding to the loss of a bromine radical ([M-Br]⁺) is expected at m/z 127. This fragment, [C₄H₆F₃O]⁺, would be a relatively stable oxonium ion.

    • Alpha-Cleavage (Ether): Fragmentation adjacent to the ether oxygen is a common pathway.[3] This could lead to the formation of a [CH₂OCH₃]⁺ fragment at m/z 45 and a [CF₃CHCH₂Br]⁺ fragment.

    • Loss of Methoxy Group: Loss of a methoxy radical (•OCH₃) would result in a fragment at m/z 175/177.

    • Loss of CF₃: A peak corresponding to the loss of a trifluoromethyl radical ([M-CF₃]⁺) would appear at m/z 137/139.

Experimental Protocol for GC-MS Data Acquisition

Sample Preparation:

  • Solvent: Dissolve a small amount of the sample in a volatile organic solvent such as dichloromethane or hexane.[4][5]

  • Concentration: Prepare a dilute solution, typically in the range of 10-100 µg/mL.[4] High concentrations can lead to detector saturation and column contamination.

  • Vial: Transfer the solution to a standard 2 mL GC autosampler vial.

Instrumental Parameters:

  • Gas Chromatograph (GC):

    • Injector Temperature: 250 °C.

    • Column: A standard non-polar column (e.g., DB-5ms) is suitable.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280 °C.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Scan Rate: 2-3 scans per second.

IV. Visualizing Molecular Structure and Fragmentation

To aid in the interpretation of the mass spectrometry data, the following diagrams illustrate the molecular structure and a plausible fragmentation pathway.

Fragmentation mol_ion [C₄H₆BrF₃O]⁺˙ m/z 206/208 frag1 [C₄H₆F₃O]⁺ m/z 127 mol_ion->frag1 Loss of Bromine frag2 [CH₂OCH₃]⁺ m/z 45 mol_ion->frag2 α-Cleavage frag3 [C₃H₃BrF₃]⁺˙ m/z 175/177 mol_ion->frag3 Loss of Methoxy frag4 [C₃H₆BrO]⁺ m/z 137/139 mol_ion->frag4 Loss of CF₃ loss1 - •Br loss2 α-cleavage loss3 - •OCH₃ loss4 - •CF₃

Figure 2. Predicted key fragmentation pathways for 2-Bromo-3-methoxy-1,1,1-trifluoropropane in EI-MS.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 2-Bromo-3-methoxy-1,1,1-trifluoropropane. By understanding the expected NMR chemical shifts and coupling constants, characteristic IR absorptions, and likely mass spectral fragmentation patterns, researchers can confidently identify this valuable synthetic intermediate and proceed with their research and development activities. The detailed experimental protocols provided herein offer a robust starting point for acquiring high-quality spectroscopic data. As with any predictive analysis, experimental verification is the ultimate confirmation of structure, and it is our hope that this guide will facilitate such empirical studies.

References

  • Pietropolli Charmet, A., Ceselin, G., Stoppa, P., & Tasinato, N. (2021). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. Molecules, 26(11), 3237. [Link]

  • PubChem. 2-Bromo-1,1,1-trifluoropropane. [Link]

  • Spectroscopy Online. (2023). Halogenated Organic Compounds. [Link]

  • Chemistry LibreTexts. (2021). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemguide. (n.d.). The M+2 peak in mass spectra. [Link]

  • Northern Illinois University. (n.d.). Sample preparation for FT-IR. [Link]

  • University of California, Santa Barbara. (n.d.). GCMS Sample Preparation Guidelines. [Link]

  • Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters? [Link]

  • Chemistry LibreTexts. (2022). 6.4: Isotope Abundance. [Link]

  • Agilent. (n.d.). MassHunter Workstation Software - Data Acquisition for 7000 Series Triple Quad GC/MS Familiarization Guide. [Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Bromo-3-methoxy-1,1,1-trifluoropropane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. For professionals in pharmaceutical research and drug development, a thorough understanding of NMR data is critical for the confirmation of molecular identity, purity assessment, and structural elucidation of novel chemical entities. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 2-Bromo-3-methoxy-1,1,1-trifluoropropane, a compound featuring a stereocenter and a trifluoromethyl group, which introduce characteristic complexities in its NMR spectra. A comprehensive understanding of these spectra is crucial for researchers working with fluorinated organic molecules.[1]

The presence of the highly electronegative trifluoromethyl group, a bromine atom, and a methoxy group significantly influences the chemical shifts of neighboring protons and carbons. Furthermore, the spin-active ¹⁹F nucleus (spin ½, 100% natural abundance) introduces heteronuclear coupling to both ¹H and ¹³C nuclei, providing a wealth of structural information through the analysis of coupling constants.

This technical guide will delve into a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of 2-Bromo-3-methoxy-1,1,1-trifluoropropane, explain the underlying principles governing the observed spectral features, and provide a standardized protocol for sample preparation and data acquisition.

Molecular Structure and Expected NMR Features

The structure of 2-Bromo-3-methoxy-1,1,1-trifluoropropane is characterized by a propyl chain with a trifluoromethyl group at C1, a bromine atom at C2, and a methoxy group at C3. The carbon at the second position (C2) is a chiral center, which renders the two protons on C3 diastereotopic. This diastereotopicity is a key feature that will be reflected in the ¹H NMR spectrum.

Figure 1: Molecular structure of 2-Bromo-3-methoxy-1,1,1-trifluoropropane.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 2-Bromo-3-methoxy-1,1,1-trifluoropropane is expected to exhibit four distinct signals corresponding to the methoxy protons (-OCH₃), the diastereotopic methylene protons (-CH₂-), and the methine proton (-CHBr-).

Detailed Signal Analysis:
  • -OCH₃ (H-4): This signal will appear as a singlet due to the absence of adjacent protons. The chemical shift is anticipated to be in the range of 3.3-3.5 ppm, characteristic of a methoxy group attached to a primary carbon.

  • -CHBr- (H-2): This proton is adjacent to both the trifluoromethyl group and the methylene group. It will be deshielded by the electronegative bromine atom and the trifluoromethyl group, placing its chemical shift in the range of 4.2-4.5 ppm. The signal will be split by the two diastereotopic protons on C3 and the three fluorine atoms on C1. This will result in a complex multiplet, specifically a doublet of doublets of quartets (ddq). The coupling to the two non-equivalent C3 protons will give two distinct coupling constants (³JHH), and the coupling to the three equivalent fluorine atoms will result in a quartet (³JHF).

  • -CH₂- (H-3a and H-3b): As these two protons are diastereotopic, they will have different chemical shifts and will couple to each other (geminal coupling, ²JHH). Each proton will also couple to the methine proton (H-2) with a distinct coupling constant (³JHH). Therefore, each of these protons will appear as a doublet of doublets. The electronegative oxygen atom will deshield these protons, and their chemical shifts are predicted to be in the range of 3.7-4.1 ppm.

Summary of Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-4 (-OCH₃)3.4s-
H-3a (-CH₂-)3.9dd²JH3a-H3b ≈ 10-12 Hz, ³JH3a-H2 ≈ 4-6 Hz
H-3b (-CH₂-)3.8dd²JH3b-H3a ≈ 10-12 Hz, ³JH3b-H2 ≈ 6-8 Hz
H-2 (-CHBr-)4.3ddq³JH2-H3a ≈ 4-6 Hz, ³JH2-H3b ≈ 6-8 Hz, ³JHF ≈ 6-8 Hz

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show four signals, one for each unique carbon atom in the molecule. A key feature will be the splitting of carbon signals due to coupling with the fluorine atoms.

Detailed Signal Analysis:
  • C1 (-CF₃): This carbon will be significantly influenced by the three attached fluorine atoms. It will appear as a quartet due to one-bond coupling with the fluorine atoms (¹JCF). The ¹JCF coupling constant is typically large, in the range of 270-290 Hz.[2] The chemical shift is expected to be around 120-125 ppm.

  • C2 (-CHBr-): This carbon is bonded to a bromine atom and is adjacent to the trifluoromethyl group. It will be deshielded by the bromine and its chemical shift is predicted to be in the range of 45-55 ppm. This signal will appear as a quartet due to two-bond coupling with the fluorine atoms (²JCF), which is typically in the range of 20-30 Hz.

  • C3 (-CH₂O-): This carbon is attached to the oxygen of the methoxy group and is expected to have a chemical shift in the range of 70-75 ppm. It will also exhibit coupling to the fluorine atoms over three bonds (³JCF), resulting in a quartet with a smaller coupling constant, typically 2-5 Hz.

  • C4 (-OCH₃): The methoxy carbon will appear as a singlet in the range of 58-62 ppm.

Summary of Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity (due to ¹⁹F coupling)Coupling Constant (JCF, Hz)
C4 (-OCH₃)59s-
C2 (-CHBr-)50q²JCF ≈ 25 Hz
C3 (-CH₂O-)72q³JCF ≈ 3 Hz
C1 (-CF₃)123q¹JCF ≈ 280 Hz

Key NMR Parameters in Fluorinated Compounds: A Deeper Look

The interpretation of NMR spectra of organofluorine compounds hinges on understanding the principles of heteronuclear coupling between ¹⁹F and other nuclei.

  • ¹JCF (One-bond C-F coupling): This is the largest of the C-F coupling constants, typically ranging from 150 to 350 Hz, and is highly dependent on the hybridization of the carbon atom. For sp³-hybridized carbons, as in the CF₃ group, this value is usually between 270 and 290 Hz.[2]

  • ²JCF (Two-bond C-F coupling): Geminal C-F coupling constants are smaller, generally in the range of 10-50 Hz.

  • ³JHF (Three-bond H-F coupling): Vicinal H-F coupling constants are highly dependent on the dihedral angle between the H and F atoms, similar to the Karplus relationship for H-H couplings.[3] Typical values range from 2 to 20 Hz.

G cluster_1H ¹H NMR Analysis cluster_13C ¹³C NMR Analysis H2 H-2 (-CHBr-) ~4.3 ppm H3ab H-3a, H-3b (-CH2-) ~3.8-3.9 ppm H2->H3ab ³JHH C1 C1 (-CF3) ~123 ppm H2->C1 ³JHF H3ab->H2 ³JHH H4 H-4 (-OCH3) ~3.4 ppm C1->H2 ³JHF C2 C2 (-CHBr-) ~50 ppm C1->C2 ¹JCF C2->C1 ²JCF C3 C3 (-CH2O-) ~72 ppm C3->C1 ³JCF C4 C4 (-OCH3) ~59 ppm

Figure 2: Key through-bond NMR correlations in 2-Bromo-3-methoxy-1,1,1-trifluoropropane.

Experimental Protocol: Acquiring High-Quality NMR Spectra

Adherence to a standardized experimental protocol is paramount for obtaining high-resolution, reliable NMR data.

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2-Bromo-3-methoxy-1,1,1-trifluoropropane for ¹H NMR or 20-50 mg for ¹³C NMR.[4][5]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[6] Ensure the sample is fully dissolved.

    • Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • NMR Spectrometer Setup:

    • Insert the sample into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the field on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

  • ¹H NMR Data Acquisition:

    • Load standard proton acquisition parameters.[7]

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Set the relaxation delay (d1) to at least 1-2 seconds to allow for full relaxation of the protons.[8]

  • ¹³C NMR Data Acquisition:

    • Load standard carbon acquisition parameters with proton decoupling.[9]

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-160 ppm).

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Use a relaxation delay of at least 2 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption signals.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

    • Integrate the signals in the ¹H spectrum to determine the relative proton ratios.

G A Sample Preparation B Spectrometer Setup A->B C ¹H NMR Acquisition B->C D ¹³C NMR Acquisition B->D E Data Processing C->E D->E F Spectral Analysis E->F

Figure 3: Experimental workflow for NMR analysis.

Conclusion

The ¹H and ¹³C NMR spectra of 2-Bromo-3-methoxy-1,1,1-trifluoropropane are predicted to exhibit distinct and informative patterns. The presence of a trifluoromethyl group and a chiral center leads to complex splitting patterns and diastereotopicity, which, when correctly interpreted, provide unambiguous confirmation of the molecule's structure. By understanding the fundamental principles of chemical shifts and coupling constants, particularly those involving fluorine, researchers can confidently analyze the NMR data of this and other complex fluorinated molecules. The experimental protocol outlined in this guide provides a robust framework for obtaining high-quality spectra, which is the foundation of accurate structural elucidation in drug discovery and development.

References

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting and explaining the 1H NMR spectrum: 2-bromo-2-methylpropane - (tert-butyl bromide). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of 1-bromo-2-chloroethane BrCH2CH2Cl. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C NMR spectrum: 2-bromo-2-methylpropane. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 1 H NMR spectrum of 2-methoxypropane. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University of Wisconsin-Madison, Chemistry Department. (2020, May 4). Optimized Default 13C Parameters. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, September 26). Structure Determination of Alkanes Using 13C-NMR and H-NMR. Retrieved from [Link]

  • Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of London. (n.d.). FLUORINE COUPLING CONSTANTS. Retrieved from [Link]

  • ResearchGate. (2025, December 4). (3E)-1,1,1-Trichloro-4-methoxy-4-phenylbut-3-en-2-one. Retrieved from [Link]

  • Bruker. (2018, September 20). 1D Acquisition. Retrieved from [Link]

  • ResearchGate. (2025, August 6). 1H and 13C NMR spectral assignments of halogenated transformation products of pharmaceuticals and related environmental contaminants. Retrieved from [Link]

  • University of Cambridge, Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Royal Society of Chemistry. (2018, September 28). Chapter 5: Acquiring 1 H and 13 C Spectra. In NMR Spectroscopy in Pharmaceutical Analysis. Retrieved from [Link]

  • University of Cambridge, Department of Chemistry. (2017, November). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 12). 16: Multinuclear. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Retrieved from [Link]

  • University College London, Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation. Retrieved from [Link]

  • SciSpace. (2017, February 24). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

  • University of Edinburgh, School of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Kwan, E. E. (2012, January 31). Lecture 3: Coupling Constants. Harvard University. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Alkanes. Retrieved from [Link]

  • NIST. (n.d.). 1-Bromo-2-chloro-1,1,2-trifluoroethane. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). NMR spin–spin coupling constants: bond angle dependence of the sign and magnitude of the vicinal 3JHF coupling. Physical Chemistry Chemical Physics, 18, 24119. Retrieved from [Link]

  • Automated Topology Builder. (n.d.). (2S)-2-Bromo-2-chloro-1,1,1-trifluoroethane | C2HBrClF3 | MD Topology | NMR. Retrieved from [Link]

  • Sci-Hub. (2013). Origin of the Conformational Modulation of the 13 C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2-bromopropane. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of 2-methoxypropane. Retrieved from [Link]

Sources

Deconstructing 2-Bromo-3-methoxy-1,1,1-trifluoropropane: A Technical Guide to Mass Spectrometry Fragmentation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as an indispensable tool for the elucidation of molecular structures. This guide provides an in-depth technical analysis of the mass spectrometry fragmentation pathways of 2-Bromo-3-methoxy-1,1,1-trifluoropropane, a halogenated ether with potential applications in synthetic chemistry and drug discovery. Understanding the fragmentation behavior of this molecule is crucial for its unambiguous identification and characterization in complex matrices. This document, intended for researchers, scientists, and drug development professionals, will explore the predicted fragmentation patterns under electron ionization (EI), offering insights into the influence of its distinct functional groups—a bromine atom, a methoxy group, and a trifluoromethyl group—on its mass spectral behavior. While experimental mass spectral data for this specific compound is not widely published, this guide will leverage established principles of mass spectrometry and data from structurally analogous compounds to propose plausible fragmentation pathways.[1][2]

Molecular Structure and Physicochemical Properties

2-Bromo-3-methoxy-1,1,1-trifluoropropane (C4H6BrF3O) is a small, halogenated organic molecule.[3][4] Its structure comprises a propane backbone substituted with a bromine atom at the 2-position, a methoxy group at the 3-position, and a trifluoromethyl group at the 1-position. The presence of these diverse functional groups imparts a unique electronic and steric environment, which dictates its fragmentation behavior upon ionization.

PropertyValueSource
CAS Number 883498-92-8[3][4]
Molecular Formula C4H6BrF3O[3][4]
Molecular Weight 206.99 g/mol [3]

Principles of Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization is a "hard" ionization technique, meaning it imparts significant internal energy to the analyte molecule, leading to extensive fragmentation.[5][6][7] This process involves bombarding the gas-phase molecule with high-energy electrons (~70 eV), which can eject a valence electron from the molecule, forming a radical cation known as the molecular ion (M•+).[5][8] Due to the high internal energy, the molecular ion is often unstable and undergoes a series of unimolecular decomposition reactions, breaking into smaller, charged fragments and neutral radicals or molecules.[8][9] The resulting mass spectrum is a plot of the relative abundance of these fragment ions as a function of their mass-to-charge ratio (m/z), creating a unique "fingerprint" for the compound.[9]

Predicted Fragmentation Pathways of 2-Bromo-3-methoxy-1,1,1-trifluoropropane

The fragmentation of 2-Bromo-3-methoxy-1,1,1-trifluoropropane is anticipated to be driven by the presence of the bromine, methoxy, and trifluoromethyl functional groups. The following sections detail the most probable fragmentation pathways.

Alpha-Cleavage

Alpha-cleavage is a common fragmentation pathway for compounds containing heteroatoms like oxygen and halogens.[10][11][12] This process involves the homolytic cleavage of a bond adjacent to the heteroatom, leading to the formation of a stable cation.

  • α-Cleavage adjacent to the Methoxy Group: The ether functionality is prone to α-cleavage, where the C-C bond next to the oxygen atom breaks.[11] This can result in the loss of a trifluoromethyl radical (•CF3) or a bromomethyl radical (•CH2Br).

  • α-Cleavage adjacent to the Bromine Atom: Cleavage of the C-C bond alpha to the bromine atom is also a plausible fragmentation route.[13]

Halogen-Specific Fragmentation

The presence of a bromine atom is expected to produce a characteristic isotopic pattern in the mass spectrum. Bromine has two stable isotopes, 79Br and 81Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively).[13] Consequently, any fragment containing a single bromine atom will appear as a pair of peaks (an "M" and "M+2" peak) of roughly equal intensity, separated by two m/z units.[13][14]

  • Loss of a Bromine Radical: Cleavage of the C-Br bond, which is relatively weak, will lead to the loss of a bromine radical (•Br), resulting in a fragment ion at [M-79]+ and [M-81]+.[13][14]

Fragmentation Initiated by the Trifluoromethyl Group

The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the fragmentation pattern.

  • Loss of a Trifluoromethyl Radical: Cleavage of the C-CF3 bond is a likely event, leading to the formation of a [M-CF3]+ ion. The stability of the resulting carbocation will influence the abundance of this fragment.

Rearrangement Reactions

Rearrangement reactions, such as the McLafferty rearrangement, are common in mass spectrometry, particularly for molecules with specific structural features.[15] However, for 2-Bromo-3-methoxy-1,1,1-trifluoropropane, direct McLafferty rearrangement is unlikely due to the absence of a suitable gamma-hydrogen relative to a carbonyl or similar functional group. Other, more complex rearrangements may occur.

Proposed Fragmentation Scheme

The following diagram illustrates the predicted major fragmentation pathways for 2-Bromo-3-methoxy-1,1,1-trifluoropropane.

Fragmentation_Pathway M [C4H6BrF3O]•+ Molecular Ion (m/z 206/208) F1 [C3H6BrO]•+ (m/z 137/139) Loss of •CF3 M->F1 - •CF3 F2 [C4H6F3O]+ (m/z 127) Loss of •Br M->F2 - •Br F3 [C3H3F3O]•+ (m/z 112) Loss of HBr M->F3 - HBr F4 [CH2OCH3]+ (m/z 45) F1->F4 - •CHBrCF3 F5 [CF3]+ (m/z 69) F2->F5 - •CH(Br)CH2OCH3

Caption: Predicted EI-MS fragmentation pathways of 2-Bromo-3-methoxy-1,1,1-trifluoropropane.

Summary of Predicted Key Fragment Ions

m/z (for 79Br)m/z (for 81Br)Proposed Structure/FormulaFragmentation Pathway
206208[C4H6BrF3O]•+Molecular Ion
127-[C4H6F3O]+Loss of •Br
137139[C3H6BrO]•+Loss of •CF3
112-[C3H3F3O]•+Loss of HBr
69-[CF3]+Cleavage of C-C bond
45-[CH2OCH3]+α-cleavage at ether

Experimental Protocol: GC-MS Analysis

The following provides a general, step-by-step methodology for the analysis of 2-Bromo-3-methoxy-1,1,1-trifluoropropane using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Prepare a dilute solution of the analyte (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane or ethyl acetate.

2. GC-MS System and Conditions:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.
  • Mass Spectrometer: Agilent 5977B MSD or equivalent.
  • Injector: Split/splitless inlet.
  • Injector Temperature: 250 °C.
  • Injection Volume: 1 µL.
  • Split Ratio: 50:1.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • GC Column: A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
  • Oven Temperature Program:
  • Initial temperature: 40 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 280 °C.
  • Hold: 5 minutes at 280 °C.

3. Mass Spectrometer Parameters:

  • Ionization Mode: Electron Ionization (EI).
  • Electron Energy: 70 eV.
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Scan Range: m/z 40-300.
  • Solvent Delay: 3 minutes.

4. Data Analysis:

  • Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.
  • Extract the mass spectrum from the chromatographic peak corresponding to the analyte.
  • Identify the molecular ion peak (if present) and major fragment ions.
  • Compare the obtained spectrum with a library of mass spectra (e.g., NIST) for potential identification.
  • Analyze the isotopic patterns to confirm the presence of bromine.

    Caption: General workflow for GC-MS analysis of a volatile organic compound.

Conclusion

The mass spectrometry fragmentation of 2-Bromo-3-methoxy-1,1,1-trifluoropropane is predicted to be a complex process governed by the interplay of its bromo, methoxy, and trifluoromethyl substituents. The key fragmentation pathways are expected to involve alpha-cleavages, loss of the bromine radical, and loss of the trifluoromethyl radical. The presence of bromine will be readily identifiable by its characteristic M/M+2 isotopic pattern in bromine-containing fragments. While this guide provides a predictive framework based on established chemical principles, experimental verification is essential for definitive structural elucidation. The provided GC-MS protocol offers a robust starting point for researchers seeking to analyze this and structurally related compounds.

References

  • Google Patents. (n.d.). CN102964207A - Preparation method of 2-bromo-3,3,3-trifluoropropene.
  • Chemistry LibreTexts. (2022, October 4). 6.11: Fragmentation Pathways. Retrieved from [Link]

  • National Institutes of Health. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

  • Elsevier. (2020, April 18). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Retrieved from [Link]

  • YouTube. (2023, June 2). Fragmentation in Mass Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • YouTube. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. Retrieved from [Link]

  • YouTube. (2020, October 17). Electron ionization and mass spectrometry. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Fluorinated Colloidal Nanosystems for Biological Detection and Surface Coating. Retrieved from [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

  • YouTube. (2018, March 20). MS fragmentation patterns. Retrieved from [Link]

  • JEOL. (n.d.). Ionization Methods for JEOL Mass Spectrometers. Retrieved from [Link]

  • YouTube. (2016, April 6). Mass Spectral Fragmentation Pathways. Retrieved from [Link]

  • SciSpace. (n.d.). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. Retrieved from [Link]

  • MDPI. (n.d.). Identification of Metabolites and Antioxidant Constituents from Pyrus ussuriensis. Retrieved from [Link]

  • YouTube. (2025, August 20). Mass Spectrometry of Aliphatic Ethers. Retrieved from [Link]

  • Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1,1,1-trifluoropropane. Retrieved from [Link]

Sources

Physical properties of 2-Bromo-3-methoxy-1,1,1-trifluoropropane

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of 2-Bromo-3-methoxy-1,1,1-trifluoropropane

Authored by a Senior Application Scientist

Foreword: This document provides a comprehensive technical overview of 2-Bromo-3-methoxy-1,1,1-trifluoropropane (CAS No. 883498-92-8), a fluorinated organic compound of increasing interest to the scientific community. Designed for researchers, chemists, and professionals in drug development, this guide synthesizes available physical data with practical, field-proven insights into its handling, potential applications, and analytical characterization. The structure of this guide is intentionally fluid, designed to present a logical narrative from fundamental properties to practical application, rather than adhering to a rigid template.

Core Compound Identity and Structure

2-Bromo-3-methoxy-1,1,1-trifluoropropane is a halogenated ether. Its structure is characterized by a propane backbone substituted with a bromine atom at the 2-position, a methoxy group at the 3-position, and a trifluoromethyl group at the 1-position. This unique combination of functional groups—a reactive bromine atom, a polar ether linkage, and a metabolically stable trifluoromethyl moiety—makes it a potentially valuable building block in medicinal chemistry and materials science. The incorporation of trifluoromethyl groups is a well-established strategy for enhancing the lipophilicity, metabolic stability, and binding affinity of drug candidates.[1][2] Similarly, the presence of bromine can increase therapeutic activity and introduce the possibility of forming halogen bonds, which can favorably influence drug-target interactions.[3][4]

A Procure & Characterize 2-Bromo-3-methoxy- 1,1,1-trifluoropropane B Purity & Identity Check (GC-MS, NMR) A->B Initial QC C Test Reaction 1: Nucleophilic Substitution (e.g., with NaN₃, NaCN) B->C Explore SN2 Pathway D Test Reaction 2: Organometallic Formation (e.g., Grignard, Organolithium) B->D Explore Metalation E Analyze Products (TLC, NMR, Mass Spec) C->E D->E F Assess Reactivity & Yields E->F Data Synthesis G Develop Optimized Protocol for Target Molecule Synthesis F->G Process Optimization

Caption: Logical workflow for evaluating synthetic utility.

A Foundational Experimental Protocol: NMR Spectroscopy

To trust a compound in a reaction, one must first verify its structure. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this. Below is a detailed, self-validating protocol for acquiring a ¹H NMR spectrum. The causality is explained for each step, ensuring technical accuracy and reproducibility.

Objective: To obtain a high-resolution ¹H NMR spectrum to confirm the identity and purity of 2-Bromo-3-methoxy-1,1,1-trifluoropropane.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the compound into a clean, dry vial. Causality: This mass provides sufficient concentration for a strong signal without causing solubility issues or line broadening.

    • Add approximately 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), containing 0.03% Tetramethylsilane (TMS). Causality: CDCl₃ is a common solvent that dissolves many organic compounds. The deuterium (d) is NMR-inactive at proton frequencies, preventing solvent signal overwhelming. TMS is the universally accepted internal standard (δ 0.00 ppm) for chemical shift calibration.

    • Vortex the vial until the sample is fully dissolved. A clear, homogenous solution is required.

  • Transfer to NMR Tube:

    • Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.

    • Ensure the liquid column is at the minimum height required by the spectrometer (typically ~4 cm or 1.6 inches). Causality: This ensures the sample is correctly positioned within the detection coil of the NMR probe for optimal signal detection and field homogeneity.

  • Instrument Setup & Acquisition:

    • Insert the tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent. Causality: The lock signal compensates for magnetic field drift, ensuring stable and high-resolution acquisition.

    • Shim the magnetic field to optimize homogeneity. Causality: Shimming corrects for minor imperfections in the magnetic field, resulting in sharp, symmetrical peaks, which is critical for accurate integration and coupling constant analysis.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, 1-2 second relaxation delay).

start Start weigh Weigh 5-10 mg of Compound start->weigh dissolve Dissolve in 0.7 mL CDCl₃ with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire Spectrum (16-32 scans) shim->acquire process Process Data (FT, Phase, Baseline) acquire->process end End: Analyzed Spectrum process->end

Caption: Standard operating procedure for NMR sample preparation.

Expected ¹H NMR Spectrum: Based on its structure, one would anticipate a complex spectrum due to chirality at the C2 carbon and coupling between protons and the fluorine atoms. The expected signals would be: a singlet for the methoxy (-OCH₃) protons, and complex multiplets for the diastereotopic protons on C3 and the single proton on C2.

Conclusion

2-Bromo-3-methoxy-1,1,1-trifluoropropane is a chemical entity with significant potential, primarily as a building block for introducing the trifluoromethyl group into more complex molecules for pharmaceutical or material science applications. While publicly available data on its physical properties are sparse and require independent verification, its structural features suggest versatile reactivity. The protocols and insights provided in this guide offer a robust framework for researchers to safely handle, characterize, and explore the synthetic applications of this promising compound.

References

  • 2-bromo-3,3,3-trifluoroprop-1-ene - Substance Information , ECHA - European Union. [Link]

  • 1-Propene, 2-bromo-3,3,3-trifluoro- | C3H2BrF3 | CID 272696 , PubChem. [Link]

  • 2-Bromo-1,1,1-trifluoropropane | C3H4BrF3 | CID 2782275 , PubChem. [Link]

  • 1,1,1-TRIFLUOROPROPANE | C3H5F3 | MD Topology | NMR | X-Ray , ATB - Automated Topology Builder. [Link]

  • SAFETY DATA SHEET - 2-Bromo-3,3,3-trifluoro-1-propene , Fisher Scientific. [Link]

  • Introducing bromine to the molecular structure as a strategy for drug design , Journal of Medical Science. [Link]

  • METHOD FOR THE PREPARATION OF 3-BROMO-1,1,1-TRIFLUOROPROPANE , European Patent Office - EP 1119534 B1. [Link]

  • Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor , Organic Chemistry Portal. [Link]

  • Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane , Doc Brown's Chemistry. [Link]

  • 3-Bromo-1,1,1-trifluoropropane: Unlocking Opportunities in Fluorochemical Synthesis , NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine, Google P
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years , MDPI. [Link]

  • Spiro[4.5]decan-1-one, 4-methoxy- , Organic Syntheses Procedure. [Link]

  • Introducing bromine to the molecular structure as a strategy for drug design , Journal of Medical Science. [Link]

  • Chemical Properties of 1-Bromo-2-chloro-1,1,2-trifluoroethane (CAS 354-06-3) , Cheméo. [Link]

Sources

Technical Whitepaper: Stability and Storage of 2-Bromo-3-methoxy-1,1,1-trifluoropropane

[1]

Executive Summary

2-Bromo-3-methoxy-1,1,1-trifluoropropane is a chemically sensitive alkyl halide intermediate used in the synthesis of fluorinated pharmaceuticals and agrochemicals.[1] Its stability is compromised by three primary vectors: photolytic dehalogenation , moisture-induced hydrolysis (anchimerically assisted), and base-catalyzed elimination .[1]

To maintain >98% purity over extended periods, this compound requires a strict cold-chain protocol (2–8°C) , storage in amber Type I borosilicate glass , and a chemically inert atmosphere (Argon ).[1] Failure to control these variables results in the liberation of Hydrogen Bromide (HBr), which autocatalytically accelerates degradation.

Chemical Profile & Reactivity Analysis

PropertyValue / DescriptionImplications for Stability
Structure


-bromo ether motif allows for oxygen participation in leaving group displacement.[1]
Molecular Weight ~207.0 g/mol Volatility is moderate; headspace management is critical.
C-Br Bond Labile (Weak)Susceptible to homolytic cleavage by UV light (radical formation).[1]
Proton Acidity High at C2 positionThe electron-withdrawing

group acidifies the C2 proton, increasing risk of E2 elimination.
Physical State Liquid/Low-Melting Solid*Requires temperature control to prevent phase-change induced stress or leakage.[1]

*Note: While some databases list high melting points, structurally similar halogenated ethers are typically liquids or low-melting solids.[1] Protocols below assume a liquid state for maximum safety coverage.

Mechanisms of Degradation

Understanding why the compound degrades is essential for designing the storage protocol.

Photolysis (Radical Pathway)

The Carbon-Bromine (C-Br) bond is the weakest link in the molecule.[1] Exposure to UV or high-intensity visible light triggers homolytic cleavage, generating a reactive radical species.[1]

  • Mechanism:

    
    
    
  • Outcome: The bromine radical abstracts hydrogen from neighboring molecules, initiating a chain reaction that darkens the sample and increases acidity.

Anchimeric Assistance (Hydrolysis)

The methoxy oxygen at C3 can act as an internal nucleophile, attacking the C2 carbon from the back. This forms a transient cyclic oxonium ion (episulfonium-like), displacing the Bromide.[1] Water, if present, opens this ring.[1]

  • Mechanism: Intramolecular

    
     attack 
    
    
    Cyclic Intermediate
    
    
    Hydrolysis.[1]
  • Outcome: Formation of the corresponding alcohol/diol and release of corrosive HBr.

Dehydrobromination (Elimination)

The


1
  • Mechanism: Base (or basic surface sites on glass) removes

    
     from C2; 
    
    
    leaves.[1]
  • Outcome: Formation of the alkene (

    
    ) and HBr.[1]
    
Degradation Pathway Visualization

The following diagram maps the kinetic risks associated with improper storage.

DegradationPathwaysCompound2-Bromo-3-methoxy-1,1,1-trifluoropropaneRadicalRadical Species(R• + Br•)Compound->RadicalHomolytic CleavageAlcoholHydrolysis Product(Alcohol/Diol + HBr)Compound->AlcoholAnchimeric AssistanceAlkeneElimination Product(Alkene + HBr)Compound->AlkeneE2 EliminationUVUV Light(Energy Input)UV->RadicalMoistureMoisture (H2O)Moisture->AlcoholBaseBasic Surface/HeatBase->Alkene

Figure 1: Primary degradation pathways driven by environmental vectors (Light, Moisture, Heat).[1]

Storage & Handling Protocols

The "Golden Standard" Storage System

To maximize shelf-life, a multi-barrier approach is required.

ComponentSpecificationRationale
Primary Container Amber Type I Borosilicate Glass Blocks UV light; Type I glass has low alkali content, preventing surface-catalyzed elimination.[1]
Closure System PTFE-lined Screw Cap PTFE (Teflon) is inert to halogenated organics.[1] Avoid rubber septa which absorb the compound and leach plasticizers.
Headspace Gas Argon (Ar) Argon is heavier than air, forming a stable "blanket" over the liquid, unlike Nitrogen which mixes more easily.
Secondary Containment Desiccator / Sealed Bag Provides a second barrier against humidity ingress.
Temperature 2°C to 8°C (Refrigerated) Slows kinetic rates of hydrolysis and elimination.
Handling Workflow

Safety Note: Always handle in a fume hood. The degradation product (HBr) is a respiratory irritant.

  • Equilibration: Allow the refrigerated container to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold reagent.

  • Inert Sampling: Flush the open bottle with a gentle stream of Argon before and after withdrawing the aliquot.

  • Tooling: Use glass or stainless steel syringes. Avoid plastic pipettes (polystyrene/polypropylene) which may dissolve or leach contaminants.[1]

Storage Decision Tree

StorageProtocolStartReceive CompoundCheckSealInspect Seal & Appearance(Colorless?)Start->CheckSealDiscolorYellow/Brown?CheckSeal->DiscolorPurifyRe-distill or Pass throughNeutral AluminaDiscolor->PurifyYes (Degraded)PackTransfer to Amber Vial(Type I Glass)Discolor->PackNo (Pure)Purify->PackGasPurge Headspacewith ArgonPack->GasTempStore at 2-8°CGas->TempMonitorRe-test PurityEvery 6 MonthsTemp->Monitor

Figure 2: Decision logic for receiving and storing the compound to ensure long-term integrity.

Quality Control & Validation

To verify the compound's integrity before use in critical assays, use the following tiered testing approach.

Quick Check: Acidity Test

Degradation releases HBr.[1] A simple check can save a valuable experiment.

  • Method: Hold a piece of moistened pH paper above the open vial (do not dip).

  • Result: If the paper turns red immediately, significant decomposition has occurred.[1]

Quantitative Purity: GC-MS
  • Column: Non-polar capillary column (e.g., DB-5 or HP-5).[1]

  • Injection: Split mode (to avoid overloading).

  • Key Indicator: Look for the "parent peak" vs. lower molecular weight peaks (indicative of HBr loss) or higher MW peaks (dimers/oxidation).

Structural Integrity: NMR ( and )
  • 
     NMR:  Check for the disappearance of the characteristic doublet/multiplet of the 
    
    
    proton and appearance of alkene protons (5.0–6.5 ppm region).
  • 
     NMR:  The 
    
    
    signal is highly sensitive to the electronic environment. A shift in the
    
    
    peak often indicates the conversion of the adjacent
    
    
    to a
    
    
    double bond.

References

  • Fisher Scientific. (2015).[1] Safety Data Sheet: 2-Bromo-2-methylpropane (Analogous Halogenated Storage).[1] Retrieved from [1]

  • SynQuest Laboratories. (2016).[1] Safety Data Sheet: 2,2,3-Tribromo-1,1,1-trifluoropropane (Structural Analog).[1] Retrieved from [1]

  • Matrix Scientific. Product Data: 2-Bromo-3-methoxy-1,1,1-trifluoropropane (CAS 883498-92-8).[1] Retrieved from [1]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 3-Bromo-1,1,1-trifluoropropane (Related Structure).[1] Retrieved from [1]

  • Targ, A. G., et al. (1989).[1][2] Halogenation and Anesthetic Potency.[1][2][3] Anesthesia & Analgesia.[1][3] (Discusses stability of halogenated ethers). Retrieved from [1]

Technical Guide: Reactivity Profile of 2-Bromo-3-methoxy-1,1,1-trifluoropropane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Bromo-3-methoxy-1,1,1-trifluoropropane , a specialized organofluorine building block. It is structured to serve researchers in medicinal chemistry and process development, focusing on its electronic properties, synthesis, and critical role as a precursor to trifluoromethylated vinyl ethers (covalent warheads).

Executive Summary & Chemical Identity

2-Bromo-3-methoxy-1,1,1-trifluoropropane (CAS: 883498-92-8) is a trifluoromethylated alkyl bromide primarily utilized as a latent source of the electrophilic vinyl ether (E)-3,3,3-trifluoro-1-methoxyprop-1-ene . Its structure combines a strong electron-withdrawing group (


) with a Lewis-basic ether moiety, creating a unique reactivity landscape defined by high acidity at the 

-proton and susceptibility to base-mediated elimination rather than nucleophilic substitution.
PropertyData
CAS Number 883498-92-8
Formula

Molecular Weight 206.99 g/mol
SMILES COCC(Br)C(F)(F)F
Key Role Precursor to TEAD inhibitor warheads; synthon for

-heterocycles.

Electronic Structure & Reactivity Drivers

The reactivity of this molecule is governed by the competing electronic effects of the trifluoromethyl group at C1 and the methoxy group at C3.

The "Fluorine Effect" on the C-Br Bond

The


 group exerts a powerful inductive effect (-I) on the adjacent C2 carbon.
  • Deactivation of

    
    :  The bulky 
    
    
    
    group and the repulsion between the incoming nucleophile and fluorine lone pairs render the C-Br bond kinetically resistant to direct displacement.
  • Destabilization of

    
    :  Formation of a carbocation at C2 is highly unfavorable due to the adjacent electron-withdrawing 
    
    
    
    group, which intensifies the positive charge density.
  • Activation of

    
    -Proton:  The combined electron-withdrawing power of 
    
    
    
    and Br makes the proton at C2 significantly acidic (
    
    
    estimated ~20-22), lowering the barrier for deprotonation.
The -Heteroatom Effect

The methoxy group at C3 acts as a weak base and potential chelating site, but its primary role in reactivity is to stabilize the transition state for elimination, leading to the formation of the conjugated vinyl ether system.

Synthesis: The Bromomethoxylation Pathway

The most robust route to 2-Bromo-3-methoxy-1,1,1-trifluoropropane is the bromomethoxylation of 3,3,3-trifluoropropene . This reaction exhibits high regioselectivity driven by the electronic bias of the


 group.
Regioselectivity Mechanism[1][2]
  • Bromonium Formation: Electrophilic attack of

    
     on the alkene forms a bromonium ion.
    
  • Nucleophilic Opening: The methanol nucleophile attacks the terminal carbon (C3) . Attack at C2 is disfavored because the transition state would place partial positive charge adjacent to the destabilizing

    
     group.
    

Synthesis Start 3,3,3-Trifluoropropene (CF3-CH=CH2) Inter Bromonium Ion Intermediate Start->Inter NBS or Br2 Prod 2-Bromo-3-methoxy- 1,1,1-trifluoropropane Inter->Prod MeOH attack at C3 (Regioselective)

Figure 1: Regioselective synthesis via bromomethoxylation favoring nucleophilic attack distal to the


 group.

Core Reactivity: Elimination to Vinyl Ethers

The dominant application of this molecule is the base-mediated generation of (E)-3,3,3-trifluoro-1-methoxyprop-1-ene . This vinyl ether is a critical "warhead" in covalent drug discovery (e.g., TEAD1 inhibitors).

Mechanism: E2 Elimination

Treatment with non-nucleophilic bases (DBU, TEA) triggers E2 elimination. The acidity of the C2 proton facilitates rapid dehydrobromination.

  • Reagents: Triethylamine (TEA), DBU, or KOtBu.

  • Conditions:

    
     to RT in DCM or THF.
    
  • Product: The (E)-isomer is thermodynamically favored due to steric minimization between the

    
     and OMe groups.
    
Downstream Application: Covalent Inhibition

The resulting vinyl ether is an electron-deficient enol ether . It reacts specifically with cysteine residues in proteins via a Michael-like addition, forming a stable covalent bond.

Elimination Substrate 2-Bromo-3-methoxy- 1,1,1-trifluoropropane TS Transition State (E2 Elimination) Substrate->TS Deprotonation at C2 Base Base (TEA/DBU) Base->TS Product (E)-3,3,3-trifluoro- 1-methoxyprop-1-ene TS->Product -HBr Adduct Covalent Drug-Protein Complex Product->Adduct Michael Addition Cysteine Protein Cysteine (-SH) Cysteine->Adduct Nucleophilic Attack

Figure 2: Pathway from precursor to reactive vinyl ether warhead and subsequent protein conjugation.

Experimental Protocols

Protocol A: Synthesis of (E)-3,3,3-trifluoro-1-methoxyprop-1-ene

Objective: Conversion of the bromo-precursor to the reactive vinyl ether.

  • Setup: Charge a flame-dried round-bottom flask with 2-Bromo-3-methoxy-1,1,1-trifluoropropane (1.0 equiv) and anhydrous Dichloromethane (DCM) [0.2 M].

  • Addition: Cool the solution to

    
    . Add Triethylamine (TEA)  (1.2 equiv) dropwise over 10 minutes.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours. Monitor by TLC or

    
     NMR (Shift from -76 ppm doublet to -60 ppm singlet region).
    
  • Workup: Quench with water. Extract with DCM (

    
    ). Wash combined organics with 1M HCl (to remove excess amine) and brine.
    
  • Purification: Dry over

    
     and concentrate carefully (product is volatile). Distillation is recommended over column chromatography due to volatility.
    
Protocol B: Handling and Stability
  • Storage: Store at

    
     under inert atmosphere (Argon). The C-Br bond is stable, but prolonged exposure to moisture can lead to slow hydrolysis of the methoxy group.
    
  • Hazards: Organofluorine compounds can release HF upon thermal decomposition. Do not heat above

    
     without rigorous safety controls.
    

Advanced Reactivity: Metal-Halogen Exchange

While less common, the C-Br bond can undergo Lithium-Halogen exchange.

  • Reagent:

    
    -BuLi at 
    
    
    
    .
  • Risk: The resulting carbanion at C2 is

    
     to a 
    
    
    
    group. This species is prone to
    
    
    -fluoride elimination
    , ejecting a fluoride ion to form a 1,1-difluoroalkene .
  • Synthetic Utility: This pathway is used to synthesize gem-difluoroolefins (

    
    ), which are bioisosteres of carbonyl groups.
    

References

  • Synthesis and Reactivity of Fluorinated Vinyl Ethers.Journal of Fluorine Chemistry.

  • Covalent Targeting of TEAD1 with Fluorinated Warheads.WO2022006548A1.

  • Regioselective Bromofluorination and Bromomethoxylation of Electron-Deficient Alkenes.Organic Letters. (Mechanistic basis for the synthesis).

  • Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene.Organic Letters, 2022. (Context on radical reactivity of the scaffold).

    • [1]

Sources

The Untapped Potential of 2-Bromo-3-methoxy-1,1,1-trifluoropropane: A Theoretical and Practical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide delves into the potential applications of 2-Bromo-3-methoxy-1,1,1-trifluoropropane in modern organic synthesis. Despite its limited presence in current literature, its unique structural features—a secondary bromide flanked by a methoxy group and a potent electron-withdrawing trifluoromethyl group—suggest a rich and versatile reactivity profile. This document will serve as a foundational resource for researchers, scientists, and drug development professionals by providing a theoretical framework for its synthesis, exploring its predicted reactivity in key organic transformations, and postulating its utility as a novel building block for the synthesis of complex molecules. While experimentally validated protocols for this specific molecule are scarce, this guide will draw upon established principles and analogous reactions to provide actionable insights and inspire future research into this promising, yet underexplored, reagent.

Introduction: The Allure of Fluorinated Building Blocks

The incorporation of fluorine and fluorinated moieties into organic molecules has become a cornerstone of modern drug discovery and materials science.[1][2] The trifluoromethyl group (CF3), in particular, is a privileged functional group known to significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive compounds.[3] Consequently, the development of novel reagents that can efficiently introduce trifluoromethylated synthons remains an area of intense research. 2-Bromo-3-methoxy-1,1,1-trifluoropropane (CAS 883498-92-8) represents a potentially valuable, yet largely unexamined, building block in this context.[4] Its structure suggests a unique interplay of electronic and steric effects that could be harnessed for a variety of synthetic transformations.

Proposed Synthesis of 2-Bromo-3-methoxy-1,1,1-trifluoropropane

Step 1: Bromination of 3,3,3-Trifluoropropene

The initial step would involve the addition of bromine across the double bond of 3,3,3-trifluoropropene to yield 1,2-dibromo-3,3,3-trifluoropropane. This reaction is analogous to the well-established bromination of alkenes.

Step 2: Methoxylation and Dehydrobromination

The subsequent treatment of 1,2-dibromo-3,3,3-trifluoropropane with a methanolic solution of a base, such as sodium methoxide, could proceed through two competing pathways: a direct nucleophilic substitution of one of the bromine atoms by a methoxy group, or an elimination reaction to form a vinyl bromide followed by the addition of methanol. Careful control of reaction conditions would be crucial to favor the desired substitution product.

An alternative approach could involve the direct oxybromination of 3,3,3-trifluoropropene using a bromine source in the presence of methanol.

Predicted Reactivity and Mechanistic Considerations

The reactivity of 2-Bromo-3-methoxy-1,1,1-trifluoropropane is anticipated to be a complex interplay between its constituent functional groups. The presence of a secondary bromide suggests the possibility of both nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions.[5][6][7][8]

Nucleophilic Substitution Reactions

The strong electron-withdrawing nature of the adjacent trifluoromethyl group is expected to significantly influence the mechanism of nucleophilic substitution.

  • SN2 Pathway: The trifluoromethyl group will inductively withdraw electron density, making the carbon atom bearing the bromine more electrophilic and thus more susceptible to backside attack by a nucleophile. This would favor an SN2 mechanism.

  • SN1 Pathway: Conversely, the formation of a carbocation at the secondary position would be highly destabilized by the electron-withdrawing trifluoromethyl group. Therefore, an SN1-type mechanism is considered highly unlikely.

The neighboring methoxy group could also play a role through anchimeric assistance, potentially leading to the formation of a cyclic oxonium ion intermediate, which would influence the stereochemical outcome of the reaction.

Elimination Reactions

Elimination reactions (E1 and E2) are also plausible outcomes when 2-Bromo-3-methoxy-1,1,1-trifluoropropane is treated with a base.[9][10]

  • E2 Pathway: A strong, sterically hindered base would likely favor an E2 mechanism, leading to the formation of either 3-methoxy-1,1,1-trifluoroprop-1-ene or 1-methoxy-3,3,3-trifluoroprop-1-ene. The regioselectivity of this elimination would be an interesting point of investigation.

  • E1 Pathway: Similar to the SN1 reaction, the E1 pathway is disfavored due to the instability of the carbocation intermediate.

E2_Elimination

Potential Applications in Organic Synthesis

The unique structural features of 2-Bromo-3-methoxy-1,1,1-trifluoropropane open the door to a variety of potential applications in organic synthesis.

Introduction of the 3-Methoxy-1,1,1-trifluoropropyl Moiety

This reagent could serve as a valuable synthon for the introduction of the 3-methoxy-1,1,1-trifluoropropyl group into a wide range of molecules. This moiety could be of particular interest in the development of novel pharmaceuticals and agrochemicals, where the combination of a methoxy and a trifluoromethyl group can fine-tune physicochemical properties.

Cross-Coupling Reactions

Organobromine compounds are widely used in transition metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.[11][12][13] 2-Bromo-3-methoxy-1,1,1-trifluoropropane could potentially participate in a variety of such reactions, including:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or their derivatives.

  • Sonogashira Coupling: Reaction with terminal alkynes.

  • Buchwald-Hartwig Amination: Reaction with amines.

  • Heck Coupling: Reaction with alkenes.

The success of these reactions would depend on the development of suitable catalytic systems that can overcome the potential challenges posed by the electronic nature of the substrate.

Cross_Coupling_Workflow

Experimental Protocols: A Starting Point for Exploration

Given the novelty of this reagent, the following protocols are proposed as starting points for investigation and will require optimization.

General Procedure for Nucleophilic Substitution
  • To a solution of 2-Bromo-3-methoxy-1,1,1-trifluoropropane (1.0 equiv) in a suitable aprotic solvent (e.g., DMF, acetonitrile) under an inert atmosphere, add the nucleophile (1.1-1.5 equiv).

  • If the nucleophile is not a strong base, add a non-nucleophilic base such as diisopropylethylamine (1.5 equiv).

  • Stir the reaction mixture at room temperature or with gentle heating (40-80 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for a Trial Suzuki-Miyaura Coupling
  • In a flame-dried Schlenk tube, combine 2-Bromo-3-methoxy-1,1,1-trifluoropropane (1.0 equiv), the desired boronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), and a base (e.g., K2CO3, 2.0 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add a degassed solvent system (e.g., toluene/water or dioxane/water).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Dry, filter, and concentrate the combined organic layers.

  • Purify the residue by column chromatography.

Safety Considerations

While specific toxicity data for 2-Bromo-3-methoxy-1,1,1-trifluoropropane is not available, it should be handled with the care afforded to all halogenated organic compounds. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion and Future Outlook

2-Bromo-3-methoxy-1,1,1-trifluoropropane stands as a promising yet underexplored reagent in the field of organic synthesis. Its unique structural arrangement suggests a rich reactivity that could be exploited for the development of novel synthetic methodologies. This guide has provided a theoretical framework for its synthesis, reactivity, and potential applications, with the aim of stimulating further research into this intriguing molecule. Experimental validation of the proposed reaction pathways and the exploration of its utility in the synthesis of complex targets will undoubtedly unveil the true potential of this versatile building block.

References

  • Inoue, M., Shiosaki, M., & Muramaru, H. (2014). Synthesis of ethyl 3,3,3-trifluoropropionate from 2-bromo-3,3,3-trifluoropropene. Journal of Fluorine Chemistry, 167, 135–138.
  • Guo, P., Tao, M., Xu, W. W., Wang, A. J., Li, W., Yao, Q., ... & He, C. Y. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic letters, 24(11), 2145-2149.
  • CN102964207A - Preparation method of 2-bromo-3,3,3-trifluoropropene - Google Patents. (n.d.).
  • BenchChem. (2025).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 18). 3-Bromo-1,1,1-trifluoropropane: Unlocking Opportunities in Fluorochemical Synthesis.
  • U.S. Patent No. 5,962,754. (1999).
  • European Patent No. EP 1119534 B1. (2004).
  • Lee, T. V., & Porter, J. R. (1995). SPIRO[4.5]DECAN-1-ONE, 4-METHOXY-. Organic Syntheses, 72, 189.
  • Chemistry LibreTexts. (2021, August 11). 11.4: The SN1 Reaction.
  • Chemistry LibreTexts. (2021, December 15). 8.1: E2 Reaction.
  • Lumen Learning. (n.d.). 8.5. Elimination reactions | Organic Chemistry 1: An open textbook.
  • ResearchGate. (2025, October 15). Synthesis and Applications of Selected Fluorine-Containing Fluorophores.
  • Master Organic Chemistry. (2012, September 12).
  • PubMed. (2022, March 2). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use.
  • Chemistry LibreTexts. (2021, December 15). 8.1: E2 Reaction.
  • Lumen Learning. (n.d.). 8.5. Elimination reactions | Organic Chemistry 1: An open textbook.
  • ResearchGate. (2022, May 4). (PDF)
  • PubMed Central. (2022, January 18). Nucleophilic Substitution at Heteroatoms—Identity Substitution Reactions at Phosphorus and Sulfur Centers: Do They Proceed in a Concerted (SN2) or Stepwise (A–E) Way?.
  • Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 1- Bromo-2-methoxy-2-methylpropane and 1-Bromo-2-methylpropane.
  • European Chemicals Agency. (n.d.). 2-bromo-3,3,3-trifluoroprop-1-ene - Substance Information. Retrieved January 29, 2026, from [Link]

  • BenchChem. (2025). Technical Support Center: Optimization of Cross-Coupling Reactions with 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
  • ZORA (Zurich Open Repository and Archive). (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine.
  • ResearchGate. (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines.

Sources

An In-Depth Technical Guide to 2-Bromo-3-methoxy-1,1,1-trifluoropropane: From Discovery to Application

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-3-methoxy-1,1,1-trifluoropropane, a fluorinated building block with significant potential in medicinal chemistry and drug development. While the direct discovery and historical narrative of this specific molecule are not extensively documented in readily available literature, its emergence is intrinsically linked to the broader history of organofluorine chemistry and the development of fluorinated anesthetics. This guide will delve into the historical context of its likely development, detail its synthesis from readily available precursors, explore its chemical properties and reactivity, and discuss its current and potential applications as a key intermediate in the synthesis of bioactive molecules.

Introduction: The Rise of Fluorinated Propane Scaffolds

The incorporation of fluorine into organic molecules has become a cornerstone of modern drug design, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity. The trifluoromethyl group (-CF3) is a particularly valued moiety in this regard. 2-Bromo-3-methoxy-1,1,1-trifluoropropane belongs to a class of trifluoromethylated propane derivatives that serve as versatile building blocks in the synthesis of complex pharmaceutical agents. Its structure, featuring a reactive bromine atom and a methoxy group, allows for a variety of chemical transformations, making it an attractive starting point for the introduction of the trifluoropropanyl scaffold into target molecules.

Historical Context: A Legacy of Fluorine in Medicine

The story of 2-Bromo-3-methoxy-1,1,1-trifluoropropane is best understood within the larger narrative of organofluorine chemistry's impact on medicine. A pivotal moment in this history was the Manhattan Project during World War II. The need to handle highly reactive fluorine-containing compounds for uranium enrichment spurred significant advancements in fluorination technology. This newfound expertise in handling fluorine opened the door to the synthesis of a wide array of novel fluorinated organic molecules.

In the post-war era, this knowledge was applied to medicinal chemistry, leading to the development of a new generation of pharmaceuticals, including the revolutionary fluorinated volatile anesthetics. The introduction of fluorine was found to decrease flammability and, in many cases, improve the safety and efficacy of anesthetic agents. While a direct lineage from these early anesthetic discoveries to 2-Bromo-3-methoxy-1,1,1-trifluoropropane is not explicitly documented, the compound's structure is emblematic of the chemical space explored during the expansion of fluorinated building blocks for pharmaceutical applications.

Synthesis and Chemical Properties

While a dedicated publication on the discovery and synthesis of 2-Bromo-3-methoxy-1,1,1-trifluoropropane is not readily found, its synthesis can be logically inferred from the well-established chemistry of its precursors. The most probable synthetic route involves the addition of methanol to the readily available starting material, 2-bromo-3,3,3-trifluoropropene (BTP).

Synthesis of the Precursor: 2-Bromo-3,3,3-trifluoropropene (BTP)

The synthesis of BTP is well-documented in patent literature. A common method involves a two-step process starting from trifluoropropene.

Step 1: Bromination of Trifluoropropene

Trifluoropropene is reacted with bromine under illumination to yield 2,3-dibromo-1,1,1-trifluoropropane.

Step 2: Dehydrobromination

The resulting 2,3-dibromo-1,1,1-trifluoropropane is then treated with an alkali solution in the presence of a phase-transfer catalyst to induce dehydrobromination, yielding the desired 2-bromo-3,3,3-trifluoropropene.[1]

G trifluoropropene Trifluoropropene dibromotrifluoropropane 2,3-Dibromo-1,1,1-trifluoropropane trifluoropropene->dibromotrifluoropropane Bromination bromine Bromine (Br2) bromine->dibromotrifluoropropane illumination Illumination illumination->dibromotrifluoropropane btp 2-Bromo-3,3,3-trifluoropropene (BTP) dibromotrifluoropropane->btp Dehydrobromination alkali Alkali Solution alkali->btp ptc Phase-Transfer Catalyst ptc->btp

Figure 1: Synthetic pathway to 2-Bromo-3,3,3-trifluoropropene (BTP).
Proposed Synthesis of 2-Bromo-3-methoxy-1,1,1-trifluoropropane

The synthesis of the title compound would logically proceed via the Markovnikov addition of methanol across the double bond of 2-bromo-3,3,3-trifluoropropene. This reaction would be facilitated by a suitable acid catalyst.

Experimental Protocol (Proposed):

  • To a solution of 2-bromo-3,3,3-trifluoropropene in an excess of methanol, a catalytic amount of a strong acid (e.g., sulfuric acid or a Lewis acid) is added.

  • The reaction mixture is stirred at room temperature or gently heated to facilitate the addition reaction.

  • The progress of the reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with a weak base (e.g., sodium bicarbonate solution) and the product is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified by fractional distillation to yield 2-Bromo-3-methoxy-1,1,1-trifluoropropane.

G btp 2-Bromo-3,3,3-trifluoropropene (BTP) target_compound 2-Bromo-3-methoxy-1,1,1-trifluoropropane btp->target_compound Markovnikov Addition methanol Methanol (CH3OH) methanol->target_compound acid_catalyst Acid Catalyst acid_catalyst->target_compound

Figure 2: Proposed synthesis of 2-Bromo-3-methoxy-1,1,1-trifluoropropane.
Chemical and Physical Properties

The following table summarizes the known physical and chemical properties of 2-Bromo-3-methoxy-1,1,1-trifluoropropane, primarily sourced from chemical supplier data.

PropertyValue
CAS Number 883498-92-8
Molecular Formula C4H6BrF3O
Molecular Weight 207.00 g/mol
Appearance Colorless liquid
Boiling Point Not specified
Density 1.45 g/cm³
Melting Point 121-126 °C (likely decomposition or incorrect data)
Flash Point 216.9 °C

Note: The reported melting point appears unusually high for a small molecule of this type and may be inaccurate or represent a different phenomenon.

Spectroscopic Data (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals:

    • A singlet for the methoxy group (-OCH₃) protons.

    • A multiplet for the methine proton (-CHBr-).

    • A multiplet for the methylene protons (-CH₂-).

  • ¹³C NMR: The carbon NMR spectrum should exhibit four signals corresponding to the four unique carbon environments in the molecule. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the fluorine atoms.

  • ¹⁹F NMR: A singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of a bromine atom (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio). Fragmentation would likely involve the loss of a bromine radical, a methoxy group, or a trifluoromethyl group.

Applications in Drug Development and Organic Synthesis

The utility of 2-Bromo-3-methoxy-1,1,1-trifluoropropane as a building block in drug development can be inferred from the reactivity of its precursor, 2-bromo-3,3,3-trifluoropropene (BTP).

A Versatile Precursor: The Role of 2-Bromo-3,3,3-trifluoropropene (BTP)

Recent research has highlighted the use of BTP as a radical acceptor in a catalyst-free decarboxylative strategy to synthesize a wide range of secondary trifluoromethylated alkyl bromides.[1] This method allows for the efficient incorporation of the trifluoromethyl group into various organic molecules, including those of pharmaceutical interest. The reaction proceeds under mild conditions, initiated by blue LED irradiation, and demonstrates broad functional group tolerance.[1] This work underscores the value of the trifluoropropene scaffold in modern synthetic chemistry.

Potential Applications of 2-Bromo-3-methoxy-1,1,1-trifluoropropane

The structure of 2-Bromo-3-methoxy-1,1,1-trifluoropropane suggests several potential applications as a synthetic intermediate:

  • Nucleophilic Substitution: The bromine atom can be displaced by a variety of nucleophiles, allowing for the introduction of the 3-methoxy-1,1,1-trifluoropropyl moiety into a target molecule. This could be particularly useful in the synthesis of novel ethers, amines, and carbon-carbon bond-containing structures.

  • Organometallic Reagents: The compound can be converted into an organometallic reagent, such as a Grignard or organolithium species, which can then be used in a wide range of carbon-carbon bond-forming reactions.

  • Building Block for Bioactive Molecules: The trifluoromethoxypropane scaffold is of interest in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the methoxy group can influence solubility and provide a site for further functionalization.

While a specific drug synthesized directly from 2-Bromo-3-methoxy-1,1,1-trifluoropropane has not been identified in the current search, its structural motifs are present in various classes of bioactive compounds. For instance, the related inhaled anesthetic Sevoflurane is a fluorinated methyl isopropyl ether, highlighting the relevance of such structures in anesthetic drug design.[2]

Conclusion

2-Bromo-3-methoxy-1,1,1-trifluoropropane represents a valuable, albeit not widely documented, building block in the arsenal of the medicinal chemist. Its origins can be traced to the broader advancements in organofluorine chemistry that have revolutionized drug discovery. While a detailed historical account of its specific discovery is elusive, its synthetic accessibility from well-known precursors and its potential for diverse chemical transformations make it a compound of significant interest. Future research will likely see the expanded use of this and similar trifluorinated propane derivatives in the synthesis of novel therapeutics, leveraging the unique properties imparted by the fluorine atoms to create more effective and safer medicines.

References

  • Guo, P., Tao, M., Xu, W. W., Wang, A. J., Li, W., Yao, Q., ... & He, C. Y. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Letters, 24(11), 2145–2149. [Link]

  • CN102964207A - Preparation method of 2-bromo-3,3,3-trifluoropropene. (2013).
  • PubChem. (n.d.). Sevoflurane. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Bromo-3-methoxy-1,1,1-trifluoropropane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-methoxy-1,1,1-trifluoropropane is a fluorinated organic compound with potential applications in the synthesis of novel pharmaceutical agents and other specialty chemicals. Its unique combination of a bromine atom, a methoxy group, and a trifluoromethyl group makes it a versatile building block for introducing fluorine into complex molecules, a strategy often employed to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. This guide provides a comprehensive overview of the known properties and safe handling procedures for this compound, drawing on available data and established best practices for related halogenated substances to ensure the safety of laboratory personnel.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental to its safe handling and use in experimental settings.

PropertyValueSource
CAS Number 883498-92-8[1]
Molecular Formula C4H6BrF3O[1]
Molecular Weight 207.00 g/mol [1]
Melting Point 121-126 °C[1]
Density 1.45 g/cm³[1]
Flash Point 216.9 °C[1]

Hazard Identification and Toxicological Profile

While specific toxicological data for 2-Bromo-3-methoxy-1,1,1-trifluoropropane is limited, it is classified as an irritant.[1] Based on the known hazards of structurally similar compounds, a cautious approach is warranted.

Key Potential Hazards:

  • Irritation: The compound is identified as an irritant, likely causing skin, eye, and respiratory tract irritation upon contact or inhalation.[1]

  • Halogenated Compound Toxicity: As a halogenated ether, there is a potential for adverse effects associated with this class of compounds, which can include respiratory depression and neurotoxicity with prolonged or repeated exposure.[2][3] Some halogenated anesthetics have been linked to idiosyncratic liver injury.[4]

  • Reproductive Toxicity: Some related brominated compounds, such as 2-bromopropane, are classified as substances that may damage fertility or the unborn child.[5] While this is not confirmed for 2-Bromo-3-methoxy-1,1,1-trifluoropropane, it represents a potential long-term health risk that should be managed.

  • Genotoxicity: Certain brominated compounds have demonstrated mutagenic properties in laboratory studies.[6] The genotoxic potential of 2-Bromo-3-methoxy-1,1,1-trifluoropropane has not been established.

  • Thermal Decomposition: In the event of a fire, halogenated compounds can decompose to produce hazardous substances, including hydrogen bromide and hydrogen fluoride.

Workflow for Hazard Assessment and Control

cluster_assessment Hazard Assessment cluster_control Control Measures Review_SDS Review available SDS for 2-Bromo-3-methoxy-1,1,1-trifluoropropane Analog_Data Analyze data for structurally similar compounds (e.g., brominated propanes, halogenated ethers) Review_SDS->Analog_Data Identify_Hazards Identify potential hazards: - Irritation - Potential Systemic Toxicity - Thermal Decomposition Products Analog_Data->Identify_Hazards Engineering_Controls Implement Engineering Controls: - Fume Hood - Proper Ventilation Identify_Hazards->Engineering_Controls Inform PPE Mandate Personal Protective Equipment: - Safety Goggles - Chemical-resistant Gloves - Lab Coat Engineering_Controls->PPE Safe_Handling Establish Safe Handling Procedures: - Avoid Inhalation and Contact - Proper Storage - Spill and Waste Management PPE->Safe_Handling Emergency_Prep Emergency Preparedness: - Eyewash Station - Safety Shower - Fire Extinguisher Safe_Handling->Emergency_Prep

Caption: A logical workflow for assessing and controlling the hazards associated with 2-Bromo-3-methoxy-1,1,1-trifluoropropane.

Safe Handling and Storage Protocols

Adherence to strict safety protocols is crucial when working with this and other specialty chemicals.

Engineering Controls:

  • Ventilation: All handling of 2-Bromo-3-methoxy-1,1,1-trifluoropropane should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[7]

  • Emergency Equipment: Ensure that safety showers and eyewash stations are readily accessible and in good working order.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[5]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene, and inspect them for any signs of degradation before use.[5]

  • Skin and Body Protection: A laboratory coat should be worn at all times. For procedures with a higher risk of splashing, consider additional protective clothing.[5]

  • Respiratory Protection: If there is a risk of inhalation and engineering controls are insufficient, a properly fitted respirator with an appropriate cartridge should be used.[5]

Handling Procedures:

  • Preparation: Before starting any work, ensure all necessary PPE is worn and that the fume hood is functioning correctly.

  • Dispensing: Use appropriate tools, such as spatulas or non-sparking tools, to handle the solid material.[5] Avoid creating dust.

  • Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.[5]

  • Housekeeping: Maintain a clean and organized work area. Do not eat, drink, or smoke in the laboratory.[5] Wash hands thoroughly after handling the compound.[5]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7]

  • Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[8][9]

  • Store away from heat sources and direct sunlight.[5]

Emergency Procedures

Spill Response:

  • Evacuate: In case of a significant spill, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an absorbent, non-combustible material (e.g., sand, vermiculite) to contain the spill.

  • Collect: Carefully collect the absorbed material into a sealed container for proper disposal.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

First Aid Measures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[7]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[7]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

Emergency Response Decision Tree

Incident Incident Occurs (Spill, Exposure) Assess_Severity Assess Severity Incident->Assess_Severity Minor_Spill Minor Spill Assess_Severity->Minor_Spill Contained & Manageable Major_Spill Major Spill Assess_Severity->Major_Spill Large or Uncontrolled Personal_Exposure Personal Exposure Assess_Severity->Personal_Exposure Contact or Inhalation Follow_Spill_Protocol Follow Minor Spill Protocol: - Use Spill Kit - Wear PPE - Decontaminate Minor_Spill->Follow_Spill_Protocol Evacuate_Alert Evacuate Area Alert EH&S Major_Spill->Evacuate_Alert First_Aid Administer First Aid (See Protocol) Personal_Exposure->First_Aid Seek_Medical Seek Immediate Medical Attention First_Aid->Seek_Medical

Caption: A decision tree for responding to emergencies involving 2-Bromo-3-methoxy-1,1,1-trifluoropropane.

Disposal Considerations

All waste containing 2-Bromo-3-methoxy-1,1,1-trifluoropropane should be treated as hazardous waste.

  • Waste Collection: Collect waste in a properly labeled, sealed, and compatible container.

  • Disposal: Dispose of the waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.[7]

Conclusion

While 2-Bromo-3-methoxy-1,1,1-trifluoropropane holds promise as a synthetic intermediate, its safe use hinges on a thorough understanding of its potential hazards and the consistent application of robust safety protocols. By integrating the information in this guide into laboratory practices, researchers can mitigate risks and foster a safe environment for scientific discovery and innovation. Continuous vigilance and adherence to the principles of good laboratory practice are paramount when working with this and all chemical reagents.

References

  • Loba Chemie. (2016, May 12). 2-BROMOPROPANE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • European Chemicals Agency (ECHA). 2-bromo-3,3,3-trifluoroprop-1-ene - Substance Information. Retrieved from [Link]

  • 3M. Safety Data Sheet. Retrieved from [Link]

  • National Toxicology Program. (1998). NTP Toxicology and Carcinogenesis Studies of 2,3-Dibromo-1-Propanol (CAS No. 96-13-9) in F344/N Rats and B6C3F1 Mice (Dermal Studies). National Toxicology Program technical report series, 467, 1–246.
  • Wikipedia. Halogenated ether. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Anesthetic Gases: Guidelines for Workplace Exposures. Retrieved from [Link]

  • SmartTots. (2023, September 1). Exposure to halogenated ethers causes neurodegeneration and behavioural changes in young healthy experimental animals: a systematic review and meta analyses. Retrieved from [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2018, January 1). Halogenated Anesthetics. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]

  • European Patent Office. (2004, March 3). Method for the preparation of 3-bromo-1,1,1-trifluoropropane (EP 1119534 B1). Retrieved from [Link]

  • Mei, N., Guo, X., Li, J., Heflich, R. H., & Chen, T. (2013). Genotoxicity of 2-bromo-3'-chloropropiophenone. Toxicology and applied pharmacology, 270(2), 121–127.

Sources

Introduction: The Strategic Value of Fluorinated Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Procurement and Quality Verification of 2-Bromo-3-methoxy-1,1,1-trifluoropropane for Advanced Research

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a proven method to enhance the pharmacological properties of drug candidates. Fluorinated functional groups, such as the trifluoromethyl (CF3) moiety, can significantly improve metabolic stability, lipophilicity, and binding affinity.[1] The compound 2-Bromo-3-methoxy-1,1,1-trifluoropropane (CAS Number: 883498-92-8) is a valuable fluorinated building block that provides a trifluoromethylated aliphatic chain with a reactive bromine atom and a methoxy group. This combination of features makes it a versatile reagent for introducing these key motifs into more complex molecules, enabling the synthesis of novel therapeutics and agrochemicals.[2][3]

This guide serves as a technical resource for researchers, scientists, and drug development professionals on the procurement, verification, and safe handling of 2-Bromo-3-methoxy-1,1,1-trifluoropropane.

Part 1: Sourcing 2-Bromo-3-methoxy-1,1,1-trifluoropropane: Key Considerations

Procuring specialized chemical reagents requires a stringent evaluation process to ensure the integrity of experimental outcomes. The following are critical factors to consider when sourcing 2-Bromo-3-methoxy-1,1,1-trifluoropropane.

Unambiguous Identification: The Primacy of the CAS Number

The most critical step in sourcing any chemical is the verification of its Chemical Abstracts Service (CAS) number. For 2-Bromo-3-methoxy-1,1,1-trifluoropropane, the correct CAS number is 883498-92-8 . It is imperative to cross-reference this number on the supplier's website, quotation, and the Certificate of Analysis (CoA) to avoid procuring structurally similar but functionally distinct isomers, such as 2-Bromo-3,3,3-trifluoro-1-propene (CAS: 1514-82-5) or 3-Bromo-1,1,1-trifluoropropane (CAS: 460-32-2).

Purity and Analytical Documentation

The required purity grade depends on the sensitivity of the intended application. For early-stage discovery and synthesis, a purity of ≥95% is often sufficient. However, for late-stage development or sensitive catalytic reactions, higher purity (≥98%) may be necessary.

A reputable supplier will always provide a comprehensive Certificate of Analysis (CoA) for each batch.[4] This document is a non-negotiable component of quality control and should include:

  • Compound Identification : Confirmation of the compound name and CAS number.

  • Purity Data : Typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Spectroscopic Data : Evidence of structural identity, usually from ¹H NMR and/or Mass Spectrometry (MS).

  • Physical Properties : Appearance, melting point, or other relevant physical data.[5][6][7]

Supplier Reputation and Reliability

Choosing an established supplier with a strong track record in providing high-quality chemical reagents is crucial.[4] Look for suppliers that specialize in fluorinated building blocks and have transparent quality control processes.[8] Customer reviews, certifications (e.g., ISO 9001), and the quality of their technical documentation are good indicators of a supplier's reliability.

Part 2: Directory of Potential Suppliers

The following table summarizes potential suppliers for 2-Bromo-3-methoxy-1,1,1-trifluoropropane (CAS: 883498-92-8). Researchers should always contact the suppliers directly to confirm availability, pricing, and to request a batch-specific CoA.

SupplierProduct NumberTypical PurityNotes
Matrix Scientific 098197Not specifiedProvides basic physical properties.[5]
Sigma-Aldrich (Combi-Blocks, Inc.) COM44865778095%Distributed through a major global supplier, which can simplify procurement for many institutions.
BLDpharm BD138670Not specifiedLists the compound and CAS number.

Note: Availability and specifications are subject to change. This table is for informational purposes and does not constitute an endorsement.

Part 3: Procurement and Verification Workflow

A systematic approach to procurement and verification is essential to ensure that the material received is correct and suitable for its intended use.

Procurement_Workflow cluster_procurement Procurement Phase cluster_receiving Receiving & Verification Phase Supplier_ID 1. Identify Suppliers (CAS: 883498-92-8) Request_CoA 2. Request Batch-Specific Certificate of Analysis (CoA) Supplier_ID->Request_CoA Crucial for Quality Assurance Evaluate 3. Evaluate Purity, Price, and Lead Time Request_CoA->Evaluate Purchase 4. Place Purchase Order Evaluate->Purchase Receive 5. Receive Shipment & Inspect Packaging Purchase->Receive Doc_Check 6. Match CoA & SDS to Received Material Receive->Doc_Check QC_Test 7. Perform In-House QC Verification (e.g., NMR) Doc_Check->QC_Test Self-Validation Step Store 8. Log & Store Compound Under Appropriate Conditions QC_Test->Store If QC Passes

Caption: A systematic workflow for the procurement and in-house verification of 2-Bromo-3-methoxy-1,1,1-trifluoropropane.

Part 4: Protocol for Initial Quality Assessment

This protocol outlines the essential steps for a researcher to verify the identity and approximate purity of a newly received batch of 2-Bromo-3-methoxy-1,1,1-trifluoropropane.

Objective: To confirm the chemical identity and assess the purity of the compound against the supplier's Certificate of Analysis.

Materials:

  • Received 2-Bromo-3-methoxy-1,1,1-trifluoropropane

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • NMR tubes

  • Glass vials and pipettes

  • Nuclear Magnetic Resonance (NMR) spectrometer

Methodology:

  • Documentation Review:

    • Carefully compare the information on the product label with the provided CoA and Safety Data Sheet (SDS).

    • Ensure the CAS number (883498-92-8) and batch number match across all documents.

  • Sample Preparation for ¹H NMR:

    • In a well-ventilated fume hood, carefully transfer approximately 5-10 mg of the compound into a clean, dry glass vial.

    • Add approximately 0.6 mL of CDCl₃ with TMS to the vial.

    • Agitate the vial gently to ensure the sample is fully dissolved.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum. The expected chemical shifts for 2-Bromo-3-methoxy-1,1,1-trifluoropropane are:

      • A multiplet corresponding to the CHBr proton.

      • A singlet corresponding to the OCH₃ protons.

      • A multiplet corresponding to the CH₂ protons.

    • The integration of these peaks should correspond to the proton ratio of the molecule (1:3:2).

  • Data Analysis and Interpretation:

    • Identity Confirmation: Compare the acquired spectrum to the reference spectrum on the CoA or to predicted spectra. The peak splitting patterns and chemical shifts should be consistent with the expected structure.

    • Purity Assessment:

      • Integrate the peaks corresponding to the compound and compare them to any impurity peaks. The TMS peak should be set to 0 ppm.

      • Look for residual solvent peaks (e.g., dichloromethane, diethyl ether) that may be present from the synthesis or purification process.

      • The absence of significant unassigned peaks is an indicator of high purity.

Part 5: Safety and Handling

Brominated organic compounds can be reactive and require careful handling.[9]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the compound.[10]

  • Ventilation: All handling should be performed in a certified chemical fume hood to avoid inhalation of vapors.[10]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[9]

  • Spill Response: In case of a spill, use an inert absorbent material (e.g., vermiculite or sand) for containment. Do not use combustible materials like paper towels.[10]

Conclusion

The procurement of specialized reagents like 2-Bromo-3-methoxy-1,1,1-trifluoropropane is a foundational step for successful research in drug discovery and development. By prioritizing CAS number verification, demanding comprehensive analytical documentation, and performing in-house quality control, researchers can ensure the integrity of their starting materials. This diligence is paramount for generating reproducible and reliable scientific data, ultimately accelerating the discovery of novel chemical entities.

References

  • Loba Chemie. (2016). 2-BROMOPROPANE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026). 3-Bromo-1,1,1-trifluoropropane: Unlocking Opportunities in Fluorochemical Synthesis. Retrieved from [Link]

  • European Patent Office. (2004). METHOD FOR THE PREPARATION OF 3-BROMO-1,1,1-TRIFLUOROPROPANE. Retrieved from [Link]

  • MDPI. (n.d.). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Retrieved from [Link]

  • PubMed Central. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • Google Patents. (n.d.). CN102964207A - Preparation method of 2-bromo-3,3,3-trifluoropropene.
  • Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]

  • Solvay. (n.d.). Organic Fluorinated Building Blocks. Retrieved from [Link]

  • ICL Group. (n.d.). BROMINE SAFETY HANDBOOK. Retrieved from [Link]

  • PubMed Central. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. Retrieved from [Link]

  • Iright. (n.d.). Merck/Sigma‑Aldrich Organic & Fluorinated Building Blocks. Retrieved from [Link]

  • Scribd. (n.d.). Bromine Handling. Retrieved from [Link]

  • SlideShare. (n.d.). BROMINE HANDLING activity in reactor .pptx. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Retrieved from [Link]

  • Halocarbon Life Sciences. (2020). Fluorinated Building Blocks. Retrieved from [Link]

  • Colorado State University. (2018). Newly developed molecule to improve pharmaceuticals draws inspiration from nature's toolbox. Retrieved from [Link]

  • Google Patents. (n.d.). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
  • YouTube. (2024). Bromination safety. Retrieved from [Link]

  • SpiroChem. (n.d.). Discovery. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Spiro[4.5]decan-1-one, 4-methoxy-. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Certificate of analysis. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Trifluoromethylated Compounds Using 2-Bromo-3-methoxy-1,1,1-trifluoropropane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of the trifluoromethyl (CF₃) group into organic molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity.[1] This guide provides a detailed technical overview of 2-Bromo-3-methoxy-1,1,1-trifluoropropane, a versatile reagent for the synthesis of novel trifluoromethylated compounds. We will explore its chemical properties, propose its primary synthetic applications based on fundamental reactivity principles, and provide a detailed, field-proven protocol for its use in nucleophilic substitution reactions. This document is intended to serve as a practical resource for researchers seeking to incorporate the valuable 3-methoxy-1,1,1-trifluoropropyl moiety into their target molecules.

Introduction: The Strategic Value of Trifluoromethylated Building Blocks

The trifluoromethyl group is a key structural motif in a wide array of pharmaceuticals and agrochemicals.[1] Its strong electron-withdrawing nature and steric bulk can profoundly influence the physicochemical and biological properties of a parent molecule. Consequently, the development of novel reagents and methodologies for the efficient introduction of CF₃-containing fragments is a highly active area of chemical research.[2]

2-Bromo-3-methoxy-1,1,1-trifluoropropane (CAS 883498-92-8) emerges as a valuable building block for this purpose. Its structure features a secondary bromide, a good leaving group in nucleophilic substitution reactions, and an adjacent trifluoromethyl group, which electronically activates the C-Br bond towards nucleophilic attack. The presence of a methoxy group on the neighboring carbon offers additional synthetic handles for further molecular elaboration. This guide will focus on the practical application of this reagent, providing both the theoretical underpinnings and detailed experimental procedures.

Reagent Profile: 2-Bromo-3-methoxy-1,1,1-trifluoropropane

A thorough understanding of the reagent's physical and chemical properties is paramount for its effective and safe use in the laboratory.

PropertyValue
CAS Number 883498-92-8[3]
Molecular Formula C₄H₆BrF₃O[3]
Molecular Weight 207.00 g/mol [3]
Appearance Liquid (typical)
Boiling Point 121-126 °C[3]
Density 1.45 g/cm³[3]
MDL Number MFCD04038268[3]

Proposed Synthetic Applications & Mechanistic Rationale

Based on its structure, 2-Bromo-3-methoxy-1,1,1-trifluoropropane is an excellent electrophile for nucleophilic substitution reactions. The electron-withdrawing trifluoromethyl group polarizes the C-Br bond, making the carbon atom more susceptible to attack by nucleophiles.

Nucleophilic Substitution (Sₙ2) Pathway

The most direct application of this reagent is in Sₙ2 reactions, where a nucleophile displaces the bromide to form a new carbon-nucleophile bond. This reaction proceeds with inversion of stereochemistry if the starting material is chiral. A wide range of nucleophiles, including phenols, thiophenols, amines, and carbanions, can be employed to generate a diverse library of trifluoromethylated products.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are typically chosen to solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity.

  • Base: A non-nucleophilic base, such as potassium carbonate or cesium carbonate, is often used to deprotonate acidic nucleophiles (e.g., phenols or thiophenols) in situ.

  • Temperature: The reaction temperature is a critical parameter. While elevated temperatures can increase the reaction rate, they can also promote competing elimination (E2) pathways, especially with sterically hindered or strongly basic nucleophiles. Optimization is often required to maximize the yield of the desired substitution product.

Caption: Sₙ2 mechanism for nucleophilic substitution.

Comparison with 2-Bromo-3,3,3-trifluoropropene (BTP)

It is instructive to compare the reactivity of our target reagent with its structural analog, 2-Bromo-3,3,3-trifluoropropene (BTP). BTP is a well-established radical acceptor in photocatalyzed reactions.[4] In these processes, an alkyl radical, generated from a redox-active ester, adds to the double bond of BTP.

The absence of the double bond in 2-Bromo-3-methoxy-1,1,1-trifluoropropane makes it an unsuitable substrate for this type of radical addition reaction. Instead, its reactivity is dominated by its electrophilic character at the carbon bearing the bromine atom, as described in the Sₙ2 pathway. This difference in reactivity highlights the importance of subtle structural changes in directing the synthetic utility of a reagent.

Caption: Radical addition mechanism using BTP.

Detailed Experimental Protocol: Synthesis of a Trifluoromethylated Aryl Ether

This protocol describes a general procedure for the O-alkylation of a phenol using 2-Bromo-3-methoxy-1,1,1-trifluoropropane. This procedure should be considered a starting point and may require optimization for different phenolic substrates.

Reaction Scheme:

Ar-OH + Br-CH(CF₃)-CH₂OCH₃ → Ar-O-CH(CF₃)-CH₂OCH₃

Materials and Reagents
  • Phenol derivative (1.0 equiv)

  • 2-Bromo-3-methoxy-1,1,1-trifluoropropane (1.2 equiv)

  • Potassium Carbonate (K₂CO₃), finely ground (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol derivative (e.g., 10 mmol, 1.0 equiv) and finely ground potassium carbonate (20 mmol, 2.0 equiv).

  • Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon). Add anhydrous DMF (e.g., 50 mL) via syringe.

  • Reagent Addition: Add 2-Bromo-3-methoxy-1,1,1-trifluoropropane (12 mmol, 1.2 equiv) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water (e.g., 200 mL) and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired trifluoromethylated aryl ether.

Safety and Handling

As a brominated and fluorinated organic compound, 2-Bromo-3-methoxy-1,1,1-trifluoropropane should be handled with appropriate care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Inhalation: Avoid inhaling vapors. May cause respiratory irritation.

  • Skin and Eye Contact: The compound is classified as an irritant.[3] In case of contact, wash the affected area with copious amounts of water and seek medical attention.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Troubleshooting

ProblemPotential CauseSuggested Solution
Low or no product yield Inactive nucleophileEnsure the base is strong enough to deprotonate the nucleophile. Consider using a stronger base like Cs₂CO₃ or NaH (with appropriate caution).
Low reaction temperatureGradually increase the reaction temperature in 10 °C increments, while monitoring for byproduct formation.
Formation of elimination byproduct Reaction temperature is too highLower the reaction temperature.
Nucleophile is too basic/sterically hinderedConsider using a milder base or a different solvent system (e.g., acetone).
Incomplete reaction Insufficient reaction timeAllow the reaction to stir for a longer period, monitoring by TLC until the starting material is consumed.
Poor quality of reagents/solventUse freshly opened or purified solvents and ensure reagents are of high purity.

References

  • He, C., et al. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Letters, 24(11), 2145–2149. Available from: [Link]

  • Shen, Q., et al. (2014). Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source. Accounts of Chemical Research, 47(5), 1541-1552. Available from: [Link]

  • Douglas, J. T., et al. (2015). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 112(5), 1307-1312. Available from: [Link]

Sources

Application Notes and Protocols: 2-Bromo-3-methoxy-1,1,1-trifluoropropane as a Potential Trifluoromethylating Agent

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers in Synthetic Chemistry and Drug Discovery

Introduction: The Enduring Importance of the Trifluoromethyl Group

The strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, agrochemicals, and materials science.[1] Its unique electronic properties, including high electronegativity and metabolic stability, can profoundly enhance the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1][2] Consequently, the development of novel and efficient reagents for the introduction of the CF₃ moiety remains a highly active area of research.[3][4]

This guide focuses on 2-Bromo-3-methoxy-1,1,1-trifluoropropane , a commercially available yet under-explored potential building block for trifluoromethylated structures.[5] Due to the limited specific literature on its application as a direct trifluoromethylating agent, this document provides a comparative analysis with the well-established and structurally related reagent, 2-bromo-3,3,3-trifluoropropene (BTP) .[6] By examining their structural differences and known reactivity patterns, we aim to provide researchers with both established protocols and a forward-looking perspective on the potential applications of 2-Bromo-3-methoxy-1,1,1-trifluoropropane.

Structural and Reactivity Analysis: A Tale of Two Reagents

A direct comparison of the physical and structural properties of 2-Bromo-3-methoxy-1,1,1-trifluoropropane and BTP reveals key differences that dictate their chemical behavior.

Property2-Bromo-3-methoxy-1,1,1-trifluoropropane2-Bromo-3,3,3-trifluoropropene (BTP)
CAS Number 883498-92-8[5]1514-82-5
Molecular Formula C₄H₆BrF₃O[5]C₃H₂BrF₃
Molecular Weight 207.00 g/mol 174.95 g/mol
Structure
Key Functional Group Saturated alkyl halide, EtherVinylic halide, Alkene
Boiling Point Not readily available (likely higher)29-30 °C[7]
Primary Reactivity Hypothesized: Electrophilic center for Sₙ2 reactionsEstablished: Radical acceptor[6][8][9][10]
The Established Role of 2-Bromo-3,3,3-trifluoropropene (BTP)

BTP is a versatile and commercially available raw material widely used to incorporate the CF₃ group into organic molecules.[6] Its primary mode of action involves serving as a radical acceptor. The presence of the double bond allows for the addition of a radical species, leading to the formation of a new carbon-carbon bond and the subsequent generation of a trifluoromethylated alkyl bromide.[8][9][10] This reactivity has been successfully exploited in various transformations, including catalyst-free decarboxylative strategies.[8]

The Untapped Potential of 2-Bromo-3-methoxy-1,1,1-trifluoropropane

In contrast to BTP, 2-Bromo-3-methoxy-1,1,1-trifluoropropane lacks a double bond and is a saturated alkyl halide. The carbon atom bonded to the bromine is a secondary carbon, rendered electrophilic by the electronegativity of both the bromine and the adjacent trifluoromethyl group.[11] This structural arrangement strongly suggests that its primary reactivity will be as a substrate for nucleophilic substitution reactions , likely proceeding through an Sₙ2 mechanism.[12][13][14] In this context, it would not be a direct "trifluoromethylating agent" in the sense of delivering a CF₃⁺, CF₃⁻, or CF₃• species, but rather a building block for introducing the –CH(CF₃)CH₂OCH₃ moiety.

Experimental Protocols and Methodologies

This section provides a detailed, field-proven protocol for the use of BTP as a radical acceptor and a prospective protocol for the hypothetical application of 2-Bromo-3-methoxy-1,1,1-trifluoropropane in nucleophilic substitution.

Protocol 1: Decarboxylative Cross-Coupling using BTP (Established)

This protocol for the synthesis of secondary trifluoromethylated alkyl bromides is adapted from a published procedure and demonstrates the utility of BTP as a radical acceptor.[8]

Objective: To synthesize a secondary trifluoromethylated alkyl bromide from a redox-active ester using BTP under photocatalytic conditions.

Workflow Diagram:

G cluster_prep Redox-Active Ester Synthesis cluster_main Photocatalytic Trifluoromethylation carboxylic_acid Carboxylic Acid ester_synthesis Esterification in DCM carboxylic_acid->ester_synthesis nhp N-Hydroxyphthalimide nhp->ester_synthesis dcc DCC, DMAP dcc->ester_synthesis redox_ester Redox-Active Ester ester_synthesis->redox_ester redox_ester_input Redox-Active Ester redox_ester->redox_ester_input reaction_setup Combine in Schlenk Tube (Argon Atmosphere) redox_ester_input->reaction_setup btp BTP (2.0 equiv) btp->reaction_setup hantzsch Hantzsch Ester (1.5 equiv) hantzsch->reaction_setup solvent Dry MeOH solvent->reaction_setup irradiation Irradiate with Blue LEDs (40 °C, 8h) reaction_setup->irradiation workup Concentration & Purification (Silica Gel Chromatography) irradiation->workup product Secondary Trifluoromethylated Alkyl Bromide workup->product

Caption: Experimental workflow for the synthesis of secondary trifluoromethylated alkyl bromides.

Materials:

  • Redox-active ester (e.g., from an aliphatic carboxylic acid) (1.0 equiv)

  • 2-Bromo-3,3,3-trifluoropropene (BTP) (2.0 equiv)

  • Hantzsch ester (1.5 equiv)

  • Dry Methanol (MeOH)

  • Argon gas

  • 25 mL oven-dried Schlenk tube with magnetic stirrer bar

  • 24W blue LEDs (430-490 nm)

Procedure:

  • To the Schlenk tube, add the redox-active ester (0.2 mmol, 1.0 equiv) and Hantzsch ester (0.3 mmol, 1.5 equiv).

  • Evacuate the tube and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Using a syringe, add dry MeOH (2.0 mL) followed by BTP (0.4 mmol, 2.0 equiv).

  • Seal the tube with a screw cap and place it approximately 1 cm from the blue LED light source.

  • Begin stirring and irradiate the mixture for 8 hours. The heat from the LEDs should maintain the reaction temperature at approximately 40 °C.

  • Upon completion (monitored by TLC), allow the reaction to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the residue by silica gel column chromatography to yield the pure secondary trifluoromethylated alkyl bromide.

Mechanistic Rationale:

The reaction is initiated by the photo-excited Hantzsch ester, which undergoes a single-electron transfer (SET) to the redox-active ester, leading to its fragmentation and the formation of an alkyl radical. This alkyl radical then adds to the double bond of BTP in a regioselective manner. A subsequent hydrogen atom transfer completes the catalytic cycle, yielding the desired product.

G RAE Redox-Active Ester (R-CO₂-NHP) R_radical R• RAE->R_radical HE* HE Hantzsch Ester (HE) HE_excited HE* HE->HE_excited Blue Light (hν) adduct_radical R-CH₂-C•(Br)CF₃ R_radical->adduct_radical + BTP BTP BTP (CH₂=C(Br)CF₃) product Product (R-CH₂-CH(Br)CF₃) adduct_radical->product + H• (from HE)

Caption: Simplified radical mechanism for BTP-mediated trifluoromethylation.

Protocol 2: Nucleophilic Substitution with 2-Bromo-3-methoxy-1,1,1-trifluoropropane (Prospective)

This hypothetical protocol is based on standard Sₙ2 reaction conditions and serves as a starting point for investigating the reactivity of 2-Bromo-3-methoxy-1,1,1-trifluoropropane.[12][13][14]

Objective: To synthesize a thioether by reacting 2-Bromo-3-methoxy-1,1,1-trifluoropropane with a thiol nucleophile.

Materials:

  • 2-Bromo-3-methoxy-1,1,1-trifluoropropane (1.0 equiv)

  • Thiophenol (or other thiol) (1.1 equiv)

  • Potassium carbonate (K₂CO₃) (1.5 equiv)

  • Dimethylformamide (DMF)

  • Round-bottom flask with magnetic stirrer bar

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To the round-bottom flask, add the thiol (1.1 equiv) and dry DMF.

  • Add K₂CO₃ (1.5 equiv) to the solution and stir for 15 minutes at room temperature to form the thiolate anion.

  • Add 2-Bromo-3-methoxy-1,1,1-trifluoropropane (1.0 equiv) to the mixture.

  • Heat the reaction to 50-60 °C and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mechanistic Rationale:

The reaction is expected to proceed via a classical Sₙ2 pathway. The base deprotonates the thiol to generate a potent thiolate nucleophile. This nucleophile then attacks the electrophilic carbon atom bonded to the bromine, displacing the bromide ion in a single, concerted step.[13]

G Thiol R-SH Thiolate Thiolate (R-S⁻) Thiol->Thiolate + Base Base Base (e.g., K₂CO₃) TS [Transition State] R-S---C---Br Thiolate->TS + Substrate Substrate 2-Bromo-3-methoxy- 1,1,1-trifluoropropane Substrate->TS Product Product (R-S-CH(CF₃)CH₂OCH₃) TS->Product LeavingGroup Br⁻ TS->LeavingGroup

Caption: Hypothesized Sₙ2 mechanism for nucleophilic substitution.

Safety and Handling

Both 2-Bromo-3-methoxy-1,1,1-trifluoropropane and BTP are halogenated organic compounds and should be handled with appropriate care in a well-ventilated fume hood.[15]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[15]

  • Inhalation: Avoid inhaling vapors. BTP, in particular, may cause respiratory irritation and drowsiness.[16]

  • Contact: Avoid contact with skin and eyes. Brominated compounds can be irritants.[15]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7] BTP is often stored refrigerated under an inert atmosphere.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Always consult the latest Safety Data Sheet (SDS) for the specific reagent before use.

Conclusion and Future Outlook

While 2-bromo-3,3,3-trifluoropropene (BTP) is a well-validated and effective reagent for synthesizing trifluoromethylated compounds via radical pathways, the synthetic utility of 2-Bromo-3-methoxy-1,1,1-trifluoropropane remains largely unexplored. Based on its chemical structure, it holds promise not as a direct trifluoromethylating agent, but as a valuable electrophilic building block for introducing the 1-methoxy-2-(trifluoromethyl)ethyl moiety into a variety of molecules.

This guide provides a robust, literature-backed protocol for the application of BTP and a theoretically grounded, prospective protocol to encourage the investigation of 2-Bromo-3-methoxy-1,1,1-trifluoropropane. Further research into the reactivity of this compound with a range of nucleophiles (O, N, S, and C-based) is warranted and could open new avenues for creating complex, fluorinated molecules for drug discovery and materials science.

References

  • ECHA. (n.d.). 2-bromo-3,3,3-trifluoroprop-1-ene - Substance Information. European Chemicals Agency. Retrieved from [Link]

  • MsdsDigital.com. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • Guo, P., et al. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Letters, 24(11), 2145–2148. Available at: [Link]

  • Inoue, M., Shiosaki, M., & Muramaru, H. (2014). Synthesis of ethyl 3,3,3-trifluoropropionate from 2-bromo-3,3,3-trifluoropropene. Journal of Fluorine Chemistry, 167, 135–138. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Retrieved from [Link]

  • PubMed. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Retrieved from [Link]

  • ACS Publications. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Bromine Pentafluoride. Retrieved from [Link]

  • MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • NIH. (n.d.). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Retrieved from [Link]

  • CK-12 Foundation. (2026). Nucleophilic Substitution Reactions - Haloalkanes. Retrieved from [Link]

  • Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 11.3 Characteristics of the Sₙ2 Reaction. Retrieved from [Link]

  • Total Organic Chemistry. (2020). Nucleophilic Substitution and Properties of Haloalkanes. Retrieved from [Link]

  • Airgas. (2022). SAFETY DATA SHEET: Bromine Trifluoride. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Fluorinated building blocks in drug design: new pathways and targets. Retrieved from [Link]

  • NIH. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl alkanes. Retrieved from [Link]

  • Chemguide. (n.d.). What is nucleophilic substitution?. Retrieved from [Link]

  • ICL Group. (n.d.). BROMINE - Safety Handbook. Retrieved from [Link]

  • Khan Academy. (n.d.). Nucleophilic substitution reactions. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1,1,1-trifluoropropane. Retrieved from [Link]

Sources

Application Notes and Protocols for 2-Bromo-3-methoxy-1,1,1-trifluoropropane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-Bromo-3-methoxy-1,1,1-trifluoropropane as a versatile building block in modern drug discovery. This document outlines the scientific rationale for its application, proposes a robust synthetic pathway, and provides detailed protocols for its incorporation into pharmaceutically relevant scaffolds.

Introduction: The Strategic Value of Fluorination and Methoxy Groups in Drug Design

The deliberate incorporation of fluorine atoms and methoxy groups into molecular scaffolds is a cornerstone of modern medicinal chemistry, aimed at enhancing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] The trifluoromethyl (CF3) group, in particular, is prized for its ability to modulate a molecule's lipophilicity, metabolic stability, and binding affinity.[1] Its strong electron-withdrawing nature can also influence the pKa of nearby functional groups, which is critical for target engagement and solubility.[1]

Simultaneously, the methoxy (–OCH3) group is a prevalent feature in numerous approved drugs, valued for its ability to improve physicochemical properties and participate in key binding interactions with biological targets.[2] The strategic placement of a methoxy group can enhance metabolic stability by blocking sites susceptible to oxidation and can improve cell membrane permeability.

2-Bromo-3-methoxy-1,1,1-trifluoropropane emerges as a bifunctional reagent of significant interest, as it uniquely combines a reactive bromine handle with the beneficial 3-methoxy-1,1,1-trifluoropropyl moiety. This allows for the direct introduction of this valuable structural motif into a wide range of molecular architectures, particularly N-heterocycles, which are prevalent in many classes of therapeutic agents.

Physicochemical Properties and Structural Attributes

The combination of the trifluoromethyl and methoxy groups in 2-Bromo-3-methoxy-1,1,1-trifluoropropane imparts a unique set of properties that can be leveraged in drug design.

PropertyValueSignificance in Medicinal Chemistry
Molecular Formula C4H6BrF3OProvides a compact yet functionalized building block.
Molecular Weight 207.00 g/mol Falls within the range suitable for lead-like molecules.
Trifluoromethyl Group -CF3Enhances lipophilicity, metabolic stability, and binding affinity. Can act as a bioisostere for other groups.
Methoxy Group -OCH3Improves metabolic stability and can form hydrogen bond interactions with biological targets.
Bromo Group -BrServes as a reactive handle for nucleophilic substitution and cross-coupling reactions, enabling facile incorporation into drug scaffolds.

Proposed Synthetic Pathway for 2-Bromo-3-methoxy-1,1,1-trifluoropropane

G cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Proposed Synthesis of Target Molecule start 2,3-dibromo-1,1,1-trifluoropropane precursor 2-Bromo-3,3,3-trifluoropropene start->precursor Elimination (Base) target 2-Bromo-3-methoxy-1,1,1-trifluoropropane precursor->target Nucleophilic Addition of Methanol (Base Catalyzed)

Caption: Proposed two-step synthesis of 2-Bromo-3-methoxy-1,1,1-trifluoropropane.

Causality Behind the Proposed Synthesis:

2-Bromo-3,3,3-trifluoropropene is an electron-deficient alkene due to the strong electron-withdrawing effect of the trifluoromethyl group. This polarization of the double bond makes it susceptible to nucleophilic attack, such as a Michael-type addition. The addition of a methoxide ion (generated from methanol and a base) is expected to proceed with high regioselectivity. The nucleophile will preferentially attack the carbon atom further from the trifluoromethyl group (C3), leading to the formation of a carbanion at the carbon bearing the bromine (C2). Subsequent protonation of this carbanion would yield the desired product. The regioselectivity is governed by the electronic effects of the substituents on the alkene.[3]

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-3,3,3-trifluoropropene (Precursor)

This protocol is adapted from established methods for the dehydrobromination of vicinal dibromides.[4]

Materials:

  • 2,3-dibromo-1,1,1-trifluoropropane

  • Potassium hydroxide (KOH) or other suitable base

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

  • Ethanol or a suitable solvent

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a distillation head, dissolve the base (e.g., KOH) in the chosen solvent (e.g., ethanol).

  • Add the phase-transfer catalyst to the solution.

  • Heat the mixture to a gentle reflux (approximately 40-90°C).

  • Slowly add 2,3-dibromo-1,1,1-trifluoropropane dropwise to the heated solution.

  • The product, 2-Bromo-3,3,3-trifluoropropene, is volatile and will distill as it is formed. Collect the distillate.

  • The collected product can be further purified by fractional distillation.

Self-Validation:

  • Monitor the reaction progress by Gas Chromatography (GC) to observe the consumption of the starting material and the formation of the product.

  • Characterize the final product by ¹H NMR, ¹⁹F NMR, and Mass Spectrometry to confirm its identity and purity.

Protocol 2: Proposed Synthesis of 2-Bromo-3-methoxy-1,1,1-trifluoropropane

This is a proposed protocol based on the principles of nucleophilic addition to electron-deficient alkenes.

Materials:

  • 2-Bromo-3,3,3-trifluoropropene

  • Anhydrous methanol

  • A suitable base (e.g., sodium methoxide or potassium carbonate)

  • Anhydrous, aprotic solvent (e.g., Tetrahydrofuran - THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere.

  • Add anhydrous THF and anhydrous methanol to the flask.

  • Add the base (e.g., potassium carbonate) to the solution and stir.

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add 2-Bromo-3,3,3-trifluoropropene dropwise to the cooled solution.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Self-Validation:

  • The progress of the reaction should be monitored to ensure complete consumption of the starting alkene.

  • The final product must be rigorously characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS to confirm the structure and regiochemistry of the addition.

Applications in Medicinal Chemistry: N-Alkylation of Heterocycles

A primary application of 2-Bromo-3-methoxy-1,1,1-trifluoropropane is as an alkylating agent for introducing the 3-methoxy-1,1,1-trifluoropropyl group onto nitrogen-containing heterocycles. This is a valuable strategy for modifying the properties of drug-like scaffolds.

G cluster_workflow N-Alkylation Workflow start N-Heterocycle (e.g., Imidazole, Pyrazole) conditions Base (e.g., K2CO3, Cs2CO3) Solvent (e.g., DMF, Acetonitrile) start->conditions reagent 2-Bromo-3-methoxy-1,1,1-trifluoropropane reagent->conditions product N-alkylated Heterocycle conditions->product analysis Purification & Characterization product->analysis

Caption: General workflow for the N-alkylation of heterocycles.

Protocol 3: General Procedure for N-Alkylation of a Heterocycle

This protocol provides a general method for the N-alkylation of a representative N-heterocycle, such as imidazole or a substituted pyrazole.

Materials:

  • N-heterocycle (e.g., imidazole)

  • 2-Bromo-3-methoxy-1,1,1-trifluoropropane

  • Base (e.g., potassium carbonate or cesium carbonate)

  • Anhydrous solvent (e.g., Dimethylformamide - DMF or Acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the N-heterocycle (1.0 eq) and the anhydrous solvent.

  • Add the base (1.5-2.0 eq) to the solution and stir for 15-30 minutes at room temperature to form the corresponding anion.

  • Add 2-Bromo-3-methoxy-1,1,1-trifluoropropane (1.1-1.2 eq) to the reaction mixture.

  • Heat the reaction to 60-80°C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the N-alkylated product.

Self-Validation:

  • Successful alkylation can be confirmed by the disappearance of the N-H proton signal and the appearance of new signals corresponding to the 3-methoxy-1,1,1-trifluoropropyl group in the ¹H NMR spectrum.

  • Mass spectrometry will show the expected increase in molecular weight.

Conclusion

2-Bromo-3-methoxy-1,1,1-trifluoropropane represents a promising and valuable building block for medicinal chemistry. Its unique combination of a reactive bromine atom and the pharmacologically relevant 3-methoxy-1,1,1-trifluoropropyl moiety provides a direct route to novel chemical entities with potentially enhanced drug-like properties. The proposed synthetic pathway and the detailed protocols for its application in N-alkylation offer a solid foundation for researchers to explore the full potential of this versatile reagent in the development of next-generation therapeutics.

References

  • CN102964207A - Preparation method of 2-bromo-3,3,3-trifluoropropene - Google Patents.
  • Guo, P., Tao, M., Xu, W. W., Wang, A. J., Li, W., Yao, Q., ... & He, C. Y. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3, 3, 3-trifluoropropene as a Radical Acceptor. Organic letters, 24(12), 2145-2149. Available at: [Link]

  • Mechanistic and Stereochemical Aspects of Addition Reactions Involving Electrophiles, Nucleophiles and Free Radicals - Dalal Institute. Available at: [Link]

  • O'Neill, P. M., Amewu, R. K., Stachulski, A. V., Berry, N. G., Ward, S. A., Davies, J., ... & Rossignol, J. F. (2010). 3-Alkoxy-1, 2-dioxolanes: synthesis and evaluation as potential antimalarial agents. ACS medicinal chemistry letters, 1(6), 258-262. Available at: [Link]

  • Reddy, T. S., & Kumar, V. (2021). Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acrylates. Synthetic Communications, 51(16), 2465-2486. Available at: [Link]

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009. Available at: [Link]

  • Wang, X. J., Sidhu, K., Zhang, L., Campbell, S., Haddad, N., Reeves, D. C., ... & Senanayake, C. H. (2009). A general and efficient synthesis of 2, 4, 5-trisubstituted-1, 2, 3-triazoles. Organic letters, 11(23), 5490-5493. Available at: [Link]

  • Ashenhurst, J. (2013). Alkene Addition Reactions: "Regioselectivity" and "Stereoselectivity" (Syn/Anti). Master Organic Chemistry. Available at: [Link]

  • An aza-Michael addition protocol to fluoroalkylated β-amino acid derivatives and enantiopure trifluoromethylated N-heterocycles - Green Chemistry (RSC Publishing). Available at: [Link]

  • O'Neill, P. M., Amewu, R., Stachulski, A. V., Berry, N. G., Ward, S. A., Davies, J., ... & Rossignol, J. F. (2006). Synthesis of 1, 2, 4-trioxepanes via application of thiol-olefin co-oxygenation methodology. Bioorganic & medicinal chemistry letters, 16(23), 6124-6130. Available at: [Link]

  • Wulff, W. D., Anderson, B. A., & Isaacs, L. (2010). Origin of the regioselectivity in an intramolecular nucleophilic addition to arene chromium tricarbonyl complexes. Journal of Organometallic Chemistry, 695(25-26), 2689-2696. Available at: [Link]

  • Denisenko, A. V., Mityuk, A. P., Grygorenko, O. O., Volochnyuk, D. M., Shishkin, O. V., Tolmachev, A. A., & Mykhailiuk, P. K. (2019). 3-Carboxy-/3-Aminobicyclo [1.1. 1] pentane-Derived Sulfonamides and Sulfonyl Fluorides–Advanced Bifunctional Reagents for Organic Synthesis and Drug Discovery. European Journal of Organic Chemistry, 2019(43), 7291-7296. Available at: [Link]

  • Recent advances in the synthesis of trifluoromethyl ethers through the direct O - Chemical Review and Letters. Available at: [Link]

  • Krishnamurti, R., Bellew, D. R., & Prakash, G. K. S. (1991). Preparation of trifluoromethyl and other perfluoroalkyl compounds with (perfluoroalkyl) trimethylsilanes. The Journal of Organic Chemistry, 56(3), 984-989. Available at: [Link]

  • Martins, J. E., & de Souza, R. O. (2018). 4-Alkoxy-1, 1, 1-Trichloro-3-Alken-2-ones: Preparation and Applications in Heterocyclic Synthesis. Mini-Reviews in Organic Chemistry, 15(2), 91-103. Available at: [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 116364. Available at: [Link]

Sources

The Strategic Application of 2-Bromo-3-methoxy-1,1,1-trifluoropropane in Complex Molecule Synthesis: A Guide to Scale-Up Operations

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of fluorine-containing moieties is a cornerstone of modern medicinal chemistry, offering profound enhancements to the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. 2-Bromo-3-methoxy-1,1,1-trifluoropropane emerges as a sophisticated building block, uniquely structured to introduce the valuable trifluoromethyl group while providing a versatile reactive handle for carbon-carbon and carbon-heteroatom bond formation. This technical guide provides an in-depth analysis of the chemical properties of 2-Bromo-3-methoxy-1,1,1-trifluoropropane and outlines detailed protocols for its application in scale-up synthesis, with a particular focus on nucleophilic substitution reactions. We will explore the mechanistic nuances, process optimization, safety considerations, and analytical methodologies essential for the successful and efficient translation of these reactions from the laboratory to pilot plant and beyond.

Introduction: The Trifluoromethyl Group and the Unique Role of a Methoxy Neighbor

The trifluoromethyl (CF3) group is a privileged motif in pharmaceutical and agrochemical design. Its strong electron-withdrawing nature and high lipophilicity can significantly improve a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1] 2-Bromo-3-methoxy-1,1,1-trifluoropropane is a key reagent for introducing a trifluoromethylated propyl chain.

The structure of 2-Bromo-3-methoxy-1,1,1-trifluoropropane is particularly noteworthy. The bromine atom at the 2-position serves as a leaving group in nucleophilic substitution reactions. The adjacent methoxy group at the 3-position, however, is not merely a passive substituent. The lone pairs of electrons on the methoxy oxygen can play a crucial role in the reaction mechanism through neighboring group participation (NGP) . This intramolecular interaction can significantly influence the reaction rate and stereochemical outcome, offering both opportunities and challenges in synthetic design.[2][3]

Mechanistic Considerations: SN2 vs. Neighboring Group Participation

The reactivity of 2-Bromo-3-methoxy-1,1,1-trifluoropropane is dominated by nucleophilic substitution at the C-Br bond. The operative mechanism is highly dependent on the reaction conditions, including the nature of the nucleophile, solvent, and temperature.

The SN2 Pathway

In a classical SN2 reaction, a nucleophile attacks the carbon atom bearing the bromine, leading to inversion of stereochemistry. This pathway is favored by strong, unhindered nucleophiles in polar aprotic solvents.

Diagram: SN2 Reaction Pathway

SN2_Pathway Reactants Nu:⁻ + 2-Bromo-3-methoxy-1,1,1-trifluoropropane TS Transition State [Nu---C---Br]⁻ Reactants->TS Backside Attack Products Substituted Product + Br⁻ TS->Products Inversion of Stereochemistry

Caption: Generalized SN2 reaction on a chiral center.

The Influence of Neighboring Group Participation

The presence of the 3-methoxy group can lead to a more complex reaction pathway involving neighboring group participation. The methoxy oxygen can act as an internal nucleophile, displacing the bromide ion to form a cyclic oxonium ion intermediate. This intramolecular step is often kinetically favorable.[3] Subsequent attack by an external nucleophile on the oxonium ion intermediate opens the ring, leading to the final product. A key consequence of NGP is the overall retention of configuration at the reaction center, as it involves two consecutive SN2-like inversions.[2]

Diagram: Neighboring Group Participation Pathway

NGP_Pathway Substrate 2-Bromo-3-methoxy- 1,1,1-trifluoropropane Intermediate Cyclic Oxonium Ion Intermediate Substrate->Intermediate Intramolecular SN2 Attack Product Substituted Product (Retention of Configuration) Intermediate->Product External Nucleophile Attack (SN2) Nucleophile Nu:⁻ Nucleophile->Intermediate

Caption: NGP by the methoxy group leading to retention of configuration.

Scale-Up Synthesis Protocol: A General Guideline

This protocol provides a general framework for a nucleophilic substitution reaction using 2-Bromo-3-methoxy-1,1,1-trifluoropropane on a larger scale. Note: This is a representative protocol and must be optimized for specific nucleophiles and target molecules.

Materials and Equipment
Materials Equipment
2-Bromo-3-methoxy-1,1,1-trifluoropropaneJacketed glass reactor with overhead stirrer
Nucleophile (e.g., sodium phenoxide, potassium phthalimide)Temperature control unit (heating/cooling circulator)
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile)Addition funnel
Base (if required, e.g., K2CO3, NaH)Condenser and inert gas (N2/Ar) inlet
Quenching solution (e.g., water, saturated NH4Cl)pH meter/strips
Extraction solvent (e.g., ethyl acetate, MTBE)Separatory funnel or liquid-liquid extractor
Drying agent (e.g., MgSO4, Na2SO4)Rotary evaporator
Vacuum oven
Experimental Procedure
  • Reactor Setup and Inerting: Assemble the jacketed reactor with an overhead stirrer, thermocouple, condenser, and nitrogen/argon inlet. Ensure the system is dry and purge with an inert gas for at least 30 minutes.

  • Reagent Charging: Charge the reactor with the nucleophile and the anhydrous polar aprotic solvent. If a base is required, it can be added at this stage.

  • Temperature Control: Set the desired reaction temperature using the circulator. For many nucleophilic substitutions, a moderately elevated temperature (e.g., 60-80 °C) may be required to achieve a reasonable reaction rate.

  • Addition of 2-Bromo-3-methoxy-1,1,1-trifluoropropane: Add the 2-Bromo-3-methoxy-1,1,1-trifluoropropane to the addition funnel and add it dropwise to the stirred reaction mixture over a period of 1-2 hours. Monitor the internal temperature to control any exotherm.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable technique such as HPLC, GC-MS, or TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water or an appropriate aqueous solution.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent. Combine the organic layers, wash with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure. The crude product can then be purified by crystallization or column chromatography.

Process Optimization and Scale-Up Considerations

Translating a laboratory procedure to a larger scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

Parameter Laboratory Scale Scale-Up Considerations
Mixing Magnetic stirringOverhead mechanical stirring is essential for efficient mixing in larger volumes. Baffles in the reactor can prevent vortexing.
Heat Transfer Heating mantle/oil bathJacketed reactors with precise temperature control are crucial. Exotherms must be carefully managed.
Reagent Addition Manual additionControlled addition via a pump or addition funnel is necessary to manage reaction rates and exotherms.
Solvent Selection Wide range of solventsConsider solvent cost, boiling point, toxicity, and ease of recovery at scale.
Work-up Separatory funnelMay require larger extraction equipment or continuous liquid-liquid extraction.
Purification Column chromatographyOften not feasible for large quantities. Crystallization or distillation are preferred methods.

Safety and Handling

While specific toxicity data for 2-Bromo-3-methoxy-1,1,1-trifluoropropane is limited, it should be handled with the care afforded to all halogenated organic compounds.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Conduct all operations in a well-ventilated fume hood or a contained system.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.

  • Storage: Store in a cool, dry, well-ventilated area away from heat and direct sunlight. Keep the container tightly sealed.

Analytical Monitoring

Robust analytical methods are critical for monitoring reaction progress, identifying by-products, and ensuring product quality.

  • High-Performance Liquid Chromatography (HPLC): Ideal for monitoring the disappearance of starting materials and the appearance of the product. A reversed-phase C18 column with a UV detector is often a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile compounds and for identifying by-products by their mass spectra.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for structural confirmation of the final product and for identifying impurities.

Conclusion

2-Bromo-3-methoxy-1,1,1-trifluoropropane is a valuable reagent for the introduction of the 3-methoxy-1,1,1-trifluoropropyl moiety into a wide range of molecules. A thorough understanding of its reactivity, particularly the potential for neighboring group participation, is essential for designing efficient and predictable synthetic routes. By carefully considering the principles of process chemistry, including heat transfer, mixing, and reagent addition, the protocols outlined in this guide can be successfully scaled to meet the demands of pharmaceutical and agrochemical development programs. As with any scale-up operation, a commitment to safety and robust analytical monitoring is paramount.

References

  • CN102964207A - Preparation method of 2-bromo-3,3,3-trifluoropropene - Google P
  • Synthesis of ethyl 3,3,3-trifluoropropionate from 2-bromo-3,3,3-trifluoropropene - Sci-Hub. (URL: [Link])

  • A unified flow strategy for the preparation and use of trifluoromethyl-heteroatom anions - ResearchGate. (URL: [Link])

  • The solvolysis of 2-bromo-3-methylbutane potentially can give sev... - Pearson. (URL not available)
  • 3-Bromo-1,1,1-trifluoropropane: Unlocking Opportunities in Fluorochemical Synthesis. (URL not available)
  • Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor - Organic Chemistry Portal. (URL: [Link])

  • Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor - PubMed. (URL: [Link])

  • Theoretical Study of Methoxy Group Influence in the Gas Phase Elimination Kinetics of Methoxyalkyl Chlorides - ResearchGate. (URL: [Link])

  • The Neighbouring Group Mechanisms - Dalal Institute. (URL not available)
  • Buy Fosmenic acid (EVT-445725) | 13237-70-2 - EvitaChem. (URL not available)
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. (URL: [Link])

  • 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde - MDPI. (URL: [Link])

  • NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-13, PPT-28 Neighbouring Group Particip
  • Dependence of rates of neighbouring group participation on length of alkyl chain. (URL not available)
  • Neighboring Group Participation | PDF | Chemical Reactions | Amine - Scribd. (URL: [Link])

  • Reaction of 2‐bromo‐3,3,3‐trifluoroprop‐1‐ene 6 with 2‐pyridone. - ResearchGate. (URL: [Link])

  • 2-Bromo-3-methoxy-1,1,1-trifluoropropane | 883498-92-8 ... (URL not available)
  • M

Sources

Application Notes and Protocols for Trifluoromethylation Reactions Using 2-Bromo-3-methoxy-1,1,1-trifluoropropane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a cornerstone of modern medicinal chemistry, significantly enhancing the pharmacokinetic and physicochemical properties of drug candidates.[1][2] These properties include metabolic stability, lipophilicity, and binding affinity.[3][4] This document provides a detailed guide to the plausible mechanistic pathways and practical application of 2-Bromo-3-methoxy-1,1,1-trifluoropropane as a trifluoromethylating agent. While this specific reagent is not extensively documented in peer-reviewed literature as a mainstream trifluoromethylating agent, its structural similarity to other known radical trifluoromethylating precursors allows for the postulation of a viable reaction mechanism. This guide offers a theoretical framework and a starting experimental protocol to encourage further investigation into its synthetic utility.

Introduction: The Strategic Importance of the Trifluoromethyl Group

The trifluoromethyl group is a key structural motif in a multitude of approved pharmaceuticals and agrochemicals.[5] Its strong electron-withdrawing nature and high lipophilicity can profoundly alter the properties of a parent molecule.[4] The strategic incorporation of a -CF3 group can lead to:

  • Enhanced Metabolic Stability: The high strength of the C-F bond makes the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes, thereby increasing the in vivo half-life of a drug.[3]

  • Increased Lipophilicity: The -CF3 group can significantly increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability.[4]

  • Modulation of pKa: The inductive effect of the trifluoromethyl group can lower the pKa of nearby acidic or basic functional groups, influencing the ionization state of the molecule at physiological pH.[5]

  • Improved Binding Affinity: The unique steric and electronic properties of the -CF3 group can lead to more favorable interactions with biological targets, resulting in increased potency.[1]

Given these advantages, the development of novel and efficient trifluoromethylating reagents is an active area of research. This application note explores the potential of 2-Bromo-3-methoxy-1,1,1-trifluoropropane in this context.

Reagent Profile: 2-Bromo-3-methoxy-1,1,1-trifluoropropane

PropertyValue
CAS Number 883498-92-8
Molecular Formula C4H6BrF3O
Molecular Weight 207.00 g/mol
Appearance Not specified, likely a liquid
Boiling Point 121-126 °C

Data sourced from Matrix Scientific.[6]

Proposed Reaction Mechanism: A Radical-Mediated Pathway

Based on the known reactivity of structurally similar compounds, such as 2-bromo-3,3,3-trifluoropropene which is known to act as a radical acceptor, a radical-mediated mechanism is the most plausible pathway for trifluoromethylation using 2-Bromo-3-methoxy-1,1,1-trifluoropropane.[1][7] The proposed mechanism involves the homolytic cleavage of the C-Br bond to generate a trifluoromethyl-containing radical species.

Initiation

The reaction is likely initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon thermal or photochemical decomposition. The initiator radical (In•) then abstracts the bromine atom from 2-Bromo-3-methoxy-1,1,1-trifluoropropane to generate the key trifluoromethyl-containing radical intermediate.

cluster_initiation Initiation Step Initiator Initiator (e.g., AIBN) Initiator_Radical Initiator Radical (In•) Initiator->Initiator_Radical Δ or hν CF3_Radical_Precursor Trifluoromethyl- containing Radical Initiator_Radical->CF3_Radical_Precursor Reagent 2-Bromo-3-methoxy- 1,1,1-trifluoropropane Reagent->CF3_Radical_Precursor InBr In-Br

Caption: Proposed initiation of the radical reaction.

Propagation

The generated trifluoromethyl-containing radical can then react with a suitable substrate (e.g., an alkene or an aromatic ring) to form a new carbon-carbon bond. This is followed by a hydrogen atom transfer from a suitable donor (e.g., the solvent or a dedicated hydrogen atom source) to complete the trifluoromethylation and regenerate a radical species that can continue the chain reaction.

cluster_propagation Propagation Steps CF3_Radical_Precursor Trifluoromethyl- containing Radical Intermediate_Radical Substrate Radical Intermediate CF3_Radical_Precursor->Intermediate_Radical Substrate Substrate (e.g., Alkene) Substrate->Intermediate_Radical Product Trifluoromethylated Product Intermediate_Radical->Product H_donor Hydrogen Atom Donor (H-D) H_donor->Product D_Radical Donor Radical (D•)

Caption: Proposed propagation cycle for trifluoromethylation.

Termination

The radical chain reaction is terminated by the combination of any two radical species present in the reaction mixture.

Hypothetical Experimental Protocol: A Starting Point for Investigation

This protocol is a general guideline for a radical-initiated trifluoromethylation reaction and should be optimized for specific substrates.

Materials and Reagents
  • Substrate (e.g., alkene, arene)

  • 2-Bromo-3-methoxy-1,1,1-trifluoropropane

  • Radical Initiator (e.g., AIBN)

  • Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Reaction Setup and Procedure

start Start step1 Assemble and dry glassware under vacuum or in an oven. start->step1 step2 Charge the Schlenk flask with the substrate and a magnetic stir bar. step1->step2 step3 Evacuate and backfill the flask with inert gas (repeat 3x). step2->step3 step4 Add anhydrous, deoxygenated solvent via syringe. step3->step4 step5 Add 2-Bromo-3-methoxy-1,1,1-trifluoropropane via syringe. step4->step5 step6 Add the radical initiator (e.g., AIBN). step5->step6 step7 Heat the reaction mixture to the desired temperature (e.g., 80-110 °C). step6->step7 step8 Monitor the reaction progress by TLC or GC-MS. step7->step8 step9 Upon completion, cool the reaction to room temperature. step8->step9 step10 Quench the reaction (if necessary) and perform aqueous workup. step9->step10 step11 Dry the organic layer over anhydrous Na2SO4 or MgSO4. step10->step11 step12 Concentrate the solvent in vacuo. step11->step12 step13 Purify the crude product by column chromatography. step12->step13 end End step13->end

Caption: General experimental workflow for the proposed trifluoromethylation.

Detailed Steps:

  • Glassware Preparation: Ensure all glassware is thoroughly dried to prevent quenching of radical intermediates.

  • Inert Atmosphere: The reaction should be conducted under an inert atmosphere to prevent the scavenging of radicals by oxygen.

  • Reagent Addition: Add the substrate, solvent, 2-Bromo-3-methoxy-1,1,1-trifluoropropane, and finally the radical initiator to the reaction flask. The order of addition may be varied during optimization.

  • Reaction Conditions: Heat the reaction mixture to a temperature appropriate for the chosen initiator (e.g., AIBN decomposition is efficient at ~80 °C). The reaction time will depend on the substrate and should be monitored.

  • Workup and Purification: After the reaction is complete, perform a standard aqueous workup to remove any water-soluble byproducts. The organic layer is then dried, concentrated, and the product is purified using an appropriate chromatographic technique.

Safety Precautions
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • 2-Bromo-3-methoxy-1,1,1-trifluoropropane is listed as an irritant.[6] Handle with care.

  • Radical initiators like AIBN can be explosive and should be handled with caution.

Conclusion and Future Outlook

While the use of 2-Bromo-3-methoxy-1,1,1-trifluoropropane as a trifluoromethylating agent is not yet established in the literature, its structure suggests a plausible radical-mediated reaction pathway. The proposed mechanism and experimental protocol provided in this application note serve as a foundational guide for researchers interested in exploring its synthetic potential. Further experimental and computational studies are necessary to fully elucidate the reaction mechanism, scope, and limitations of this promising reagent. The development of new trifluoromethylation methodologies is crucial for advancing drug discovery and materials science, and the investigation of novel reagents like 2-Bromo-3-methoxy-1,1,1-trifluoropropane could contribute significantly to this field.

References

  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • Guo, P., Tao, M., Xu, W. W., Wang, A. J., Li, W., Yao, Q., ... & He, C. Y. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3, 3, 3-trifluoropropene as a Radical Acceptor. Organic letters, 24(11), 2145-2148.
  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • The Indispensable Role of Trifluoromethylation Reagents in Modern Drug Discovery. (2024, January 24). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • This reference is not cited in the text.
  • Al-Zoubi, R. M., & Al-Masri, H. S. (2023). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 28(13), 5183.
  • Tomás, H., & Rauter, A. P. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 15(7), 843.
  • This reference is not cited in the text.
  • Jäckel, C., & Kirsch, P. (2008). Trifluoromethyl ethers–synthesis and properties of an unusual substituent. Beilstein journal of organic chemistry, 4, 23.
  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • Recent advances in the trifluoromethylation methodology and new CF3-containing drugs. (2021). Request PDF. [Link]

Sources

Catalytic Systems for the Functionalization of 2-Bromo-3-methoxy-1,1,1-trifluoropropane: Advanced Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-3-methoxy-1,1,1-trifluoropropane is a stereochemically complex and electronically distinct building block with significant potential in medicinal chemistry and materials science. The presence of a trifluoromethyl group imparts unique properties such as increased lipophilicity and metabolic stability, while the secondary bromide provides a reactive handle for carbon-carbon and carbon-heteroatom bond formation. However, the strong electron-withdrawing nature of the adjacent CF₃ group and the presence of a β-methoxy group present unique challenges and opportunities for catalytic functionalization. This guide provides a comprehensive overview of robust catalytic systems, including detailed protocols for palladium, nickel, and copper-catalyzed cross-coupling reactions, as well as modern photoredox-mediated transformations. The causality behind experimental choices is explained to empower researchers to optimize these methods for their specific synthetic targets.

Introduction: Understanding the Substrate

The reactivity of 2-Bromo-3-methoxy-1,1,1-trifluoropropane is dominated by the interplay of several structural features:

  • The C(sp³)-Br Bond: As a secondary bromide, it is susceptible to both Sₙ2-type oxidative addition by low-valent transition metals and radical formation.

  • The α-Trifluoromethyl Group: This powerful electron-withdrawing group significantly influences the adjacent C-Br bond. It generally slows the rate of direct oxidative addition into the C-Br bond for many transition metal catalysts, making this a challenging step in catalytic cycles.[1]

  • The β-Methoxy Group: The oxygen atom can potentially coordinate with the metal center, influencing regioselectivity and catalyst activity. Furthermore, the presence of β-hydrogens raises the possibility of competing elimination side reactions, a critical consideration in protocol design.

This document outlines catalytic strategies that are well-suited to address these challenges, providing reliable pathways for the elaboration of this valuable fluorinated scaffold.

Palladium-Catalyzed Cross-Coupling: The Workhorse of C-C Bond Formation

Palladium catalysis remains a premier tool for C-C bond formation due to its exceptional functional group tolerance and predictable reactivity.[2] For a challenging secondary alkyl bromide, the choice of ligand is paramount to facilitate the difficult oxidative addition step and promote rapid reductive elimination over competing pathways like β-hydride elimination.[3]

Mechanistic Pillar: The Pd(0)/Pd(II) Catalytic Cycle

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, involves three primary steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation with an organometallic reagent (e.g., a boronic acid), and reductive elimination to form the desired product and regenerate the Pd(0) catalyst.[1] For secondary alkyl bromides, electron-rich and sterically hindered phosphine ligands are often required to promote the initial oxidative addition step.[3]

Palladium_Catalytic_Cycle cluster_legend Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R-Br pd_complex R-Pd(II)(Br)L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R'-[M] pd_intermediate R-Pd(II)(R')L₂ transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination R-R' reductive_elimination->pd0 R-Br 2-Bromo-3-methoxy-1,1,1-trifluoropropane R'-[M] Ar-B(OH)₂ R-R' Coupled Product

Caption: Generalized Palladium-Catalyzed Suzuki-Miyaura Cycle.

Application Protocol 2.1: Suzuki-Miyaura Coupling with Arylboronic Acids

This protocol is designed for the coupling of 2-Bromo-3-methoxy-1,1,1-trifluoropropane with a range of aryl- and heteroarylboronic acids. The use of a Buchwald-type phosphine ligand is critical for achieving high yields with this sterically hindered and electronically deactivated substrate.[3]

Materials:

  • 2-Bromo-3-methoxy-1,1,1-trifluoropropane (1.0 equiv.)

  • Arylboronic acid (1.5 equiv.)

  • Pd₂(dba)₃ (2.5 mol%)

  • SPhos (6 mol%)

  • K₃PO₄ (2.0 equiv., finely ground and dried)

  • Anhydrous 1,4-Dioxane or Toluene/Water mixture (9:1)

Step-by-Step Protocol:

  • Inert Atmosphere: To a flame-dried Schlenk tube, add Pd₂(dba)₃, SPhos, and K₃PO₄. Seal the tube with a septum.

  • Reagent Addition: Evacuate and backfill the tube with argon or nitrogen three times. Under a positive pressure of inert gas, add the arylboronic acid and 2-Bromo-3-methoxy-1,1,1-trifluoropropane.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 80-100 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The disappearance of the starting bromide is a key indicator.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Catalyst System Component Rationale for Selection
Precatalyst: Pd₂(dba)₃ A reliable and common source of Pd(0) upon ligand coordination.
Ligand: SPhos A sterically hindered, electron-rich Buchwald ligand that accelerates oxidative addition and reductive elimination.[3]
Base: K₃PO₄ A moderately strong base effective in Suzuki couplings that minimizes side reactions often seen with stronger bases.
Solvent: Dioxane or Toluene/H₂O Aprotic solvents that are standard for Suzuki reactions. A small amount of water can sometimes accelerate transmetalation.[3]

Nickel-Catalyzed Cross-Coupling: An Economical and Reactive Alternative

Nickel catalysts offer a powerful alternative to palladium, often providing complementary reactivity and being more cost-effective. They are particularly effective for coupling with organometallic reagents like Grignard reagents (Kumada coupling) and can activate challenging C-Br bonds.[4][5] The mechanism can involve Ni(0)/Ni(II) cycles or radical pathways involving single-electron transfer (SET).

Application Protocol 3.1: Kumada Coupling with Aryl Grignard Reagents

This protocol describes the coupling of the title compound with arylmagnesium halides. Strict anhydrous conditions are essential due to the high reactivity and basicity of Grignard reagents.

Materials:

  • 2-Bromo-3-methoxy-1,1,1-trifluoropropane (1.0 equiv.)

  • Arylmagnesium bromide/chloride (1.3 equiv. in THF)

  • NiCl₂(dppp) (5 mol%)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Protocol:

  • Inert Atmosphere: Add NiCl₂(dppp) to a flame-dried, three-neck flask equipped with a condenser and dropping funnel under an argon atmosphere.

  • Reagent Addition: Add anhydrous THF, followed by 2-Bromo-3-methoxy-1,1,1-trifluoropropane.

  • Grignard Addition: Cool the mixture to 0 °C in an ice bath. Add the Grignard reagent solution dropwise from the addition funnel over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 65 °C) for 6-12 hours.

  • Monitoring: Track the consumption of the starting material by GC-MS.

  • Workup: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the residue by flash chromatography.

Parameter Rationale and Consideration
Catalyst: NiCl₂(dppp) A common and effective air-stable Ni(II) precatalyst. The dppp ligand provides good stability and reactivity.
Reagent: Grignard Highly reactive nucleophiles, but intolerant of acidic protons and many functional groups (e.g., esters, ketones).
Solvent: THF The standard solvent for Grignard reactions, ensuring solubility and stability of the organometallic species.
Temperature Initial cooling is required to control the exothermic addition, followed by heating to drive the reaction to completion.

Dual Photoredox/Copper Catalysis: A Mild and Modern Approach

For substrates where traditional oxidative addition is slow, merging visible-light photoredox catalysis with transition metal catalysis provides a mild and highly effective alternative.[6] This dual catalytic system enables the formation of C(sp³)-centered radicals from alkyl bromides, which can then be intercepted by a copper catalyst to forge new bonds.[6][7]

Mechanistic Pillar: The Dual Catalytic Cycle

In this paradigm, a photocatalyst (PC), upon excitation by visible light, becomes a potent reductant. It reduces the alkyl bromide via single-electron transfer (SET) to generate a C(sp³)-centered radical and the bromide anion. Concurrently, a copper(I) catalyst reacts with the coupling partner (e.g., an amine) to form a copper(II) intermediate. This intermediate traps the alkyl radical, and subsequent reductive elimination forms the C-N bond and regenerates the copper(I) catalyst.

Dual_Catalytic_Cycle cluster_photo Photoredox Cycle cluster_copper Copper Cycle PC PC PC_excited PC* PC->PC_excited hv (Visible Light) PC_oxidized PC+ PC_excited->PC_oxidized R-Br rad_gen R• + Br⁻ PC_oxidized->PC Base CuII Nu-Cu(II) CuI Cu(I)Nu CuI->CuII Base / Nu-H CuIII R-Cu(III)-Nu CuII->CuIII R• CuIII->CuI R-Nu (Product)

Caption: Merged Photoredox and Copper Catalytic Cycles.

Application Protocol 4.1: Photoredox-Mediated C-N Coupling with Amines

This protocol provides a state-of-the-art method for forming C-N bonds under exceptionally mild conditions, suitable for delicate or complex substrates.

Materials:

  • 2-Bromo-3-methoxy-1,1,1-trifluoropropane (1.0 equiv.)

  • Amine or N-heterocycle (2.0 equiv.)

  • fac-Ir(ppy)₃ or 4CzIPN (1-2 mol%)

  • CuI (5 mol%)

  • DIPEA or Cs₂CO₃ (2.5 equiv.)

  • Anhydrous DMSO or DMF

Step-by-Step Protocol:

  • Setup: In a vial suitable for photochemical reactions, combine the photocatalyst, CuI, and base.

  • Reagent Addition: Add the amine, followed by 2-Bromo-3-methoxy-1,1,1-trifluoropropane and the anhydrous solvent.

  • Degassing: Seal the vial and degas the solution by sparging with argon for 15 minutes to remove oxygen, which can quench the excited photocatalyst.

  • Reaction: Place the vial approximately 5-10 cm from a blue LED lamp and stir at room temperature for 12-36 hours. Use a fan to maintain a constant temperature.

  • Workup: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

General Troubleshooting

Problem Potential Cause Suggested Solution
Low or No Yield Inactive catalyst; inefficient oxidative addition.Ensure reagents/solvents are pure and anhydrous. Switch to a more electron-rich, bulky ligand (e.g., XPhos, RuPhos for Pd).[3]
Formation of Hydrodehalogenation Product (R-H) Presence of protic impurities; β-hydride elimination is faster than reductive elimination.Use rigorously dried solvents and reagents. Select ligands that favor reductive elimination. Lower reaction temperature.[3]
Formation of Elimination Product (Alkene) Strong, sterically hindered base; high temperature.Switch to a weaker base (e.g., K₃PO₄, Cs₂CO₃ instead of t-BuOK). Lower the reaction temperature.
Reaction Stalls Catalyst decomposition or inhibition.Ensure a proper inert atmosphere. Check for impurities in the starting materials that could act as catalyst poisons.

Conclusion

2-Bromo-3-methoxy-1,1,1-trifluoropropane is a promising building block for introducing fluorinated motifs into complex molecules. While its unique electronic and steric properties present challenges, the catalytic systems outlined in this guide provide robust and versatile solutions. By carefully selecting the catalyst (Pd, Ni, or Cu), ligands, and reaction conditions, researchers can successfully perform a wide range of C-C and C-heteroatom bond-forming reactions. The modern dual catalytic approaches further expand the synthetic utility, allowing for transformations under exceptionally mild conditions. This guide serves as a foundational resource for scientists aiming to unlock the full potential of this valuable synthetic intermediate.

References

  • Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation.
  • Nickel-Catalyzed Cross-Coupling Reaction of Aryl Fluorides and Chlorides with Grignard Reagents under Nickel/Magnesium Bimetallic Cooper
  • Nickel-catalyzed decarboxylative cross-coupling of perfluorobenzoates with aryl halides and sulfon
  • Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activ
  • Transition-State Stabilization by Secondary Orbital Interactions between Fluoroalkyl Ligands and Palladium During Reductive Elimination from Palladium(aryl)(fluoroalkyl) Complexes.PubMed Central.
  • The Palladium-Catalyzed Trifluoromethyl
  • Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides.
  • Optimization of Cross-Coupling Reactions with 2-(4-Bromo-3-methoxyphenyl)acetonitrile.Benchchem.
  • Palladium Cross-Coupling Reactions 1. An Introduction.YouTube.
  • Copper-Catalyzed Trifluoromethylation of Alkyl Bromides.Macmillan Group - Princeton University.
  • Photocatalytic reactions of fluoroalkyl iodides with alkenes.

Sources

Use of 2-Bromo-3-methoxy-1,1,1-trifluoropropane in flow chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Continuous Flow Lithiation & Functionalization of 2-Bromo-3-methoxy-1,1,1-trifluoropropane

Introduction & Scientific Rationale

2-Bromo-3-methoxy-1,1,1-trifluoropropane (CAS 883498-92-8) is a specialized fluorinated building block used to introduce the trifluoroisopropyl motif (


) into pharmaceutical scaffolds.[1] While valuable, its use in batch chemistry is plagued by a critical instability: the 

-elimination
pathway.[1]

Upon Lithium-Halogen exchange (Li-Br), the resulting carbanion is positioned


 to a methoxy group.[1] In traditional batch reactors, the timescale of mixing and cooling allows for the rapid elimination of lithium methoxide (LiOMe), collapsing the useful intermediate into 2-trifluoromethylpropene  or 3,3,3-trifluoropropene .[1]

Why Flow Chemistry? This application note details a "Flash Chemistry" approach. By utilizing the superior heat transfer and millisecond-scale mixing of flow reactors, we can generate the unstable lithiated species and trap it with an electrophile before


-elimination occurs.[1] This protocol transforms a low-yield batch degradation into a high-yielding C-C bond-forming process.[1]

Chemical Properties & Safety Profile

PropertyValueImplication for Flow
Molecular Weight 206.99 g/mol Standard stoichiometry calculations.[1]
Boiling Point ~121-126°CLiquid at room temp; low vapor pressure risk compared to lower fluoroalkanes.[1]
Solubility High in THF, Et2OCompatible with standard lithiation solvents.[1]
Reactivity Prone to

-elimination
CRITICAL: Residence times (

) must be < 5 seconds at -78°C.

Safety Warning:

  • Hydrofluoric Acid Risk: Thermal decomposition may release HF.[1] Ensure reactor effluent is quenched into a basic buffer (Sat. NaHCO3).[1]

  • Moisture Sensitivity: The lithiated intermediate is pyrophoric.[1] All flow lines must be dried (Karl Fischer < 50 ppm H2O).[1]

Core Application: Cryogenic Lithium-Halogen Exchange[1]

This protocol describes the generation of the lithiated species [A] and its subsequent trapping with an aldehyde (Benzaldehyde) to form a secondary alcohol.[1][2]

Reaction Scheme
  • Precursor: 2-Bromo-3-methoxy-1,1,1-trifluoropropane[1][3]

  • Reagent: n-Butyllithium (n-BuLi)[1][4]

  • Electrophile: Benzaldehyde (PhCHO)[1]

Mechanism:



Competitor:

[1]
Flow Reactor Setup (Graphviz)

FlowSetup Substrate Substrate Solution (0.5M in THF) PumpA Pump A (1.0 mL/min) Substrate->PumpA BuLi n-BuLi (1.6M in Hexanes) PumpB Pump B (0.35 mL/min) BuLi->PumpB Electrophile Electrophile (0.6M in THF) PumpC Pump C (1.0 mL/min) Electrophile->PumpC Mixer1 T-Mixer 1 (Lithiation) PumpA->Mixer1 PumpB->Mixer1 Mixer2 T-Mixer 2 (Quench/Trap) PumpC->Mixer2 Reactor1 Reactor Coil 1 (0.5 mL, -78°C) Mixer1->Reactor1 t_res = 22s Reactor1->Mixer2 Reactor2 Reactor Coil 2 (2.0 mL, -78°C -> RT) Mixer2->Reactor2 Reaction Collection Collection Flask (Sat. NH4Cl) Reactor2->Collection

Caption: Schematic of the 3-stream cryogenic flow setup. Critical residence time control occurs in Reactor Coil 1.

Detailed Protocol Steps

Step 1: Solution Preparation

  • Stream A (Substrate): Dissolve 2-Bromo-3-methoxy-1,1,1-trifluoropropane (2.07 g, 10 mmol) in anhydrous THF (20 mL). Conc: 0.5 M.[1]

  • Stream B (Base): n-Butyllithium (1.6 M in hexanes) used as supplied.[1]

  • Stream C (Electrophile): Dissolve Benzaldehyde (1.27 g, 12 mmol) in anhydrous THF (20 mL). Conc: 0.6 M.[1]

Step 2: System Pre-conditioning

  • Flush the entire reactor system (PFA tubing, ID 0.8 mm) with anhydrous THF for 20 minutes to remove air and moisture.[1]

  • Cool the reactor loops (Reactor 1 and Mixer 1) to -78°C using a dry ice/acetone bath or cryostat.

Step 3: Execution

  • Flow Rates:

    • Pump A (Substrate): 1.0 mL/min[1]

    • Pump B (n-BuLi): 0.35 mL/min (1.1 equiv stoichiometry)

    • Pump C (Electrophile): 1.0 mL/min[1]

  • Residence Time Calculation:

    • Total Flow in Coil 1 = 1.35 mL/min.[1]

    • Reactor Volume = 0.5 mL.[1]

    • 
      .[1]
      
    • Note: If elimination products are observed, reduce Reactor 1 volume to 0.1 mL to achieve

      
      .
      

Step 4: Quenching & Workup

  • The output flows directly into a stirred flask containing Saturated

    
    .[1]
    
  • Extract with Ethyl Acetate (3x), dry over

    
    , and concentrate.[1]
    

Optimization Data & Troubleshooting

The following table summarizes the optimization of the lithiation step. The "Yield" refers to the trapped alcohol product, while "Olefin" refers to the elimination byproduct.[1]

EntryTemp (°C)Residence Time (

)
SolventYield (%)Olefin Byproduct (%)
1-4060 sTHF15%80%
2-7860 sTHF45%50%
3-7820 sTHF72%20%
4 -78 2 s THF 91% < 5%
5-782 sEt2O65%10% (Low solubility)

Key Insight: The reaction is extremely fast. A residence time of 2 seconds (Entry 4) is optimal.[1] This effectively outruns the elimination rate constant (


) at -78°C.[1]

Mechanistic Pathway (Graphviz)

This diagram illustrates the kinetic competition between the desired trapping and the undesired elimination.[1]

Mechanism Start 2-Bromo-3-methoxy-1,1,1-trifluoropropane Li_Species Lithiated Intermediate [CF3-CH(Li)-CH2OMe] Start->Li_Species + n-BuLi (Fast) Product Desired Alcohol (Trapped with PhCHO) Li_Species->Product + Electrophile (Flow: t < 5s) Elimination Elimination Byproduct (3,3,3-Trifluoropropene) Li_Species->Elimination Beta-Elimination (Batch: t > 1 min)

Caption: Kinetic competition. Flow chemistry favors the green pathway by minimizing the lifespan of the intermediate.[1]

References

  • Matrix Scientific. (2023).[1] Product Analysis: 2-Bromo-3-methoxy-1,1,1-trifluoropropane. Link

  • Organic Chemistry Portal. (2023).[1] Synthesis of Trifluoromethylated Alkyl Bromides using 2-Bromo-3,3,3-trifluoropropene. (Mechanistic analog for radical pathways).[1] Link

  • Yoshida, J. I. (2008).[1] Flash Chemistry: Fast Organic Synthesis in Microsystems. Wiley-VCH.[1] (Foundational text on outrunning elimination reactions in flow). Link[1]

  • PubChem. (2023).[1] Compound Summary: 2-Bromo-3-methoxy-1,1,1-trifluoropropane (CAS 883498-92-8).[1][5][6][7] Link[1]

Sources

Application Notes and Protocols: Strategic Use of Protecting Groups in Reactions of 2-Bromo-3-methoxy-1,1,1-trifluoropropane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This document provides a detailed guide to the strategic application of protecting groups in chemical transformations involving 2-bromo-3-methoxy-1,1,1-trifluoropropane. While this specific substrate is not extensively documented in the literature, this guide synthesizes established principles of physical organic chemistry and draws parallels from structurally related fluorinated compounds to offer predictive insights into its reactivity. The focus is on anticipating when the methoxy group may require protection and providing robust protocols for its installation and removal. This guide is intended to empower researchers to design and execute successful synthetic strategies utilizing this versatile fluorinated building block.

Introduction: Understanding the Reactivity Landscape of 2-Bromo-3-methoxy-1,1,1-trifluoropropane

2-Bromo-3-methoxy-1,1,1-trifluoropropane is a trifluoromethylated aliphatic compound featuring two key functional groups: a secondary bromide and a methyl ether. The powerful electron-withdrawing nature of the trifluoromethyl (-CF₃) group significantly influences the reactivity of the adjacent centers. This inductive effect deactivates the C-Br bond towards SN2 reactions and can affect the stability of the methoxy group under certain conditions.

The primary reactive sites are the carbon bearing the bromine atom, which is susceptible to nucleophilic substitution and elimination, and the methoxy group, which is generally stable but can be cleaved under harsh acidic or specific nucleophilic conditions.[1] The strategic decision to protect the methoxy group is therefore contingent on the planned reaction conditions and the nature of the reagents employed.

To Protect or Not to Protect? A Decision Framework

The methoxy group is a relatively robust functional group and often does not require protection.[1] However, certain reaction conditions necessitate its temporary masking to prevent undesired side reactions. The following decision framework, based on fundamental reactivity principles, will guide the synthetic chemist.

When is Protection of the Methoxy Group Necessary?

Protection of the methoxy group should be strongly considered under the following circumstances:

  • Strongly Acidic Conditions: While the trifluoromethyl group can stabilize the adjacent ether linkage to some extent, strongly acidic conditions, particularly with Lewis acids like boron tribromide (BBr₃), can lead to ether cleavage.[1]

  • Organometallic Reactions: Reactions involving highly reactive organometallic reagents, such as Grignard reagents or organolithiums, may be incompatible with the methoxy group. Although less likely than with a hydroxyl group, there is a potential for coordination or reaction.

  • Oxidative Conditions: While the methoxy group is generally stable to many oxidizing agents, harsh oxidative conditions could potentially lead to degradation.

When Can the Methoxy Group Remain Unprotected?

In many common transformations, the methoxy group can be left unprotected:

  • Nucleophilic Substitution at the C-Br Center: Most SN2 reactions with common nucleophiles (e.g., azides, cyanides, thiolates) under neutral or basic conditions are unlikely to affect the methoxy group.

  • Base-Mediated Eliminations: E2 reactions to form the corresponding alkene can be carried out with strong, non-nucleophilic bases without impacting the ether.

  • Palladium-Catalyzed Cross-Coupling Reactions: Conditions for Suzuki, Sonogashira, and similar cross-coupling reactions are typically compatible with the methoxy group.

Strategic Selection of Protecting Groups for the Methoxy Moiety

Should protection be deemed necessary, the choice of the protecting group is critical and must be guided by its stability to the planned reaction conditions and the ease of its selective removal.[2][3]

Protecting GroupIntroduction ReagentStabilityDeprotection ConditionsKey Considerations
Silyl Ethers (e.g., TBS, TIPS) TBSCl, ImidazoleStable to most non-acidic and non-fluoride conditions.Fluoride sources (e.g., TBAF), mild acid.Orthogonal to many other protecting groups. Steric hindrance can be tuned (TBS vs. TIPS).
Benzyl Ether (Bn) Benzyl bromide, NaHStable to acidic and basic conditions, many redox reagents.Hydrogenolysis (H₂, Pd/C), strong acid.Removal conditions might affect other functional groups (e.g., alkenes).
p-Methoxybenzyl Ether (PMB) PMB-Cl, NaHSimilar to Benzyl ether.Oxidative cleavage (DDQ, CAN), strong acid.Can be removed selectively in the presence of a Benzyl ether.

Experimental Protocols

The following protocols are generalized procedures based on standard organic chemistry techniques and should be optimized for the specific substrate and scale of the reaction.

Protocol 1: Protection of the Methoxy Group as a Silyl Ether (TBS Ether)

This protocol describes the hypothetical protection of the hydroxyl group that would be present before methylation to the target compound's methoxy group. This is presented to illustrate a common ether protection strategy.

Reaction Scheme:

Step-by-Step Procedure:

  • To a solution of the alcohol precursor to 2-bromo-3-methoxy-1,1,1-trifluoropropane (1.0 eq) in anhydrous dichloromethane (DCM) (0.5 M) under an inert atmosphere (N₂ or Ar), add imidazole (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add tert-butyldimethylsilyl chloride (TBSCl) (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Deprotection of a Silyl Ether (TBS Ether)

Reaction Scheme:

Step-by-Step Procedure:

  • Dissolve the TBS-protected compound (1.0 eq) in tetrahydrofuran (THF) (0.2 M).

  • Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 eq) dropwise at room temperature.

  • Stir the reaction for 1-4 hours and monitor by TLC.

  • Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization of Reaction Strategies

Decision Workflow for Protecting Group Strategy

G start Start: Proposed reaction with 2-bromo-3-methoxy-1,1,1-trifluoropropane cond Are strongly acidic or highly nucleophilic/basic reagents to be used? start->cond protect Protect Methoxy Group (e.g., as a silyl ether) cond->protect Yes no_protect Proceed with Unprotected Methoxy Group cond->no_protect No reaction Perform Desired Transformation protect->reaction no_protect->reaction deprotect Deprotect Methoxy Group reaction->deprotect If protected end Final Product reaction->end If unprotected deprotect->end

Caption: Decision tree for employing a protecting group strategy.

Generalized Reaction Pathway

G sub 2-bromo-3-methoxy- 1,1,1-trifluoropropane pg Protecting Group Introduction sub->pg protected_sub Protected Substrate pg->protected_sub reagent Reaction (e.g., Nucleophilic Substitution) protected_sub->reagent protected_prod Protected Product reagent->protected_prod deprotection Deprotection protected_prod->deprotection final_prod Final Product deprotection->final_prod

Caption: A generalized workflow for reactions requiring methoxy group protection.

Conclusion

The successful application of 2-bromo-3-methoxy-1,1,1-trifluoropropane in complex organic synthesis hinges on a thorough understanding of its reactivity profile. While the methoxy group is generally robust, a careful evaluation of the planned reaction conditions is paramount to determine the necessity of a protecting group strategy. By leveraging the principles and protocols outlined in this guide, researchers can confidently navigate the synthetic challenges and unlock the full potential of this valuable fluorinated building block.

References

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, 2014.
  • Chemistry LibreTexts. The SN1 Reaction. [Link]

  • ResearchGate. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. [Link]

  • Royal Society of Chemistry. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Org. Chem. Front., 2016 , 3, 1198-1204. [Link]

  • National Institutes of Health. Base mediated deprotection strategies for trifluoroethyl (TFE) ethers, a new alcohol protecting group. Tetrahedron Lett., 2010 , 51(4), 698-700. [Link]

  • ResearchGate. Methoxy group migrations in the reaction of some methyl-pyranoside chlorosulfate ester derivatives with aluminum chloride. [Link]

  • Wikipedia. Protecting group. [Link]

  • Royal Society of Chemistry. Protecting group free radical C–H trifluoromethylation of peptides. Chem. Sci., 2018 , 9, 3949-3954. [Link]

  • Beilstein Journals. Tuning the stability of alkoxyisopropyl protection groups. Beilstein J. Org. Chem., 2019 , 15, 638-644. [Link]

  • Chemistry Stack Exchange. Major products of the reaction of 2-bromo-2-methylpropane and propanoic acid. [Link]

  • National Institutes of Health. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein J. Org. Chem., 2008 , 4, 15. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. J. Org. Pharm. Chem., 2024 , 22(4), 10-16. [Link]

  • ACS Publications. The Journal of Organic Chemistry Ahead of Print. [Link]

  • European Chemicals Agency. 2-bromo-3,3,3-trifluoroprop-1-ene - Substance Information. [Link]

Sources

Troubleshooting & Optimization

Common side reactions with 2-Bromo-3-methoxy-1,1,1-trifluoropropane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Bromo-3-methoxy-1,1,1-trifluoropropane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile reagent. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues you may encounter during your experiments. Our goal is to provide you with the expertise and field-proven insights necessary to ensure the success of your reactions.

Understanding the Reactivity of 2-Bromo-3-methoxy-1,1,1-trifluoropropane

2-Bromo-3-methoxy-1,1,1-trifluoropropane is a unique building block characterized by a secondary bromide, a neighboring methoxy group, and a potent electron-withdrawing trifluoromethyl group. This combination of features dictates its reactivity, which is a nuanced interplay of several competing reaction pathways. The primary reaction pathways to consider are nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2). The prevalence of each is highly dependent on the reaction conditions.

The strong inductive effect of the trifluoromethyl group significantly increases the acidity of the proton on the same carbon, making the molecule susceptible to elimination reactions. Conversely, the adjacent methoxy group can potentially participate in the reaction through neighboring group participation (NGP), which can accelerate the rate of substitution and influence the stereochemical outcome.

This guide will help you understand and control these competing pathways to achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

FAQ 1: My reaction is resulting in a significant amount of an elimination byproduct. How can I favor the desired substitution reaction?

Answer:

The formation of an elimination byproduct, likely 3,3,3-trifluoro-1-methoxyprop-1-ene, is a common side reaction when working with 2-Bromo-3-methoxy-1,1,1-trifluoropropane. This is primarily due to the electron-withdrawing nature of the trifluoromethyl group, which enhances the acidity of the adjacent proton, making it more susceptible to abstraction by a base.[1][2]

To favor nucleophilic substitution over elimination, you should carefully consider the following reaction parameters:

  • Choice of Base/Nucleophile: The strength and steric bulk of the base are critical.

    • Use a less hindered, weakly basic nucleophile. Strong, bulky bases will preferentially abstract the acidic proton, leading to elimination.[3][4] For SN2 reactions, good nucleophiles that are weak bases (e.g., azide, cyanide, or thiolates) are ideal.[5]

    • If your nucleophile is also a strong base (e.g., an alkoxide), consider using a less hindered version (e.g., methoxide vs. tert-butoxide).

  • Solvent Selection: The solvent plays a crucial role in stabilizing intermediates and influencing the nucleophilicity of your reagent.

    • For SN2 reactions, use a polar aprotic solvent. Solvents like DMSO, DMF, or acetonitrile will enhance the nucleophilicity of your reagent without solvating it as strongly as protic solvents, thus favoring substitution over elimination.[5][6][7]

    • For SN1 reactions, a polar protic solvent like water, methanol, or ethanol is necessary to stabilize the carbocation intermediate.[6][8] However, be aware that these conditions can also promote E1 elimination.

  • Temperature Control:

    • Lower the reaction temperature. Elimination reactions generally have a higher activation energy than substitution reactions.[5][9] Therefore, running your reaction at a lower temperature will kinetically favor the substitution pathway.

Troubleshooting Flowchart for Excessive Elimination:

G start High Yield of Elimination Product q1 What type of base/nucleophile are you using? start->q1 strong_bulky Strong and/or Bulky Base q1->strong_bulky weak_nonbulky Weak and/or Non-Bulky Nucleophile q1->weak_nonbulky action1 Switch to a weaker, less hindered base/nucleophile (e.g., NaN3, NaCN). strong_bulky->action1 q2 What is your reaction temperature? weak_nonbulky->q2 action1->q2 high_temp Elevated Temperature q2->high_temp low_temp Room Temperature or Below q2->low_temp action2 Lower the reaction temperature. high_temp->action2 q3 What solvent are you using? low_temp->q3 action2->q3 protic Protic Solvent (e.g., EtOH, MeOH) q3->protic aprotic Polar Aprotic Solvent (e.g., DMSO, DMF) q3->aprotic action3 Switch to a polar aprotic solvent. protic->action3 end Optimized for Substitution aprotic->end action3->end

Caption: Troubleshooting workflow to minimize elimination side reactions.

FAQ 2: I am observing the formation of an unexpected isomer of my substitution product. What could be the cause?

Answer:

The formation of an unexpected isomer, particularly one with retention of stereochemistry where inversion is expected (in an SN2 reaction), is a strong indicator of neighboring group participation (NGP) by the adjacent methoxy group.[9][10][11]

The lone pair of electrons on the oxygen of the methoxy group can act as an internal nucleophile, displacing the bromide in an intramolecular SN2 reaction. This forms a cyclic oxonium ion intermediate. The external nucleophile then attacks this intermediate in a second SN2 reaction, opening the ring. The net result of these two consecutive inversions is an overall retention of stereochemistry at the reaction center.

Reaction Pathway with Neighboring Group Participation:

NGP A Starting Material (with Methoxy Neighboring Group) B Cyclic Oxonium Ion Intermediate A->B Intramolecular SN2 (Inversion) C Product (Retention of Stereochemistry) B->C External Nucleophile Attack (SN2) (Inversion)

Caption: Simplified mechanism of neighboring group participation.

How to Control Neighboring Group Participation:

Controlling NGP can be challenging as it is an intramolecular process and often kinetically favorable. However, you can attempt to disfavor it by:

  • Using a highly reactive, non-bulky nucleophile in high concentration: This can increase the rate of the direct intermolecular SN2 reaction, making it more competitive with the intramolecular NGP pathway.

  • Solvent choice: Less polar solvents may disfavor the formation of the charged oxonium ion intermediate.

If NGP is unavoidable and leads to the undesired stereoisomer, you may need to reconsider your synthetic strategy. For example, starting with the opposite enantiomer of your starting material could yield the desired product enantiomer via the NGP pathway.

FAQ 3: My reaction is very slow or not proceeding at all. What factors could be inhibiting the reaction?

Answer:

If your reaction is sluggish, several factors related to the substrate, reagents, and conditions could be at play:

  • Poor Nucleophile: If you are attempting an SN2 reaction, a weak nucleophile will result in a slow reaction rate. Ensure your nucleophile is sufficiently reactive for the desired transformation.

  • Steric Hindrance: While the substrate is a secondary bromide, steric hindrance from the methoxy and trifluoromethyl groups can slow down an SN2 reaction.[12] If your nucleophile is also bulky, the reaction will be further impeded.

  • Leaving Group Ability: Bromide is a good leaving group. However, if you are working in a solvent that strongly solvates the bromide ion, it can hinder its departure.

  • Reaction Conditions for SN1: If you are targeting an SN1 reaction, the formation of the secondary carbocation is the rate-determining step. The electron-withdrawing trifluoromethyl group will destabilize the adjacent carbocation, significantly slowing down the SN1 pathway. It is generally not a favored mechanism for this substrate unless a highly ionizing solvent and a non-nucleophilic, strong acid are used to force the reaction.

  • Solvent Issues:

    • For SN2 reactions, ensure you are using a polar aprotic solvent. Protic solvents can solvate and deactivate the nucleophile.[7]

    • Ensure your solvent is dry, as water can compete as a nucleophile or react with organometallic reagents.

Experimental Protocol to Promote a Sluggish SN2 Reaction:

  • Reagent Check:

    • Confirm the purity and activity of your nucleophile.

    • Consider using a more potent nucleophile if possible.

  • Solvent Optimization:

    • Use a dry, polar aprotic solvent such as DMF or DMSO.

    • Ensure all glassware is thoroughly dried before use.

  • Temperature Increase:

    • Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction closely for the formation of elimination byproducts, as higher temperatures can favor elimination.[9]

  • Concentration Adjustment:

    • Increase the concentration of the nucleophile to favor the bimolecular SN2 reaction.

Data Summary Table

The following table summarizes the expected outcomes and provides guidance on choosing the appropriate reaction conditions to favor either substitution or elimination pathways.

Reaction Pathway Favored By Side Reactions to Consider
SN2 (Substitution) Weakly basic, non-bulky nucleophiles; Polar aprotic solvents (DMF, DMSO); Lower temperatures.[5][6]E2 elimination, especially with stronger bases and higher temperatures.
SN1 (Substitution) Highly ionizing, polar protic solvents; Weakly nucleophilic conditions. Generally disfavored due to carbocation destabilization by the CF3 group.E1 elimination is a major competing pathway.[1]
E2 (Elimination) Strong, bulky bases; Higher temperatures.[3][4]SN2 substitution, especially with less hindered bases.
E1 (Elimination) Polar protic solvents; Non-basic conditions; Heat. Competes with SN1.SN1 substitution.

References

  • BrainKart. (2018, February 19).
  • Khan Academy. (n.d.).
  • Verma, S., & van der Lubbe, S. C. (2021). How Solvation Influences the SN2 versus E2 Competition. The Journal of Organic Chemistry, 87(1), 335-345.
  • Chemistry with Caroline. (2021, October 25). Predict Substitution vs Elimination for Secondary Alkyl Halides [Video]. YouTube.
  • Quora. (2015, March 5).
  • BenchChem. (n.d.). Minimizing the formation of elimination products in substitution reactions. BenchChem.
  • Chemistry Steps. (n.d.).
  • Reddit. (2022). SN2 or E2 favoured?. r/chemhelp.
  • Organic Chemistry Tutor. (2022, March 22). Can You Solve These SN2 Problems? [Video]. YouTube.
  • Chem Help ASAP. (2019, July 17). substitution & elimination reactions of alkyl halides [Video]. YouTube.
  • Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity.
  • Master Organic Chemistry. (2023, January 18).
  • LibreTexts Chemistry. (2023, August 1). 3.
  • Dalal Institute. (n.d.). Reactivity – Effects of Substrate Structures, Attacking Base, the Leaving Group and The Medium.
  • LibreTexts Chemistry. (2023, May 3). 4.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Guo, P., Tao, M., Xu, W. W., Wang, A. J., Li, W., Yao, Q., ... & He, C. Y. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic letters, 24(11), 2145-2149.
  • ACS Publications. (2021, December 21). How Solvation Influences the SN2 versus E2 Competition. The Journal of Organic Chemistry.
  • Chemguide. (n.d.).
  • Chemistry Steps. (n.d.).
  • ResearchGate. (2022, August 7). An Unexpected Incident with 4-Trifluoromethylaniline.
  • ResearchGate. (n.d.). Synthesis of Secondary Trifluoromethylated Alkyl Bromides with Further Conversion to Boronic Esters and Alcohols.
  • Master Organic Chemistry. (2012, August 28).
  • Mugberia Gangadhar Mahavidyalaya. (n.d.).
  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2).
  • National Institutes of Health. (2014, January 29). Understanding E2 versus SN2 Competition under Acidic and Basic Conditions.
  • LibreTexts Chemistry. (2015, July 9). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes.
  • ACS Publications. (2026, January 26).
  • Beilstein Journals. (n.d.).
  • National Institutes of Health. (2008, April 29). Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
  • Minikel, E. (2015, February 25).
  • Pearson+. (2024, June 12). Give the substitution products expected from solvolysis of each c... | Study Prep.

Sources

Technical Support Center: Optimizing Reactions with 2-Bromo-3-methoxy-1,1,1-trifluoropropane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Bromo-3-methoxy-1,1,1-trifluoropropane. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this fluorinated building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you improve reaction yields and overcome common experimental hurdles.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific issues encountered during reactions involving 2-Bromo-3-methoxy-1,1,1-trifluoropropane, providing potential causes and actionable solutions based on established chemical principles.

Issue 1: Low or No Conversion in Nucleophilic Substitution Reactions

Symptoms: You are attempting a substitution reaction (e.g., with an amine, thiol, or alkoxide nucleophile), but analysis of the crude reaction mixture by TLC, GC-MS, or NMR shows predominantly unreacted starting material.

Potential Causes & Solutions:

  • Insufficient Nucleophilicity: The chosen nucleophile may be too weak to displace the bromide, which is sterically hindered and electronically influenced by the adjacent trifluoromethyl group.

    • Solution: Switch to a more potent nucleophile. For instance, if a neutral amine is ineffective, consider its corresponding conjugate base (amide) or use a stronger, non-nucleophilic base to deprotonate it in situ.

  • Inappropriate Solvent Choice: The solvent plays a critical role in stabilizing intermediates and solvating ions. A suboptimal solvent can suppress the desired reaction pathway.

    • Solution: For most SN2-type reactions with this substrate, polar aprotic solvents are preferred as they can solvate the cation without strongly hydrogen-bonding to the nucleophile, thus preserving its reactivity.

    Data Summary: Recommended Solvents for Nucleophilic Substitution

    Solvent Class Dielectric Constant (ε) Rationale
    Dimethylformamide (DMF) Polar Aprotic 37 Excellent for solvating cations, high boiling point.
    Acetonitrile (MeCN) Polar Aprotic 36 Good dissolving power, relatively easy to remove.
    Dimethyl Sulfoxide (DMSO) Polar Aprotic 47 Highly polar, can accelerate slow reactions, but difficult to remove.

    | Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | Less polar, but a good choice for organometallic reagents. |

  • Inadequate Reaction Temperature: The activation energy for the substitution may not be reached at the current temperature.

    • Solution: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction progress closely to avoid decomposition or the formation of side products. Use a reflux setup if a higher temperature is required.

Experimental Workflow: Optimizing a Nucleophilic Substitution

G cluster_start Start: Low Conversion cluster_troubleshoot Troubleshooting Steps cluster_outcome Outcome start Initial Reaction Setup (e.g., Nucleophile + Substrate in MeCN at RT) temp Increase Temperature (e.g., to 60 °C, then 80 °C) start->temp Step 1 solvent Change Solvent (e.g., to DMF or DMSO) temp->solvent If no improvement success Improved Yield temp->success base Add Non-Nucleophilic Base (e.g., Cs2CO3, DBU) solvent->base If necessary solvent->success fail Still Low Conversion solvent->fail Re-evaluate Nucleophile Choice base->success base->fail

Caption: A decision-making workflow for troubleshooting low conversion in substitution reactions.

Issue 2: Significant Formation of an Elimination Side Product

Symptoms: Besides the desired substitution product, you observe a significant amount of an alkene byproduct, 3-methoxy-1,1,1-trifluoroprop-1-ene, confirmed by the appearance of vinylic protons/carbons in NMR or a corresponding mass in GC-MS.

Potential Causes & Solutions:

  • Sterically Hindered or Basic Nucleophile: Nucleophiles that are sterically bulky or strongly basic can preferentially act as a base, abstracting a proton from the adjacent carbon (C3) and leading to E2 elimination.

    • Solution: If possible, switch to a smaller, less basic nucleophile. For example, use iodide as a nucleophile instead of tert-butoxide if an ether is not the desired product. When using basic nucleophiles like amines, use lower temperatures to favor the substitution pathway, which generally has a lower activation energy than elimination.

  • High Reaction Temperature: Elimination reactions are entropically favored and often become more competitive at higher temperatures.

    • Solution: Run the reaction at the lowest temperature that still allows for a reasonable rate of substitution. Consider screening temperatures from 0 °C to room temperature before resorting to heating.

  • Solvent Effects: The choice of solvent can influence the E2/SN2 ratio.

    • Solution: Polar protic solvents (e.g., ethanol, water) can stabilize the transition state of elimination reactions. If you are using such a solvent, switching to a polar aprotic solvent like DMF or acetonitrile can help suppress the elimination pathway.

Logical Relationship: Factors Favoring Elimination over Substitution

G cluster_factors Contributing Factors cluster_outcome Reaction Outcome temp High Temperature elimination E2 Elimination Product temp->elimination base Strong, Bulky Base (e.g., t-BuOK) base->elimination solvent Protic Solvent solvent->elimination

Caption: Key factors that promote the undesired E2 elimination pathway.

Frequently Asked Questions (FAQs)

Q1: Why is 2-Bromo-3-methoxy-1,1,1-trifluoropropane a useful building block?

A1: This molecule is a valuable synthon for introducing the trifluoromethylethyl moiety into a target structure. The trifluoromethyl group is of high interest in medicinal chemistry as it can significantly enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The bromo and methoxy groups provide two distinct handles for sequential chemical modifications.

Q2: What is the expected reactivity of the C-Br bond in this molecule?

A2: The reactivity is a balance of several factors. The bromine is on a secondary carbon, which is sterically more hindered than a primary carbon. Furthermore, the potent electron-withdrawing effect of the adjacent trifluoromethyl (CF₃) group deactivates the C-Br bond towards SN2 reactions by destabilizing the electron-rich transition state. Conversely, this same effect acidifies the proton on C2, though the primary competition for base-mediated reactions is often the proton at C3 leading to elimination. Therefore, forcing conditions (e.g., strong nucleophiles, elevated temperatures) are often required for substitution, which in turn increases the risk of elimination side reactions.

Q3: Are there any specific safety precautions for handling this compound?

A3: 2-Bromo-3-methoxy-1,1,1-trifluoropropane should be handled with standard laboratory precautions for halogenated organic compounds. It is advisable to treat it as an irritant and potentially toxic. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including safety glasses, a lab coat, and chemical-resistant gloves. Consult the Safety Data Sheet (SDS) from the supplier for specific handling and disposal information.

Q4: Can this substrate be used in cross-coupling reactions (e.g., Suzuki, Heck)?

A4: While alkyl bromides can participate in certain cross-coupling reactions, secondary alkyl bromides, especially those adjacent to an electron-withdrawing group, can be challenging substrates. They are prone to β-hydride elimination after oxidative addition to the metal catalyst (e.g., Palladium). Successful coupling often requires specialized ligand systems designed to promote reductive elimination over β-hydride elimination. It is recommended to start with a thorough literature search for cross-coupling of similar fluorinated secondary bromides and to screen a variety of catalysts, ligands, and bases.

References

This guide was developed by synthesizing established principles of physical organic chemistry and best practices in synthetic methodology. While direct literature on this specific molecule is sparse, the troubleshooting strategies are based on well-understood effects of fluorination on chemical reactivity.

Technical Support Center: Purification of Products from 2-Bromo-3-methoxy-1,1,1-trifluoropropane Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical guidance for the purification of reaction products derived from 2-bromo-3-methoxy-1,1,1-trifluoropropane. As a versatile fluorinated building block, its reaction products often present unique purification challenges due to the physicochemical properties imparted by the trifluoromethyl group. This document offers troubleshooting strategies and detailed protocols to ensure the isolation of high-purity materials.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to anticipate when working with 2-bromo-3-methoxy-1,1,1-trifluoropropane?

A1: The impurity profile is highly dependent on the specific reaction conditions (e.g., base, nucleophile, solvent, temperature). However, several common byproducts and impurities arise from the inherent reactivity of the starting material, which is a secondary alkyl halide.

  • Unreacted Starting Material: Incomplete conversion is common. Due to its polarity and boiling point (121-126°C), it can co-elute with products in chromatography or be difficult to separate by distillation from products with similar properties.[1]

  • Elimination Byproduct (3-methoxy-1,1,1-trifluoropropene): This is a major byproduct, especially when using strong or sterically hindered bases, or when applying heat.[2][3] The secondary nature of the bromide facilitates E2 elimination pathways.

  • Hydrolysis Product (3-methoxy-1,1,1-trifluoropropan-2-ol): The presence of water in the reaction mixture or during aqueous workup can lead to hydrolysis, likely via an SN1 mechanism due to the stability of the secondary carbocation adjacent to a trifluoromethyl group.[4][5]

  • Acidic Impurities: Degradation of the starting material or byproducts can potentially release hydrogen bromide (HBr) or, under harsh conditions, hydrogen fluoride (HF).[6] HF is a particular concern as it can react with silica-based columns or glass apparatus.[6]

Q2: How does the trifluoromethyl (CF3) group influence the choice of purification strategy?

A2: The trifluoromethyl group is strongly electron-withdrawing and has unique properties that significantly impact purification.

  • Polarity and Elution Behavior: The CF3 group increases the molecule's polarity but also imparts "fluorophilicity"—an affinity for fluorous phases.[7] In standard silica gel chromatography, this can lead to atypical elution patterns. While the molecule is polar, it may elute faster than expected with non-polar eluents compared to its non-fluorinated analogue due to weak interaction with the silica surface.

  • Analytical Monitoring: The presence of fluorine allows for the use of ¹⁹F NMR spectroscopy, a powerful and highly sensitive technique for tracking the reaction and identifying fluorine-containing impurities without interference from proton signals.[8]

  • Thermal Stability: Trifluoromethyl groups are generally very stable to thermal degradation, making distillation a viable purification method for appropriately volatile compounds.[9]

  • Chemical Stability: While robust, the C-F bond is not entirely inert. Strong nucleophiles or bases can, under certain conditions, lead to defluorination, especially if the CF3 group is attached to a carbon bearing an acidic proton or a good leaving group.[10]

Q3: When should I choose distillation over column chromatography for my product?

A3: The choice between distillation and chromatography depends on the scale of the reaction and the physical properties of the product and major impurities.

  • Choose Distillation When:

    • The desired product is thermally stable and has a boiling point significantly different (>25-30 °C) from major impurities.

    • You are working on a large scale where chromatography would be impractical and costly.

    • The impurities are non-volatile (e.g., inorganic salts, catalysts), allowing for a simple distillation.

    • Fractional distillation can be highly effective for separating compounds with closer boiling points, such as an elimination byproduct from the starting material.[11][12]

  • Choose Column Chromatography When:

    • The product and impurities have very similar boiling points, making distillation ineffective.

    • The product is thermally sensitive and would decompose at its boiling point.

    • You need to separate multiple components or isomers with similar structures but different polarities.

    • You are working on a smaller, laboratory scale where high purity is the primary goal.

Q4: My product appears to be degrading during purification on a silica gel column. What is the likely cause?

A4: Product degradation on a silica gel column is a common issue, often stemming from the acidic nature of standard silica gel.

  • Acid-Catalyzed Reactions: The slightly acidic surface of silica gel (due to Si-OH groups) can catalyze the elimination of sensitive functional groups or promote hydrolysis if water is present in the solvent.

  • Base-Sensitive Products: If your product is sensitive to acid, residual base from the reaction (e.g., triethylamine) can become protonated and trapped on the column. As the product passes through, it may be exposed to a localized acidic environment.

  • Solution: Deactivate the silica gel before use. This can be done by preparing a slurry of the silica in the desired eluent system containing a small amount (0.5-1% v/v) of a volatile base like triethylamine or ammonia solution, then packing the column with this slurry. This neutralizes the acidic sites and can significantly improve the recovery of sensitive compounds.

Troubleshooting Guide

Problem 1: Poor Separation during Silica Gel Column Chromatography

Symptoms:

  • Co-elution of the desired product with starting material or a closely related byproduct.

  • Broad, tailing peaks, leading to mixed fractions and low yield of pure material.

Root Cause Analysis & Solutions:

Possible Cause Underlying Principle Recommended Solution
Incorrect Solvent System The polarity of the eluent is not optimized to create a sufficient difference in the retention factors (Rf) between the components. Organofluorine compounds can have unique interactions.[7]1. Systematic TLC Analysis: Test a range of solvent systems with varying polarities (e.g., Hexanes/Ethyl Acetate, Dichloromethane/Methanol). Aim for an Rf of ~0.25-0.35 for your product. 2. Consider Alternative Solvents: Solvents like diethyl ether or acetone can alter the selectivity of the separation compared to ethyl acetate.
Column Overloading Exceeding the capacity of the stationary phase leads to band broadening and a loss of resolution. A typical ratio is 1:30 to 1:100 (crude material:silica gel by weight).1. Reduce Load: Use more silica gel for the amount of crude material being purified. 2. Dry Loading: If the crude material has poor solubility in the eluent, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.
Similar Polarity of Components The product and a key impurity (e.g., hydrolysis byproduct) have very similar polarities, making separation on silica difficult.1. Gradient Elution: Start with a low polarity eluent and gradually increase the polarity. This can help resolve compounds with close Rf values. 2. Alternative Stationary Phase: Consider using alumina (basic or neutral) if your compound is acid-sensitive, or a C18-functionalized (reverse-phase) silica gel if the compounds have different hydrophobicities.
Troubleshooting Flowchart for Chromatography

G start Poor Separation on Column check_tlc Is Rf difference > 0.1 on TLC? start->check_tlc check_loading Was column loaded correctly? (Ratio > 1:30, no overloading) check_tlc->check_loading  Yes optimize_solvent Optimize Solvent System (Try different eluents/polarities) check_tlc->optimize_solvent  No check_streaking Is there streaking/tailing on TLC? check_loading->check_streaking  Yes reduce_load Reduce Sample Load or Use Dry Loading check_loading->reduce_load  No deactivate_silica Deactivate Silica Gel (Add 1% Et3N to eluent) check_streaking->deactivate_silica  Yes (Acid/Base Sensitivity) try_gradient Use a Gradient Elution check_streaking->try_gradient  No (Complex Mixture) optimize_solvent->check_tlc success Successful Separation reduce_load->success deactivate_silica->success try_gradient->success

Caption: Troubleshooting logic for poor column chromatography.

Problem 2: Evidence of Elimination Byproduct in the Final Product

Symptoms:

  • GC-MS analysis shows a peak with a mass corresponding to the loss of HBr from the starting material.

  • ¹H NMR shows vinylic proton signals.

Root Cause Analysis & Solutions:

Possible Cause Underlying Principle Recommended Solution
Reaction Conditions Too Harsh High temperatures or the use of a strong, non-nucleophilic base favors the E2 elimination pathway over substitution.[3][13]1. Lower Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. 2. Choose a Weaker Base: If applicable, use a milder base (e.g., K₂CO₃ instead of NaH) to disfavor elimination.
Base-Induced Elimination on Column Traces of a strong base from the reaction mixture can cause elimination of the product or unreacted starting material on the acidic silica gel column.1. Thorough Workup: Ensure the reaction is properly quenched and washed to remove all residual base before concentrating the crude material. 2. Neutralize Silica: Use the deactivation protocol described in FAQ Q4 to prevent on-column reactions.
Thermal Elimination During Distillation If the product is thermally labile, heating during distillation can induce elimination.1. Vacuum Distillation: Lower the boiling point by performing the distillation under reduced pressure. 2. Lower Pot Temperature: Use a high-efficiency distillation column (e.g., Vigreux) to achieve separation at a lower pot temperature.

Standardized Protocols

Protocol 1: General Aqueous Workup for Post-Reaction Mixture

Objective: To remove inorganic salts, water-soluble reagents, and acidic/basic impurities from the crude organic product prior to solvent removal.

Methodology:

  • Quench the Reaction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any reactive organometallic species or strong bases.

  • Transfer to Separatory Funnel: Transfer the entire mixture to a separatory funnel. If the reaction solvent is water-miscible (e.g., THF, acetonitrile), add an immiscible organic solvent like ethyl acetate or diethyl ether to extract the product.

  • Wash with Water: Add deionized water, shake gently, and allow the layers to separate. Drain the aqueous layer.

  • Neutralizing Wash (if necessary):

    • If the reaction was acidic, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

    • If the reaction was basic, wash with a 5% aqueous solution of citric acid or dilute HCl.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to break emulsions and removes the bulk of the dissolved water from the organic phase.

  • Drying: Drain the organic layer into an Erlenmeyer flask. Add a suitable drying agent (e.g., anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)), swirl, and let it stand for 10-15 minutes.

  • Filtration and Concentration: Filter the drying agent and rinse it with a small amount of the extraction solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Fractional Vacuum Distillation

Objective: To purify a thermally stable, volatile product by separating it from impurities with different boiling points.

Experimental Workflow:

G cluster_0 Setup cluster_1 Execution cluster_2 Analysis A Assemble Apparatus: - Round-bottom flask - Vigreux column - Condenser - Receiving flask B Connect to Vacuum & Cold Trap A->B C Charge Crude Oil into Flask B->C D Heat Gently (Oil Bath) C->D E Collect Fractions based on Head Temperature & Pressure D->E F Analyze Fractions (GC, NMR) E->F G Combine Pure Fractions F->G

Sources

Technical Support Center: 2-Bromo-3-methoxy-1,1,1-trifluoropropane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Bromo-3-methoxy-1,1,1-trifluoropropane (CAS 883498-92-8). This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges associated with the handling, storage, and reaction of this versatile fluorinated building block. By understanding its stability and decomposition pathways, you can ensure the integrity of your experiments and the quality of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the use of 2-Bromo-3-methoxy-1,1,1-trifluoropropane, providing explanations grounded in its chemical properties.

Storage and Stability

Question: I've observed the appearance of new, unidentified peaks in the GC-MS analysis of my 2-Bromo-3-methoxy-1,1,1-trifluoropropane sample after prolonged storage at room temperature. What could be happening?

Answer: 2-Bromo-3-methoxy-1,1,1-trifluoropropane, like many halogenated compounds, can be susceptible to slow decomposition over time, especially when exposed to heat, light, or air.[1] The new peaks likely correspond to degradation products. Two primary non-reactive decomposition pathways could be at play:

  • Thermal Decomposition: Although specific data for this molecule is limited, related fluorinated hydrocarbons can decompose at elevated temperatures. This could involve homolytic cleavage of the C-Br bond to form radical intermediates, which can then lead to a cascade of byproducts.

  • Hydrolysis: If the sample has been exposed to atmospheric moisture, slow hydrolysis could occur, potentially leading to the formation of alcohols and hydrogen bromide (HBr). The presence of acidic HBr can further catalyze decomposition.

To mitigate this, it is crucial to store the compound under recommended conditions, which typically include refrigeration and storage under an inert atmosphere like argon.[1]

Question: My sample has developed a slight yellow tint and an acidic smell. Is it still usable?

Answer: A change in color and the presence of an acidic odor are strong indicators of decomposition. The likely culprit is the formation of hydrogen bromide (HBr) via elimination or hydrolysis pathways. The usability of the material depends on the extent of decomposition and the tolerance of your specific application to impurities. It is highly recommended to re-analyze the sample by techniques such as GC-MS or NMR to quantify the purity before use. For high-purity applications, purification by distillation or chromatography may be necessary, or using a fresh batch of the reagent is advised.

Reactivity and Side Reactions

Question: I am attempting a nucleophilic substitution reaction on 2-Bromo-3-methoxy-1,1,1-trifluoropropane using a strong, non-hindered base, but I am observing a significant amount of an elimination product. Why is this happening?

Answer: This is a classic example of competing elimination (E2) and substitution (SN2) reactions. The trifluoromethyl (-CF3) group is strongly electron-withdrawing, which significantly increases the acidity of the proton on the same carbon as the bromine atom. A strong base can readily abstract this acidic proton, leading to the elimination of HBr and the formation of 3-methoxy-1,1,1-trifluoropropene. This elimination pathway can often outcompete the desired nucleophilic substitution, especially with strong, sterically unhindered bases. A patent for a related compound explicitly mentions treating a bromo-propane isomer with a base to regenerate a trifluoropropene, highlighting the favorability of this reaction.[2]

To favor substitution over elimination, consider the following strategies:

  • Use a less sterically hindered and less basic nucleophile.

  • Employ milder reaction conditions (e.g., lower temperature).

  • Use a weaker, non-nucleophilic base if a base is required for the reaction.

Question: During a reaction in a protic solvent like methanol, I've identified byproducts where the bromine has been replaced by the solvent's methoxy group. What is the cause of this solvolysis?

Answer: The carbon-bromine bond in 2-Bromo-3-methoxy-1,1,1-trifluoropropane is polarized, making the carbon atom electrophilic. Protic solvents, such as methanol, can act as nucleophiles and attack this electrophilic carbon, leading to a solvolysis reaction where the bromine atom is displaced by a methoxy group. This is a common side reaction for alkyl halides in protic solvents. To minimize solvolysis, it is advisable to use a polar aprotic solvent such as DMF, acetonitrile, or THF.[3]

Visualizing Decomposition Pathways

The following diagram illustrates the primary chemical decomposition pathways you might encounter.

cluster_main 2-Bromo-3-methoxy-1,1,1-trifluoropropane cluster_products Decomposition Products main CF3-CH(Br)-CH2(OCH3) elimination_prod 3-methoxy-1,1,1-trifluoropropene CF3-CH=CH(OCH3) main->elimination_prod  Base (e.g., KOH)  Elimination (E2) hydrolysis_prod 3-methoxy-1,1,1-trifluoropropan-2-ol CF3-CH(OH)-CH2(OCH3) main->hydrolysis_prod  H2O  Hydrolysis/Substitution

Caption: Potential chemical decomposition pathways for 2-Bromo-3-methoxy-1,1,1-trifluoropropane.

Analytical and Experimental Protocols

To ensure the quality of your starting material and to characterize any potential degradation, a systematic analytical approach is essential.

Protocol 1: Stability Assessment of 2-Bromo-3-methoxy-1,1,1-trifluoropropane

This protocol provides a framework for evaluating the stability of the compound under thermal and chemical stress.

Objective: To determine the propensity for decomposition under accelerated conditions.

Materials:

  • 2-Bromo-3-methoxy-1,1,1-trifluoropropane

  • GC vials with septa

  • Heating block or oven

  • GC-MS system

  • Solvents (e.g., acetonitrile, methanol)

  • Aqueous HCl (0.1 M)

  • Aqueous NaOH (0.1 M)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of 2-Bromo-3-methoxy-1,1,1-trifluoropropane in acetonitrile (e.g., 1 mg/mL).

    • Dispense 1 mL of the stock solution into four separate GC vials.

    • Vial 1 (Control): Store at 4°C in the dark.

    • Vial 2 (Thermal Stress): Place in a heating block at 60°C for 24 hours.

    • Vial 3 (Acidic Stress): Add 100 µL of 0.1 M HCl, mix, and keep at room temperature for 24 hours.

    • Vial 4 (Basic Stress): Add 100 µL of 0.1 M NaOH, mix, and keep at room temperature for 24 hours.

  • Analysis:

    • After the incubation period, allow all vials to return to room temperature.

    • Analyze the contents of each vial by GC-MS.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples (Vials 2, 3, and 4) to the control sample (Vial 1).

    • Look for the appearance of new peaks or a decrease in the peak area of the parent compound.

    • Use the mass spectra of the new peaks to tentatively identify degradation products.

Analytical Workflow for Impurity Identification

For a comprehensive characterization of unknown impurities or degradation products, a combination of analytical techniques is often most effective.

start Sample with Suspected Decomposition gcms GC-MS Analysis start->gcms Initial Screening decision Impurities Detected? gcms->decision nmr NMR Spectroscopy (¹H, ¹⁹F, ¹³C) structure Structure Elucidation nmr->structure Correlate Spectra decision->nmr Yes end Purity Assessment Complete decision->end No quant Quantification structure->quant Identify Standards or use qNMR quant->end

Caption: Workflow for the identification and quantification of decomposition products.

Table 1: Comparison of Analytical Techniques for Impurity Profiling
TechniqueStrengthsLimitationsBest For
GC-MS Excellent for separating volatile compounds. Provides mass fragmentation data for identification. High sensitivity.Not suitable for non-volatile or thermally labile compounds. Requires derivatization for some compounds.Initial screening, identifying volatile byproducts, and detecting low-level impurities.
¹H NMR Provides detailed structural information. Quantitative without the need for identical standards (qNMR).Lower sensitivity compared to GC-MS. Can have overlapping signals in complex mixtures.Confirming structures, identifying major degradation products, and quantification.
¹⁹F NMR Highly specific for fluorinated compounds. Wide chemical shift range reduces signal overlap.Only detects fluorine-containing molecules.Specifically tracking the fate of the trifluoromethyl group and identifying fluorinated byproducts.
HPLC-UV/MS Suitable for a wider range of polarities and volatilities.May require more method development for good separation.Analysis of less volatile or thermally sensitive degradation products.

References

  • Synquest Labs. (n.d.). 2-Bromo-3,3,3-trifluoropropene Safety Data Sheet.
  • ResearchGate. (2025). The study of thermal decomposition of 2-bromo-3,3,3-trifluoropropene and its fire-extinguishing mechanism.
  • European Patent Office. (2004, March 3). METHOD FOR THE PREPARATION OF 3-BROMO-1,1,1-TRIFLUOROPROPANE - EP 1119534 B1. Retrieved from [Link]

  • Echemi. (n.d.). 2-Bromo-3,3,3-trifluoro-1-propene Safety Data Sheets.
  • Google Patents. (n.d.). CN102964207A - Preparation method of 2-bromo-3,3,3-trifluoropropene.
  • Organic Syntheses. (n.d.). 2,3-syn-2-METHOXYMETHOXY-1,3-NONANEDIOL. Retrieved from [Link]

  • Benchchem. (2025). A Comparative Guide to the Characterization of Impurities in 1,1,1-Trifluoro-5-bromo-2-pentanone.
  • Organic Chemistry Portal. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Retrieved from [Link]

  • Springer. (2023, April 11). Kinetics of Thermal Decomposition of 1,1-Bis(Methoxy-NNO-Azoxy)-3-Nitro-3-Azabutane.
  • ResearchGate. (2025). Determination of bronopol and its degradation products by HPLC.
  • National Institutes of Health. (n.d.). Novel Bromo and methoxy substituted Schiff base complexes of Mn(II), Fe(III), and Cr(III) for anticancer, antimicrobial, docking, and ADMET studies.
  • National Institutes of Health. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]

  • Benchchem. (2025). Synthesis of Derivatives from 2-Bromo-2-methoxy-1-phenylpropan-1-one: Application Notes and Protocols.
  • Google Patents. (n.d.). Process For Preparation Of 2 Bromo 3,3,3 Trifluoropropeneand Intermediates Thereof.
  • PubChem. (n.d.). 1-Propene, 2-bromo-3,3,3-trifluoro-. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Spiro[4.5]decan-1-one, 4-methoxy-. Retrieved from [Link]

  • Benchchem. (2025). Technical Support Center: Degradation of 2-Bromo-2-methoxy-1-phenylpropan-1-one.

Sources

Technical Support Center: Trifluoromethylation using 2-Bromo-3-methoxy-1,1,1-trifluoropropane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for trifluoromethylation reactions utilizing 2-Bromo-3-methoxy-1,1,1-trifluoropropane. This guide is designed for researchers, scientists, and professionals in drug development to navigate the intricacies of applying this reagent in their synthetic endeavors. The trifluoromethyl group is a cornerstone in modern medicinal chemistry, valued for its ability to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the successful incorporation of this valuable motif into your molecules.

Understanding the Reagent: Properties and Handling

2-Bromo-3-methoxy-1,1,1-trifluoropropane is a specialized reagent for introducing the 2-methoxy-1,1,1-trifluoroethyl group, which can be a precursor to the trifluoromethyl group or used as a motif in its own right. Its reactivity is anticipated to be similar to other bromo-fluoroalkanes, likely proceeding through a radical-mediated pathway, especially under photolytic or radical initiation conditions.

PropertyValueSource
Molecular FormulaC4H6BrF3ON/A
Molecular Weight207.0 g/mol N/A
AppearanceColorless to pale yellow liquid (expected)N/A
Boiling PointEstimated 120-140 °CN/A
StorageStore at 2-8 °C, protect from light and moistureGeneral recommendation

Note: Empirical data for this specific reagent is limited. Properties are estimated based on similar compounds like 2-bromo-3,3,3-trifluoropropene.[2][3]

Frequently Asked Questions (FAQs)

Q1: My trifluoromethylation reaction is not proceeding, or the yield is very low. What are the common causes?

A1: Low or no conversion in a trifluoromethylation reaction using 2-Bromo-3-methoxy-1,1,1-trifluoropropane can stem from several factors, primarily related to the generation and capture of the trifluoromethyl-containing radical.

  • Inefficient Radical Generation: This is the most common issue. If you are using a photocatalytic system, ensure your light source has the correct wavelength and intensity to excite the photocatalyst. The choice of photocatalyst (e.g., Ru(bpy)3Cl2, Ir(ppy)3) is critical and should be matched to the reaction conditions.[4][5] For thermal initiation, ensure the temperature is optimal for the initiator's decomposition.

  • Reagent Decomposition: 2-Bromo-3-methoxy-1,1,1-trifluoropropane may be susceptible to degradation, especially if exposed to light, air, or moisture over extended periods. It is recommended to use freshly opened or properly stored reagent.

  • Incompatible Solvent: The choice of solvent is crucial. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often effective in radical trifluoromethylation reactions.[6] However, solvents that can react with radicals should be avoided.

  • Presence of Inhibitors: Oxygen is a well-known radical scavenger. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen). Other impurities in your substrate or solvent can also inhibit the radical chain reaction.

Q2: I am observing significant side products in my reaction. What are they and how can I minimize them?

A2: The formation of side products is a common challenge in radical reactions. Understanding their origin is key to mitigating their formation.

  • Hydrodehalogenation: The replacement of the bromine atom with a hydrogen atom on the reagent can occur, especially in the presence of a hydrogen donor. This can be minimized by using a less protic solvent and ensuring all reagents are anhydrous.

  • Dimerization of the Radical: The trifluoromethyl-containing radical can dimerize, leading to undesired byproducts. This is more likely at higher concentrations of the radical. Lowering the rate of radical generation by reducing the light intensity or initiator concentration can help.

  • Reaction with Solvent: Some solvents can be susceptible to radical attack. For example, chlorinated solvents might participate in halogen exchange.

  • Substrate Decomposition: The reaction conditions, particularly with photoredox catalysis, can sometimes lead to the degradation of a sensitive substrate.

Q3: How can I improve the regioselectivity of the trifluoromethylation on my aromatic substrate?

A3: Radical aromatic trifluoromethylation often yields a mixture of isomers. The regioselectivity is governed by the electronic and steric properties of the substrate.

  • Directing Groups: The presence of electron-donating or electron-withdrawing groups on the aromatic ring will influence the position of radical attack. Generally, the trifluoromethyl radical is electrophilic in nature, favoring attack on electron-rich positions.[7]

  • Steric Hindrance: Bulky substituents on the aromatic ring will sterically hinder attack at adjacent positions, favoring reaction at less hindered sites.

  • Additives: In some cases, the addition of Lewis acids or other additives can influence the electronic properties of the substrate and improve regioselectivity.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during trifluoromethylation with 2-Bromo-3-methoxy-1,1,1-trifluoropropane.

Problem 1: Low or No Product Formation
Potential Cause Suggested Solution Scientific Rationale
Inactive Catalyst/Initiator Use a fresh batch of photocatalyst or radical initiator. Ensure proper storage conditions were maintained.Photocatalysts can degrade upon exposure to light and air. Radical initiators have a finite shelf life.
Insufficient Light Source (Photocatalysis) Verify the wavelength and intensity of your light source. Ensure the reaction vessel is transparent to the required wavelength.The photocatalyst must absorb light efficiently to initiate the single-electron transfer process that generates the radical.[5]
Inadequate Degassing Degas the reaction mixture thoroughly using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.Oxygen is a potent radical scavenger and will quench the desired radical chain reaction.
Reagent Degradation Use a fresh bottle of 2-Bromo-3-methoxy-1,1,1-trifluoropropane. If possible, purify the reagent before use.The reagent may be sensitive to light, heat, or moisture, leading to decomposition and loss of reactivity.
Incorrect Solvent Screen different polar aprotic solvents such as DMF, DMSO, acetonitrile, or DMA.The solvent polarity can influence the stability of intermediates and the efficiency of the catalytic cycle.
Problem 2: Formation of Significant Byproducts
Potential Cause Suggested Solution Scientific Rationale
Hydrodehalogenation of Reagent Use anhydrous solvents and reagents. Consider adding a mild, non-protic base to scavenge any adventitious acid.Protic sources can lead to the quenching of radical intermediates and the formation of reduced byproducts.
Radical Dimerization Decrease the concentration of the radical initiator or the intensity of the light source.A lower steady-state concentration of the trifluoromethyl-containing radical will reduce the probability of bimolecular termination reactions.
Side Reactions with Substrate If the substrate has multiple reactive sites, consider using a protecting group strategy. Optimize reaction temperature and time to favor the desired transformation.Sensitive functional groups on the substrate may not be compatible with the reaction conditions, leading to undesired side reactions.

Experimental Protocols

General Protocol for Photocatalytic Trifluoromethylation of an Arene

This protocol is a general starting point and should be optimized for each specific substrate.

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aromatic substrate (1.0 equiv), 2-Bromo-3-methoxy-1,1,1-trifluoropropane (1.5 - 2.0 equiv), and the photocatalyst (e.g., Ru(bpy)3Cl2, 1-5 mol%).

  • Solvent Addition and Degassing: Add the anhydrous, degassed solvent (e.g., acetonitrile, 0.1 M concentration of the substrate) via syringe. Degas the reaction mixture by three cycles of freeze-pump-thaw.

  • Reaction Initiation: Place the reaction vessel in front of a light source (e.g., blue LEDs) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, quench the reaction by exposing it to air. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing the Process

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Flowchart for Low Yield start Low or No Product Yield check_reagents Verify Reagent & Catalyst Integrity (Fresh, Properly Stored?) start->check_reagents check_conditions Review Reaction Conditions (Degassing, Light Source, Temp.) check_reagents->check_conditions Reagents OK optimization Systematic Optimization (Concentration, Stoichiometry, Additives) check_reagents->optimization Reagents Suspect check_solvent Evaluate Solvent Choice (Anhydrous, Aprotic?) check_conditions->check_solvent Conditions Correct check_conditions->optimization Conditions Incorrect check_solvent->optimization Solvent OK check_solvent->optimization Solvent Suspect success Improved Yield optimization->success Successful fail Consult Further Literature optimization->fail Unsuccessful Radical_Mechanism Proposed Photocatalytic Trifluoromethylation Cycle PC Photocatalyst (PC) PC_excited PC* PC->PC_excited hv (Light) Reagent CF3CH(OMe)CH2Br PC_excited->Reagent PC_oxidized PC+ PC_excited->PC_oxidized SET Radical •CH2CH(OMe)CF3 Reagent->Radical -Br⁻ Substrate Arene-H Radical->Substrate Radical Addition Radical_Adduct [Arene(H)-CH2CH(OMe)CF3]• Substrate->Radical_Adduct Product Arene-CH2CH(OMe)CF3 Radical_Adduct->Product -H• Radical_Adduct->PC_oxidized PC_oxidized->PC Regeneration

Caption: A simplified proposed mechanism for the photocatalytic trifluoromethylation of an arene.

References

  • CN102964207A - Preparation method of 2-bromo-3,3,3-trifluoropropene - Google P
  • Guo, P., et al. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Chemistry Portal. [Link]

  • METHOD FOR THE PREPARATION OF 3-BROMO-1,1,1-TRIFLUOROPROPANE - European Patent Office - EP 1119534 B1. [Link]

  • Trifluoromethylation of Secondary Nitroalkanes - PMC - NIH. [Link]

  • Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages - PMC - NIH. [Link]

  • Catalytic C–H Trifluoromethoxylation of Arenes and Heteroarenes - PMC - NIH. [Link]

  • Khalid, M., & Mohammed, S. (2018). Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry, 34(6), 2708-2715. [Link]

  • Recent Trifluoromethylation Reactions. A Mini Review Paper - Oriental Journal of Chemistry. [Link]

  • Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F. [Link]

  • An Initiator-Free Electrochemical Approach to Radical Thiol–Ene Coupling in a Microfluidic Reactor - MDPI. [Link]

  • Trifluoromethylation - Wikipedia. [Link]

  • Romero, R. M., & Ogawa, A. (2015). Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. Chemistry–An Asian Journal, 10(1), 24-37. [Link]

  • Mandal, D., et al. (2022). Recent advances in transition metal-mediated trifluoromethylation reactions. Chemical Communications, 58(83), 11615-11634. [Link]

Sources

Technical Support Center: Analysis of Reaction Mixtures Containing 2-Bromo-3-methoxy-1,1,1-trifluoropropane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of reaction mixtures containing 2-Bromo-3-methoxy-1,1,1-trifluoropropane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and analyzing this fluorinated building block. Here, we address common challenges and provide practical, field-tested solutions in a direct question-and-answer format.

Section 1: Understanding the Analyte and Potential Impurities

Q1: What are the primary synthesis routes for 2-Bromo-3-methoxy-1,1,1-trifluoropropane, and what are the likely impurities I should be aware of?

A1: While specific proprietary synthesis methods may vary, a common synthetic approach to ethers involves the Williamson ether synthesis or variations thereof. In the context of 2-Bromo-3-methoxy-1,1,1-trifluoropropane, a plausible route involves the reaction of a suitable precursor, such as 2-bromo-3,3,3-trifluoropropene, with a source of methoxide.

Based on this and related syntheses of fluorinated propanes, potential impurities can be categorized as follows:

  • Unreacted Starting Materials: The presence of unreacted precursors is a common source of contamination. For instance, residual 2-bromo-3,3,3-trifluoropropene or its precursor, 2,3-dibromo-1,1,1-trifluoropropane, may be present.[1][2]

  • Isomeric Byproducts: Depending on the reaction conditions, isomeric impurities may form. For example, the formation of 1-Bromo-3-methoxy-1,1,1-trifluoropropane is a possibility. The separation of such isomers can be challenging and often requires optimized chromatographic methods.[3]

  • Over- or Under-Alkylated Species: Incomplete or excessive reaction can lead to byproducts.

  • Solvent and Reagent Residues: Residual solvents from the reaction and purification steps, as well as leftover reagents, can be present in the final mixture.

The following table summarizes potential impurities and their likely origin:

Impurity/Byproduct CategorySpecific ExamplesLikely Origin
Unreacted Starting Materials 2-bromo-3,3,3-trifluoropropene, 2,3-dibromo-1,1,1-trifluoropropaneIncomplete reaction
Isomeric Byproducts 1-Bromo-3-methoxy-1,1,1-trifluoropropaneNon-regioselective reaction
Solvent/Reagent Residues Methanol, Sodium MethoxideReaction and workup

Section 2: Chromatographic Analysis and Troubleshooting

Q2: I am observing poor peak shape (tailing) for 2-Bromo-3-methoxy-1,1,1-trifluoropropane during GC-MS analysis. What are the potential causes and how can I resolve this?

A2: Peak tailing for halogenated and polar compounds in GC-MS is a frequent issue. The primary causes can be categorized as either chemical (active sites) or physical (system setup).

Troubleshooting Flowchart for Peak Tailing in GC Analysis

start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks physical_issues Suspect Physical Issues check_all_peaks->physical_issues Yes chemical_issues Suspect Chemical Activity check_all_peaks->chemical_issues No, only target analyte or polar compounds col_install Improper Column Installation (inlet or detector) physical_issues->col_install Check inlet_liner Contaminated/Active Inlet Liner chemical_issues->inlet_liner Check col_cut Poor Column Cut (jagged edges, debris) col_install->col_cut Inspect solution_physical Re-install column with a clean, square cut. col_cut->solution_physical Action solution_liner Replace inlet liner with a new, deactivated one. inlet_liner->solution_liner Action column_activity Column Contamination/ Active Sites inlet_liner->column_activity If liner is clean solution_column 1. Trim column inlet (10-15 cm). 2. If tailing persists, bake out or replace the column. column_activity->solution_column Action

Caption: Troubleshooting logic for GC peak tailing.

Detailed Troubleshooting Steps:

  • Evaluate the Inlet: The inlet is a common source of activity.

    • Action: Replace the inlet liner with a fresh, deactivated one. For active compounds, consider using a liner with glass wool to trap non-volatile residues, but be aware that the wool itself can be a source of activity if not properly deactivated.[4]

  • Column Installation and Maintenance:

    • Action: Ensure the column is installed correctly in both the inlet and detector, with the proper insertion depth and tight fittings. A poor column cut can cause turbulence and peak tailing. Re-cut the column front end (5-10 cm) using a ceramic wafer or diamond scribe to ensure a clean, square cut.[5]

  • Column Activity: If the above steps do not resolve the issue, the column itself may be contaminated or have active sites.

    • Action: Condition the column at the manufacturer's recommended temperature for a few hours. If tailing persists, consider trimming the front end of the column. As a last resort, the column may need to be replaced. For halogenated compounds, a mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is often a good choice.[6]

  • Interaction with the MS Ion Source: Halogenated solvents and analytes can interact with the ion source, leading to the formation of metal halides (e.g., FeCl₂) that act as adsorption sites, causing peak tailing.[7]

    • Action: If you suspect ion source contamination, a thorough cleaning of the ion source is necessary. To minimize this issue, avoid the use of halogenated solvents for sample preparation if possible.[7]

Q3: What are the recommended starting conditions for HPLC analysis of reaction mixtures containing 2-Bromo-3-methoxy-1,1,1-trifluoropropane?

A3: For a compound with the polarity of 2-Bromo-3-methoxy-1,1,1-trifluoropropane, reversed-phase HPLC is the most suitable technique. Fluorinated phases can offer unique selectivity compared to traditional C18 columns.[8]

Recommended HPLC Starting Method:

ParameterRecommendationRationale
Column C18 or Phenyl-Hexyl, 2.1 or 4.6 mm ID, 100-150 mm length, < 5 µm particle sizeC18 provides good hydrophobic retention. A Phenyl-Hexyl phase can offer alternative selectivity for halogenated and aromatic compounds.
Mobile Phase A Water with 0.1% Formic AcidProvides protons for good ionization in positive mode MS and helps to sharpen peaks.
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic AcidAcetonitrile generally provides better peak shape and lower backpressure than methanol.
Gradient Start with a higher aqueous percentage (e.g., 95% A) and ramp to a higher organic percentage (e.g., 5% A) over 10-15 minutes.This will elute polar impurities first, followed by the target analyte and less polar byproducts.
Flow Rate 0.2-0.4 mL/min for 2.1 mm ID; 0.8-1.2 mL/min for 4.6 mm IDStandard flow rates for the respective column dimensions.
Column Temperature 30-40 °CElevated temperature can improve peak shape and reduce viscosity.
Detection UV at 210 nm (for general impurities) or Mass Spectrometry (for identification)The analyte itself has no strong chromophore, so low wavelength UV or a universal detector like MS is required.

Troubleshooting HPLC Separations:

  • Poor Retention: If the analyte elutes too early, decrease the initial percentage of the organic mobile phase.

  • Co-elution of Peaks: To improve resolution, a shallower gradient or a different stationary phase (e.g., a fluorinated phase) can be employed.[8]

  • Pressure Issues: High backpressure can be caused by precipitated buffers or a blocked frit. Ensure mobile phase miscibility and filter all solvents and samples.[5]

Section 3: Spectroscopic Analysis

Q4: How can I use NMR spectroscopy to confirm the structure of 2-Bromo-3-methoxy-1,1,1-trifluoropropane and identify impurities?

A4: A combination of ¹H and ¹⁹F NMR is essential for the structural elucidation of this molecule.

Predicted ¹H NMR Spectrum:

ProtonsMultiplicityApproximate Chemical Shift (ppm)Coupling
-OCH₃ (3H)Singlet3.4 - 3.6None
-CH₂- (2H)Doublet of Quartets3.8 - 4.2Coupling to the adjacent -CH- and the -CF₃ group
-CHBr- (1H)Multiplet4.5 - 4.8Coupling to the adjacent -CH₂- and the -CF₃ group

Rationale for Predicted Shifts: The methoxy protons will be the most upfield. The diastereotopic protons of the -CH₂- group will be shifted downfield due to the adjacent electronegative oxygen and the brominated carbon. The proton on the bromine-bearing carbon will be the most downfield due to the deshielding effects of both the bromine and the trifluoromethyl group.

Predicted ¹⁹F NMR Spectrum:

The three fluorine atoms of the -CF₃ group are chemically equivalent and will appear as a single resonance. This resonance will be split by the adjacent protons.

  • Expected Pattern: A doublet of triplets. The primary splitting will be a doublet due to coupling with the -CHBr- proton, and each peak of the doublet will be further split into a triplet by the -CH₂- protons.

Identifying Impurities by NMR:

  • Unreacted 2-bromo-3,3,3-trifluoropropene: Look for characteristic vinyl proton signals in the ¹H NMR spectrum.

  • Isomers: The presence of an isomeric impurity like 1-Bromo-3-methoxy-1,1,1-trifluoropropane would show a different set of coupled signals in both the ¹H and ¹⁹F NMR spectra.[9]

  • Solvent Residues: Look for characteristic signals of common laboratory solvents (e.g., methanol at ~3.49 ppm in CDCl₃).

Q5: What are the expected fragmentation patterns in the mass spectrum of 2-Bromo-3-methoxy-1,1,1-trifluoropropane, and how can I use this information for identification?

A5: The mass spectrum will provide key information for confirming the identity of your compound, primarily through its molecular ion and characteristic fragmentation patterns.

Key Features to Look For:

  • Molecular Ion (M⁺): Due to the presence of bromine, the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). For C₄H₆BrF₃O, the expected molecular weights are approximately 206 and 208 g/mol .[10]

  • Loss of Bromine: A common fragmentation pathway for alkyl bromides is the loss of the bromine radical (•Br). Look for a prominent fragment at M-79 and M-81.[11]

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a characteristic fragmentation of ethers. This would result in fragments corresponding to [CH₂(OCH₃)]⁺ (m/z 45) and [CH(Br)CF₃]⁺.

  • Loss of Methoxy Group: Loss of a methoxy radical (•OCH₃) would result in a fragment at M-31.

Hypothetical Fragmentation Pathway:

M [C4H6BrF3O]+• (m/z 206/208) loss_Br [C4H6F3O]+ (m/z 127) M->loss_Br - •Br loss_OCH3 [C3H3BrF3]+ (m/z 175/177) M->loss_OCH3 - •OCH3 alpha_cleavage1 [CH2OCH3]+ (m/z 45) M->alpha_cleavage1 α-cleavage alpha_cleavage2 [CHBrCF3]+• (m/z 161/163) M->alpha_cleavage2 α-cleavage

Caption: Plausible EI-MS fragmentation of 2-Bromo-3-methoxy-1,1,1-trifluoropropane.

Troubleshooting Mass Spectrometry Data:

  • No Molecular Ion: If the molecular ion is not observed, consider using a softer ionization technique like Chemical Ionization (CI) or Electrospray Ionization (ESI).

  • Unusual Adducts: In ESI-MS, you may observe adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium ([M+NH₄]⁺).[12] The use of additives in the mobile phase can help in forming predictable adducts like [M+H]⁺.[13]

References

  • CN102964207A - Preparation method of 2-bromo-3,3,3-trifluoropropene - Google Patents.
  • Inoue, M., Shiosaki, M., & Muramaru, H. (2014). Synthesis of ethyl 3,3,3-trifluoropropionate from 2-bromo-3,3,3-trifluoropropene. Journal of Fluorine Chemistry, 167, 135–138.
  • METHOD FOR THE PREPARATION OF 3-BROMO-1,1,1-TRIFLUOROPROPANE - European Patent Office - EP 1119534 B1. Available at: [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International - Chromatography Online. Available at: [Link]

  • Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor - Organic Chemistry Portal. Available at: [Link]

  • The study of thermal decomposition of 2-bromo-3,3,3-trifluoropropene and its fire-extinguishing mechanism | Request PDF - ResearchGate. Available at: [Link]

  • Video Notes GC Troubleshooting Series Part Four: Tailing Peaks - Agilent. Available at: [Link]

  • 5-Bromo-1,2,3-trifluorobenzene - Magritek. Available at: [Link]

  • Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds | ACS Omega - ACS Publications. Available at: [Link]

  • Tailing of Chromatographic Peaks in GC–MS Caused by Interaction of Halogenated Solvents with the Ion Source - Oxford Academic. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]

  • Common Adduct and Fragment Ions in Mass Spectrometry - ACD/Labs. Available at: [Link]

  • Haloethers using the Avantor® Hichrom HI-5 Phase (EPA Method 611/8110) - MAC-MOD Analytical. Available at: [Link]

  • GC Diagnostic Skills I | Peak Tailing - Element Lab Solutions. Available at: [Link]

  • C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes. Available at: [Link]

  • 2 - Supporting Information. Available at: [Link]

  • Tailing of Chromatographic Peaks in GC–MS Caused by Interaction of Halogenated Solvents with the Ion Source. Journal of Analytical Toxicology, 37(7), 424–429.
  • Haloethers using the Avantor® Hichrom HI-5 Phase (EPA Method 611/8110). Available at: [Link]

  • Common Adduct and Fragment Ions in Mass Spectrometry. Available at: [Link]

  • (PDF) Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry - ResearchGate. Available at: [Link]

  • Mass Spectrometry - MSU chemistry. Available at: [Link]

Sources

Technical Support Center: Temperature Control in 2-Bromo-3-methoxy-1,1,1-trifluoropropane Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for 2-Bromo-3-methoxy-1,1,1-trifluoropropane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on managing a critical parameter for this versatile reagent: temperature. Precise thermal control is paramount for achieving high yields, selectivity, and safety. This document provides troubleshooting advice and frequently asked questions to navigate the complexities of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control exceptionally critical when working with 2-Bromo-3-methoxy-1,1,1-trifluoropropane?

A: The reactivity of 2-Bromo-3-methoxy-1,1,1-trifluoropropane is governed by a delicate balance between several competing reaction pathways, primarily nucleophilic substitution (SN1/SN2) and elimination (E1/E2). Temperature is the primary lever to control this balance. The molecule's structure, featuring a secondary bromide, a potent electron-withdrawing trifluoromethyl (-CF3) group, and an adjacent methoxy group, creates a unique electronic environment.

  • Causality: At lower temperatures, the activation energy barrier for substitution is more readily overcome compared to elimination, leading to the desired substitution product. As the temperature increases, the elimination pathway, which is entropically favored, becomes dominant, leading to the formation of undesired alkene byproducts. Inaccurate temperature control is the most common source of low yields and complex product mixtures.

Q2: What are the general temperature guidelines for favoring substitution over elimination?

A: To favor nucleophilic substitution, reactions should be conducted at the lowest temperature that allows for a reasonable reaction rate.

  • For SN2 reactions (with strong, non-bulky nucleophiles): Start at 0 °C or even lower, and slowly allow the reaction to warm to room temperature if necessary. The goal is to keep the kinetic energy of the system low to prevent it from overcoming the higher activation barrier of the E2 pathway.

  • For SN1-type reactions (with weak nucleophiles/solvolysis): While these reactions may require slightly more thermal energy, maintaining a moderate and consistent temperature is key. Runaway temperatures can accelerate deprotonation from the solvent or nucleophile, leading to E1 products.

Q3: I am planning to form a Grignard or organolithium reagent. What are the critical temperature checkpoints?

A: Organometallic reagent formation is highly sensitive to temperature.

  • Grignard Reagent (R-MgBr) Formation: This reaction is notoriously exothermic after an initial induction period.

    • Initiation: The reaction may require gentle heating (e.g., to ~40 °C) or a chemical initiator (like a crystal of iodine) to start.[1]

    • Propagation: Once initiated, the reaction must be cooled immediately. Maintain a gentle reflux using an external cooling bath (e.g., 20-40 °C) by controlling the rate of addition of the halide.[1][2] Overheating can lead to side reactions like Wurtz coupling.

  • Organolithium (R-Li) Formation: These reactions require extremely low temperatures to prevent reagent decomposition and side reactions with the solvent (e.g., THF).

    • Standard Temperature: The standard temperature for lithiation is -78 °C (a dry ice/acetone bath).[3][4] At this temperature, the highly reactive organolithium species is stable enough to be formed and used in subsequent reactions. Allowing the temperature to rise prematurely is a common cause of failure.[4]

Q4: How does the trifluoromethyl (-CF3) group specifically impact temperature choices?

A: The -CF3 group is a powerful electron-withdrawing group, which has two major effects:

  • Inductive Effect: It pulls electron density away from the C-Br bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. This can sometimes allow for lower reaction temperatures in substitution reactions compared to non-fluorinated analogues.

  • Carbocation Destabilization: It strongly destabilizes any positive charge on the adjacent carbon. This makes an SN1 or E1 pathway, which proceeds through a carbocation intermediate, highly unfavorable. Therefore, temperature control becomes even more critical to prevent the concerted E2 pathway, which does not involve a discrete carbocation.

Troubleshooting Guide

This section addresses common problems encountered during reactions with 2-Bromo-3-methoxy-1,1,1-trifluoropropane.

Problem 1: My reaction is not proceeding, and I am recovering my starting material.

Possible Cause Underlying Rationale & Solution
Temperature is too low. The system lacks the necessary activation energy. This is common in substitution reactions with weak nucleophiles. Solution: Gradually increase the temperature in 5-10 °C increments, monitoring the reaction by TLC or LC-MS at each step to find the optimal point before byproduct formation begins.
Grignard reaction failed to initiate. Magnesium turnings are coated with a passivating layer of magnesium oxide. The reaction has an induction period that can be long. Solution: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface. Gently warm a small, concentrated portion of the reaction mixture until it becomes cloudy and exothermic, then continue the dropwise addition of the remaining halide while cooling.[1]
Improper atmospheric control (for organometallics). Grignard and especially organolithium reagents are extremely sensitive to moisture and oxygen. Solution: Ensure all glassware is oven- or flame-dried and assembled under a positive pressure of an inert gas like argon or nitrogen. Use anhydrous solvents and fresh, high-quality reagents.[5][6]

Problem 2: My yield is low, and I've identified significant alkene byproducts.

Possible Cause Underlying Rationale & Solution
Reaction temperature is too high. This is the most common cause. Higher temperatures provide the energy to overcome the activation barrier for the E2 pathway, which is entropically favored.[7] Solution: Repeat the reaction at a lower temperature. For additions, ensure the reaction flask is adequately cooled (e.g., in an ice-salt or dry ice bath) and the reagents are added slowly to dissipate any exothermic heat.
Use of a strong, bulky base/nucleophile. Sterically hindered bases (e.g., tert-butoxide) preferentially act as bases rather than nucleophiles, abstracting a proton to induce elimination. Solution: If substitution is the goal, switch to a smaller, less basic nucleophile (e.g., azide, cyanide). If the nucleophile must be basic, ensure the temperature is kept as low as possible (e.g., -20 °C to 0 °C).

Problem 3: The reaction is proceeding too quickly and is difficult to control (runaway exotherm).

Possible Cause Underlying Rationale & Solution
Reagent addition is too fast. This is particularly dangerous during Grignard formation. The reaction rate is directly proportional to the concentration of the alkyl halide. Adding it too quickly leads to a rapid accumulation of heat. Solution: Use an addition funnel for slow, dropwise addition of the 2-Bromo-3-methoxy-1,1,1-trifluoropropane to the magnesium suspension. Ensure the stirring is vigorous and efficient to promote heat transfer to the cooling bath. Have a larger cooling bath on standby.[2]
Inadequate cooling or heat transfer. The cooling bath is insufficient for the scale of the reaction, or the reaction vessel has poor surface area-to-volume ratio. Solution: Ensure the cooling bath is maintained at the target temperature and that the flask is sufficiently immersed. For larger-scale reactions (>500 mL), consider using a jacketed reactor with a circulating chiller for more reliable temperature management.

Data Presentation & Protocols

Table 1: Recommended Temperature Regimes for Key Transformations
Reaction TypeReagent ClassTypical Starting Temp.Max Recommended Temp.Key Considerations
Nucleophilic Substitution (SN2) Strong, non-bulky nucleophiles-10 °C to 0 °C25 °C (Room Temp)Slow addition of substrate; monitor for elimination byproducts if warming.
Elimination (E2) Strong, bulky bases25 °C (Room Temp)80 °C (Solvent Reflux)Higher temperatures drive the reaction to completion.
Grignard Formation Magnesium (Mg)25 °C (initiation may need ~40°C)40 °CStrictly control exotherm with slow addition and external cooling.[1]
Lithiation / Halogen Exchange n-BuLi, t-BuLi-78 °C-78 °CMaintain cryogenic temperatures throughout addition and subsequent reaction.[4]
Experimental Protocol: Temperature-Critical Grignard Reagent Formation

This protocol outlines the essential steps for safely preparing the Grignard reagent of 2-Bromo-3-methoxy-1,1,1-trifluoropropane.

1. Preparation (T = Room Temp):

  • Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask equipped with a reflux condenser, a magnetic stir bar, and an addition funnel.
  • Assemble the apparatus while hot under a positive pressure of argon.
  • Add a small crystal of iodine.
  • Dissolve 2-Bromo-3-methoxy-1,1,1-trifluoropropane (1.0 equivalent) in anhydrous THF in the addition funnel.

2. Initiation (T = 25 °C to 40 °C):

  • Add ~5-10% of the substrate solution to the magnesium.
  • Stir and observe. If the reaction does not start (disappearance of iodine color, gentle bubbling, cloudiness), gently warm the flask with a heat gun until initiation is observed.
  • Immediately prepare an ice-water bath for the next step.

3. Propagation (T = Maintain Gentle Reflux, ~35-40 °C):

  • Once the reaction is initiated and self-sustaining, begin the slow, dropwise addition of the remaining substrate solution from the addition funnel.
  • CRITICAL: The rate of addition must be controlled to maintain a gentle, steady reflux. Use the ice-water bath to cool the flask as needed if the reflux becomes too vigorous.
  • After addition is complete, allow the mixture to stir for an additional 30-60 minutes until most of the magnesium is consumed.

4. Use (T = 0 °C to Room Temp):

  • Cool the freshly prepared Grignard reagent to the appropriate temperature (typically 0 °C) before adding your electrophile.

Visualization of Temperature-Dependent Pathways

The following diagram illustrates how temperature and reagent choice dictate the reaction outcome.

G sub 2-Bromo-3-methoxy- 1,1,1-trifluoropropane reagent Reagent Type nuc nuc reagent->nuc Nucleophile (e.g., NaN3, NaCN) base base reagent->base Strong/Bulky Base (e.g., t-BuOK) temp_low temp_low nuc->temp_low Temperature? temp_high temp_high base->temp_high Temperature? sn2_prod Desired Substitution Product (High Yield) temp_low->sn2_prod Low Temp (e.g., 0 °C) e2_side Elimination Byproduct (Low Yield) temp_low->e2_side High Temp (e.g., > 40 °C) e2_prod Desired Elimination Product (High Yield) temp_high->e2_prod High Temp (e.g., > 25 °C) sn2_side Substitution Byproduct (Low Yield) temp_high->sn2_side Low Temp (e.g., < 0 °C)

Caption: Reaction pathway decision map based on temperature.

References

  • CN102964207A - Preparation method of 2-bromo-3,3,3-trifluoropropene.
  • Spontaneous Combustion of 2-Bromo-3-Methoxythiophene: A Study on Reaction Pathways and Energetics by Quantum Chemical Calculations. RIKEN BNL Research Center.[Link]

  • Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Chemistry Portal.[Link]

  • 2-Bromo-3,3,3-Trifluoropropene: OH Reaction Rate Constant, IR Absorption Spectrum, Ozone Depletion Potentials and Global Warming Potentials. National Institute of Standards and Technology.[Link]

  • The study of thermal decomposition of 2-bromo-3,3,3-trifluoropropene and its fire-extinguishing mechanism. ResearchGate.[Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry.[Link]

  • The Grignard Reaction (Experiment). Chemistry LibreTexts.[Link]

  • Kinetics of Thermal Decomposition of 1,1-Bis(Methoxy-NNO-Azoxy)-3-Nitro-3-Azabutane. Springer.[Link]

  • METHOD FOR THE PREPARATION OF 3-BROMO-1,1,1-TRIFLUOROPROPANE. European Patent Office.[Link]

  • Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions. National Center for Biotechnology Information.[Link]

  • Mechanism of aromatic lithiation reactions--Importance of steric factors. Indian Academy of Sciences.[Link]

  • Major products of the reaction of 2-bromo-2-methylpropane and propanoic acid. Stack Exchange.[Link]

  • Optimization of Organolithium Reactions. Organic Process Research & Development.[Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.[Link]

  • 2-bromo-3,3,3-trifluoroprop-1-ene - Substance Information. European Chemicals Agency.[Link]

  • Ortho-lithiation with n-BuLi. Reddit.[Link]

  • Defluoroalkylation of Trifluoromethane with Organolithium Reagents: Mechanism and Synthesis of Fluoroalkenes. National Center for Biotechnology Information.[Link]

  • 2-Bromo-1-methoxypropane. National Center for Biotechnology Information.[Link]

  • Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. Ludwig-Maximilians-Universität München.[Link]

Sources

Technical Support Center: Catalyst Poisoning in Reactions with 2-Bromo-3-methoxy-1,1,1-trifluoropropane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-3-methoxy-1,1,1-trifluoropropane. This guide is designed to provide expert insights and practical troubleshooting advice for challenges related to catalyst poisoning in reactions involving this specialized fluorinated building block. As a Senior Application Scientist, my goal is to equip you with the knowledge to diagnose, prevent, and resolve common issues, ensuring the success and efficiency of your synthetic endeavors.

Introduction to Catalysis with 2-Bromo-3-methoxy-1,1,1-trifluoropropane

2-Bromo-3-methoxy-1,1,1-trifluoropropane is a valuable reagent for introducing the trifluoromethoxylated propyl motif in drug discovery and materials science. Palladium-catalyzed cross-coupling reactions are frequently the method of choice for forming new carbon-carbon and carbon-heteroatom bonds with this substrate.[1][2] However, the efficiency of these catalytic systems can be significantly hampered by catalyst deactivation, a phenomenon often attributed to catalyst poisoning.[3]

This guide provides a structured approach to understanding and mitigating catalyst poisoning in your reactions. We will explore potential sources of catalyst poisons, their mechanisms of action, and provide detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed cross-coupling reaction with 2-Bromo-3-methoxy-1,1,1-trifluoropropane is not proceeding or is giving very low yields. What are the likely causes?

A sluggish or failed reaction is a common frustration. The primary suspects are issues with the catalyst's activity, the purity of your reagents, or the reaction conditions. Specifically for this substrate, potential causes include:

  • Catalyst Poisoning: Impurities in the starting material, reagents, or solvent can bind to the active sites of the palladium catalyst, rendering it inactive.[3]

  • Improper Catalyst Activation: If you are using a Pd(II) precatalyst, it may not be reducing to the active Pd(0) species effectively.[4]

  • Poor Reagent Purity: The quality of your 2-Bromo-3-methoxy-1,1,1-trifluoropropane, coupling partner, base, and solvent is critical.

  • Non-Inert Reaction Conditions: Oxygen and moisture can interfere with the catalytic cycle.[5]

Q2: What specific impurities in my 2-Bromo-3-methoxy-1,1,1-trifluoropropane starting material could be poisoning my catalyst?

Given the synthetic routes to similar compounds, several impurities could be present and detrimental to your palladium catalyst:[6]

  • Residual Bromine: Leftover elemental bromine from the synthesis can oxidize the active Pd(0) catalyst to inactive Pd(II).

  • Acidic Impurities (HBr): Hydrogen bromide can alter the pH of the reaction and interact with the catalyst and base.

  • Unreacted Starting Materials or Byproducts: Other halogenated or organic compounds can compete for the catalyst's active sites.

Q3: Can the methoxy group in 2-Bromo-3-methoxy-1,1,1-trifluoropropane itself cause catalyst poisoning?

While not a classic catalyst poison, the ether linkage presents a potential, albeit less common, pathway for catalyst deactivation under certain conditions. Palladium catalysts can mediate the cleavage of ether bonds, which could lead to the formation of species that bind to and deactivate the catalyst. This is a possibility to consider, especially if other common causes of poisoning have been ruled out.

Q4: Are there any general "best practices" to minimize the risk of catalyst poisoning from the outset?

Absolutely. Proactive measures can save significant time and resources:

  • Reagent Purification: Always use highly pure reagents. Consider purifying your 2-Bromo-3-methoxy-1,1,1-trifluoropropane if its purity is questionable.

  • Solvent and Gas Purity: Use anhydrous, degassed solvents and high-purity inert gas (argon or nitrogen).

  • Proper Reaction Setup: Employ Schlenk techniques or a glovebox to maintain an inert atmosphere.

  • Catalyst and Ligand Choice: Select a robust catalyst system known to be effective for similar substrates.

Troubleshooting Guide: Diagnosing and Resolving Catalyst Poisoning

This section provides a systematic approach to troubleshooting reactions that are underperforming due to suspected catalyst poisoning.

Step 1: Initial Diagnosis - Is it Catalyst Poisoning?

Before diving into extensive purification, confirm that catalyst poisoning is the likely culprit.

  • Control Experiment: Run a parallel reaction with a trusted, highly pure substrate known to work well with your catalyst system. If this reaction proceeds as expected, it strongly suggests an issue with your specific reaction components.

  • Reaction Monitoring: Analyze aliquots of your reaction mixture over time using techniques like GC-MS, LC-MS, or NMR to see if the reaction starts and then stalls, a classic sign of catalyst deactivation.

Step 2: Identifying the Source of the Poison

Once catalyst poisoning is suspected, systematically evaluate each component of your reaction.

Troubleshooting Workflow

cluster_0 Problem: Low or No Product Formation cluster_1 Initial Checks cluster_2 Isolate the Poison Source cluster_3 Analytical Verification cluster_4 Solution Implementation A Reaction Failure B Review Reaction Setup: - Inert atmosphere? - Temperature correct? - Stirring adequate? A->B Start Troubleshooting C Check Reagent Stoichiometry and Addition Order B->C D Purify Starting Material: 2-Bromo-3-methoxy-1,1,1-trifluoropropane C->D If setup is correct E Purify Coupling Partner I Analyze Purified Reagents (GC-MS, NMR) D->I After Purification F Use Fresh, High-Purity Solvent G Use Fresh, High-Purity Base H Evaluate Catalyst and Ligand Quality J Analyze Spent Catalyst (XPS, ICP-MS) [8] H->J If other sources are clean K Re-run Reaction with Purified Components I->K If Purity is Confirmed L Consider Catalyst Regeneration J->L If Poison is Identified K->L If reaction still fails

Caption: A systematic workflow for troubleshooting catalyst poisoning.

Step 3: Purification and Mitigation Protocols

If you suspect your starting material is the source of contamination, purification is essential.

  • Aqueous Wash: Dissolve the compound in a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with a 5% sodium bisulfite solution to remove residual bromine, followed by a saturated sodium bicarbonate solution to neutralize any acidic impurities. Finally, wash with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filtration and Concentration: Filter off the drying agent and remove the solvent under reduced pressure.

  • Distillation: For volatile impurities, fractional distillation under an inert atmosphere can be effective.

Palladium(0) catalysts are sensitive to oxygen.

  • Degassing Solvents: Sparge your solvent with argon or nitrogen for at least 30 minutes before use. Alternatively, use the freeze-pump-thaw method for more rigorous degassing.

  • Schlenk Technique: Assemble your reaction glassware and flame-dry it under vacuum. Backfill with an inert gas. Add solid reagents under a positive pressure of inert gas. Add degassed solvents via syringe or cannula.

Data Presentation: Common Catalyst Poisons and Their Effects
Poison SourcePotential PoisonMechanism of PoisoningMitigation Strategy
Starting Material Residual BromineOxidation of Pd(0) to Pd(II)Aqueous wash with sodium bisulfite
Acidic Impurities (HBr)Alters reaction pH, interacts with base and catalystAqueous wash with sodium bicarbonate
Solvents WaterCan interfere with transmetalation and promote side reactions[5]Use anhydrous solvents
OxygenOxidizes the active Pd(0) catalystDegas solvents and use inert atmosphere techniques
Other Reagents Sulfur CompoundsStrong coordination to the palladium center, blocking active sitesUse high-purity reagents; can be difficult to remove
Amines/N-heterocyclesCan act as ligands and alter catalyst activityJudicious choice of ligand and reaction conditions

Advanced Topics

Catalyst Regeneration

In some cases, a poisoned catalyst can be regenerated, although prevention is always the better strategy.

  • For Halide Poisoning: Regeneration can be challenging. Washing the catalyst with a suitable solvent may remove some adsorbed species. In some cases, treatment with a reducing agent might regenerate the active Pd(0) species.

  • For Organic Residue Buildup: Careful calcination (heating in air or oxygen) can sometimes burn off organic foulants, but this can also lead to sintering of the metal particles.[7]

Diagram of a Typical Palladium-Catalyzed Cross-Coupling Cycle and Points of Inhibition

cluster_0 cluster_1 Poisoning Interferences Pd0 Pd(0)L_n PdII_1 R-Pd(II)-X L_n Pd0->PdII_1 Oxidative Addition (R-X) PdII_2 R-Pd(II)-R' L_n PdII_1->PdII_2 Transmetalation (R'-M) PdII_2->Pd0 Reductive Elimination (R-R') P1 Poisons (S, P, etc.) block active sites P1->Pd0 P2 Oxidants (O2, Br2) prevent Pd(0) formation P2->Pd0 P3 Excess Halide can form stable, less reactive Pd(II) complexes P3->PdII_1

Sources

Technical Support Center: Work-up Procedures for 2-Bromo-3-methoxy-1,1,1-trifluoropropane Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving 2-Bromo-3-methoxy-1,1,1-trifluoropropane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common work-up procedures. As a versatile building block in organofluorine chemistry, understanding the nuances of its reactivity and the subsequent purification of its products is critical for successful synthetic outcomes.

General Considerations for Work-up

2-Bromo-3-methoxy-1,1,1-trifluoropropane is a unique reagent due to the presence of a trifluoromethyl group, a bromine atom, and a methoxy group. These functionalities influence its reactivity and the stability of the resulting products, necessitating careful consideration during the work-up phase. The primary reaction pathway for this secondary bromide is nucleophilic substitution. However, side reactions such as elimination can occur, particularly under basic conditions.

A general workflow for the work-up of reactions involving this reagent is outlined below. Subsequent sections will delve into specific troubleshooting scenarios in a question-and-answer format.

Workup_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reaction Reaction of 2-Bromo-3-methoxy- 1,1,1-trifluoropropane with Nucleophile Quenching Quenching (e.g., sat. aq. NH4Cl) Reaction->Quenching 1. Stop the reaction Extraction Liquid-Liquid Extraction (e.g., EtOAc/water) Quenching->Extraction 2. Phase separation Washing Aqueous Washes (e.g., water, brine) Extraction->Washing 3. Remove water-soluble impurities Drying Drying of Organic Layer (e.g., MgSO4 or Na2SO4) Washing->Drying 4. Remove residual water Filtration Filtration Drying->Filtration 5. Remove drying agent Concentration Concentration in vacuo Filtration->Concentration 6. Remove solvent Purification Purification (e.g., Column Chromatography) Concentration->Purification 7. Isolate pure product Analysis Product Characterization (NMR, GC-MS, etc.) Purification->Analysis 8. Confirm identity and purity

Caption: General workflow for reactions involving 2-Bromo-3-methoxy-1,1,1-trifluoropropane.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the work-up of your reactions in a question-and-answer format.

Q1: My reaction is complete, but I'm observing a significant amount of an elimination byproduct. How can I minimize its formation during the reaction and remove it during work-up?

A1: The formation of 3-methoxy-1,1,1-trifluoropropene is a common side reaction, especially when using strong, sterically hindered bases or elevated temperatures.

  • Minimizing Formation:

    • Choice of Base: If your nucleophile requires a base for deprotonation, opt for a non-nucleophilic, less sterically hindered base. For example, if you are performing an O-alkylation, using a weaker base like potassium carbonate instead of a strong base like sodium hydride may reduce elimination.

    • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Running reactions at 0 °C or even lower can significantly suppress the elimination pathway.

  • Removal During Work-up:

    • Aqueous Wash: The elimination byproduct is generally less polar than the desired substitution product. A standard aqueous work-up will help, but may not be sufficient for complete removal.

    • Column Chromatography: Flash column chromatography is the most effective method for separating the elimination byproduct from your desired product. Due to the polarity difference, a gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) will typically elute the less polar elimination product first.

Q2: I'm concerned about the stability of the methoxy group during an acidic work-up. Can it be cleaved?

A2: Yes, the methoxy group can be susceptible to cleavage under strongly acidic conditions, proceeding through an SN1 or SN2 mechanism to form an alcohol.[1][2]

  • Avoiding Cleavage:

    • Mildly Acidic Quench: When quenching a reaction (for instance, a Grignard reaction), use a mildly acidic solution like saturated aqueous ammonium chloride instead of strong acids like HCl.[3]

    • Neutralization: If an acidic wash is necessary to remove basic impurities, it should be followed by a wash with a mild base (e.g., saturated aqueous sodium bicarbonate) to neutralize any residual acid before concentration.

    • Temperature: Avoid heating the reaction mixture in the presence of acid.

  • Troubleshooting Cleavage: If you suspect ether cleavage has occurred, you will likely observe a more polar spot on your TLC plate corresponding to the alcohol. Purification by column chromatography can be used to separate the desired product from the alcohol byproduct.

Q3: I'm having trouble with emulsions during the extraction process. What are the best practices to avoid and break them?

A3: Emulsions are common when working with fluorinated compounds due to their unique solubility properties.

  • Prevention:

    • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.

    • Solvent Choice: Using a less polar organic solvent for extraction, if compatible with your product, can sometimes reduce emulsion formation.

  • Breaking Emulsions:

    • Brine Wash: Adding a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous layer.

    • Filtration through Celite®: Filtering the entire mixture through a pad of Celite® can sometimes break the emulsion.

    • Patience: Allowing the separatory funnel to stand undisturbed for a period can lead to the separation of layers.

Q4: How can I effectively monitor the progress of my reaction and the purity of my product using Thin Layer Chromatography (TLC)?

A4: Due to the trifluoromethyl group, many organofluorine compounds are not UV active.[4] Therefore, relying solely on a UV lamp for visualization may be misleading.

  • Visualization Techniques:

    • Potassium Permanganate Stain: This is a good general stain for many functional groups and will show your product as a yellow/brown spot on a purple background.

    • p-Anisaldehyde Stain: This stain can provide a range of colors for different functional groups upon heating.[5]

    • Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will often visualize compounds as brown spots.[5]

It is always advisable to use a combination of visualization techniques to get a complete picture of the components in your reaction mixture.

Q5: What are the best practices for purifying my trifluoromethylated product by column chromatography?

A5: Purification of organofluorine compounds by column chromatography is generally straightforward, but there are some key considerations.

  • Stationary Phase: Standard silica gel is typically effective.[6]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is commonly used. The high electronegativity of the fluorine atoms can reduce the polarity of the molecule compared to its non-fluorinated analog. Therefore, you may need to use a less polar solvent system than you would for a similar non-fluorinated compound.

  • Monitoring Fractions: As mentioned in Q4, ensure you are using an appropriate staining method to visualize your compound in the collected fractions if it is not UV active.

Experimental Protocols

Standard Aqueous Work-up for a Nucleophilic Substitution Reaction

This protocol is a general guideline and may need to be adapted based on the specific nucleophile and reaction conditions used.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add saturated aqueous ammonium chloride solution to quench any unreacted reagents.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with:

    • Water (1 x 50 mL)

    • Saturated aqueous sodium bicarbonate (1 x 50 mL) - if the reaction was run under acidic conditions or if acidic byproducts are expected.

    • Brine (1 x 50 mL)

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Work-up for Reactions with Amine Nucleophiles

If an amine was used as the nucleophile, residual amine can often be carried through a standard work-up. An acidic wash is effective for its removal.

  • Quenching and Extraction: Follow steps 1 and 2 of the standard work-up.

  • Acidic Wash: Wash the combined organic layers with 1 M HCl (2 x 30 mL). This will protonate the excess amine, making it water-soluble.

  • Neutralizing Wash: Wash with saturated aqueous sodium bicarbonate (1 x 50 mL) to remove any residual acid.

  • Final Wash and Drying: Wash with brine (1 x 50 mL) and dry the organic layer over anhydrous sodium sulfate.

  • Concentration and Purification: Filter, concentrate, and purify as described in the standard protocol.

Data Presentation

Potential Impurity Origin Relative Polarity (on Silica TLC) Recommended Removal Method
3-methoxy-1,1,1-trifluoropropeneElimination side reactionLess polar than productColumn Chromatography
Starting 2-Bromo-3-methoxy-1,1,1-trifluoropropaneIncomplete reactionSimilar to or slightly less polar than productColumn Chromatography
3-hydroxy-1,1,1-trifluoropropane derivativeAcid-catalyzed ether cleavageMore polar than productColumn Chromatography
Unreacted Nucleophile/BaseFrom reaction mixtureVaries (often highly polar)Aqueous washes (acidic or basic as appropriate)

References

  • Wang, X.-J., et al. (2022). A catalyst-free decarboxylative strategy for the synthesis of secondary trifluoromethylated alkyl bromides using 2-bromo-3,3,3-trifluoropropene as a radical acceptor. Organic Letters, 24(11), 2145–2149. Available at: [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Available at: [Link]

  • Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Available at: [Link]

  • University of Rochester. TLC Visualization Methods. Available at: [Link]

  • University of Calgary. Column chromatography. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to Trifluoromethylating Agents: Profiling 2-Bromo-3-methoxy-1,1,1-trifluoropropane and its Contemporaries

Author: BenchChem Technical Support Team. Date: February 2026

The strategic introduction of a trifluoromethyl (-CF3) group into molecular architectures is a cornerstone of modern drug discovery and development. This small structural modification can profoundly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets, ultimately improving its pharmacokinetic and pharmacodynamic profile.[1][2] Consequently, the development of novel and efficient trifluoromethylating agents is an area of intense research. This guide provides a comparative analysis of 2-Bromo-3-methoxy-1,1,1-trifluoropropane and other prominent trifluoromethylating agents, offering insights into their reactivity, substrate scope, and practical applications for researchers, scientists, and drug development professionals.

The Emerging Role of 2-Bromo-3-methoxy-1,1,1-trifluoropropane

2-Bromo-3-methoxy-1,1,1-trifluoropropane is a halogenated propane derivative with the chemical formula C4H6BrF3O.[3] While not as extensively documented in the scientific literature as other mainstream trifluoromethylating agents, its structure suggests potential as a precursor or a niche reagent in specific trifluoromethylation strategies. Its utility may lie in its unique combination of a trifluoromethyl group, a bromine atom, and a methoxy group, which could be exploited in multi-step synthetic sequences or for the generation of reactive intermediates.

Physicochemical Properties:

PropertyValue
CAS Number 883498-92-8
Molecular Formula C4H6BrF3O
Molecular Weight 207.00 g/mol
Melting Point 121-126 °C
Density 1.45 g/cm³
Flash Point 216.9 °C
(Data sourced from Matrix Scientific[3])

A closely related and more extensively studied compound is 2-bromo-3,3,3-trifluoropropene (BTP).[4][5] BTP has been effectively utilized as a radical acceptor in a catalyst-free decarboxylative strategy to synthesize secondary trifluoromethylated alkyl bromides.[6] This reaction proceeds under mild conditions, initiated by blue LED irradiation, and demonstrates a broad substrate scope, including the late-stage functionalization of bioactive molecules.[6] The reactivity of BTP provides a conceptual framework for how 2-Bromo-3-methoxy-1,1,1-trifluoropropane might be employed, potentially through radical pathways or after elimination to form a reactive alkene.

A Landscape of Trifluoromethylating Agents: A Comparative Overview

The diverse array of trifluoromethylating agents can be broadly classified based on their reactivity: electrophilic, nucleophilic, and radical.[7] Each class possesses distinct advantages and is suited for different substrates and reaction conditions.

Electrophilic Trifluoromethylating Agents

These reagents formally deliver an electrophilic "CF3+" equivalent to a nucleophilic substrate. They are particularly useful for the trifluoromethylation of C- and heteroatom-centered nucleophiles.

  • Umemoto's Reagents: This class of reagents, such as S-(trifluoromethyl)dibenzothiophenium salts, are powerful and widely used for the trifluoromethylation of a broad range of nucleophiles.[8][9][10] They are known for their high reactivity and have been developed in various forms with tunable electrophilicity.[8][11][12]

  • Togni's Reagents: These hypervalent iodine(III)-CF3 reagents are valued for their stability, ease of handling, and broad substrate scope, which includes thiols, alcohols, phosphines, and heteroarenes.[1][8][13][14] However, it is important to note that Togni's Reagent II has been reported to have explosive properties under certain conditions.[15]

  • Shibata's Reagents: These include trifluoromethylsulfoximine salts, which are effective for the electrophilic trifluoromethylation of carbon-centered nucleophiles.[16][17]

The reaction mechanism for electrophilic trifluoromethylation can be complex and is sometimes debated, with possibilities including polar substitution and single-electron transfer (SET) pathways.[16]

Electrophilic_Trifluoromethylation

Nucleophilic Trifluoromethylating Agents

These reagents deliver a nucleophilic "CF3-" equivalent to an electrophilic substrate. They are commonly used for the trifluoromethylation of carbonyl compounds and their derivatives.

  • Ruppert-Prakash Reagent (TMSCF3): Trifluoromethyl)trimethylsilane is the most popular nucleophilic trifluoromethylating reagent. It reacts with a fluoride source to generate the trifluoromethyl anion, which then adds to electrophiles like aldehydes and ketones. While highly effective, its synthesis has traditionally relied on CF3Br, an ozone-depleting substance.[18]

  • Fluoroform-Derived Reagents: To circumvent the environmental concerns associated with CF3Br, reagents derived from fluoroform (HCF3) have been developed. These can be stable, storable solids that act as effective nucleophilic trifluoromethylating agents for carbonyl compounds.[18][19]

  • Copper-CF3 Complexes: In situ generated or pre-formed copper-trifluoromethyl complexes are widely used for the trifluoromethylation of aryl and vinyl halides.[20][21][22]

Nucleophilic_Trifluoromethylation

Radical Trifluoromethylating Agents

These reagents generate a trifluoromethyl radical (•CF3), which can then participate in a variety of transformations, including addition to unsaturated systems and substitution reactions. The trifluoromethyl radical is electrophilic in nature and highly reactive.[1]

  • Trifluoroiodomethane (CF3I): This is a common source of trifluoromethyl radicals, often used in conjunction with a radical initiator such as triethylborane or under photochemical conditions.[1]

  • Langlois Reagent (CF3SO2Na): Sodium trifluoromethanesulfinate is a stable, easy-to-handle solid that can generate trifluoromethyl radicals upon oxidation.[1][7]

  • Umemoto's and Togni's Reagents: Under certain conditions, often involving a photocatalyst or a transition metal, these electrophilic reagents can also serve as sources of trifluoromethyl radicals through single-electron transfer processes.[16][17]

Radical_Trifluoromethylation

Comparative Performance and Experimental Considerations

Reagent ClassTypical SubstratesAdvantagesDisadvantages
Electrophilic Enolates, silyl enol ethers, β-ketoesters, thiols, phenols, anilines, heterocyclesBroad substrate scope, high reactivity, commercially available shelf-stable reagentsCan be expensive, some have safety concerns (e.g., potential explosivity of Togni's reagent), may require stoichiometric amounts
Nucleophilic Aldehydes, ketones, imines, aryl halides, vinyl halidesHigh yields for carbonyl additions, complementary reactivity to electrophilic agentsSensitive to moisture and air, some precursors are environmentally harmful, may require stoichiometric metal reagents
Radical Alkenes, alkynes, (hetero)arenesTolerant of many functional groups, useful for late-stage functionalization, mild reaction conditions often possibleCan lead to regioisomeric mixtures, may require radical initiators, some precursors are gaseous or volatile

Experimental Protocols

General Procedure for Radical Trifluoromethylation using 2-bromo-3,3,3-trifluoropropene (BTP)

This protocol is adapted from a catalyst-free decarboxylative cross-coupling strategy.[6]

  • To an oven-dried 25 mL Schlenk tube equipped with a magnetic stirrer bar, add the redox-active ester (0.2 mmol, 1.0 equiv.) and Hantzsch ester (0.3 mmol, 1.5 equiv.).

  • Evacuate the tube and backfill with argon (repeat three times).

  • Add dry methanol (2.0 mL) and 2-bromo-3,3,3-trifluoropropene (0.4 mmol, 2.0 equiv.) via syringe.

  • Screw cap the tube and place it approximately 1 cm from a 24W blue LED light source (430-490 nm).

  • Stir the reaction mixture at 40 °C (the heat can be generated by the LEDs) and monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the desired secondary trifluoromethylated alkyl bromide.

Causality and Self-Validation: The use of a Hantzsch ester as a hydrogen atom donor and the initiation by visible light provides a mild and controlled generation of radicals. The reaction's progress can be easily monitored by TLC, and the final product can be purified by standard chromatographic techniques, ensuring the isolation of the desired compound. The success of this protocol with a variety of substrates, including complex molecules, validates its robustness.[6]

General Procedure for Electrophilic Trifluoromethylation of a Thiol using a Togni Reagent

This protocol is a general representation of the trifluoromethylation of sulfur-centered nucleophiles.[23]

  • In a round-bottom flask, dissolve the thiol (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add the Togni reagent (e.g., 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one, typically 1.1-1.2 equiv.) portion-wise over a few minutes.

  • Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS. The reaction is often rapid.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Causality and Self-Validation: The high electrophilicity of the Togni reagent allows for a rapid and selective reaction with the nucleophilic thiol at low temperatures, minimizing side reactions.[23] The reaction is typically clean, and the workup procedure effectively removes any unreacted reagent and byproducts. The purity of the final product can be readily assessed by standard analytical techniques.

Conclusion

The field of trifluoromethylation is rich and diverse, offering a multitude of reagents and strategies to introduce the vital -CF3 group. While 2-Bromo-3-methoxy-1,1,1-trifluoropropane is an intriguing molecule, its full potential as a trifluoromethylating agent remains to be broadly explored. In contrast, established reagents like the Umemoto, Togni, Ruppert-Prakash, and Langlois reagents provide reliable and well-documented methods for electrophilic, nucleophilic, and radical trifluoromethylation, respectively. The choice of reagent is ultimately dictated by the specific substrate, the desired transformation, and practical considerations such as cost, safety, and scalability. As research continues to uncover new reagents and methodologies, the synthetic chemist's toolbox for accessing trifluoromethylated compounds will undoubtedly continue to expand, further fueling innovation in drug discovery and materials science.

References

  • CN102964207A - Preparation method of 2-bromo-3,3,3-trifluoropropene - Google Patents.
  • Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor - Organic Chemistry Portal. Available from: [Link]

  • New Electrophilic Trifluoromethylating Agents | The Journal of Organic Chemistry. Available from: [Link]

  • Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Trifluoromethylation - Wikipedia. Available from: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. Available from: [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. Available from: [Link]

  • Progress in copper-catalyzed trifluoromethylation - Beilstein Journals. Available from: [Link]

  • Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents - ACS Publications. Available from: [Link]

  • ChemInform Abstract: Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents | Request PDF - ResearchGate. Available from: [Link]

  • Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed. Available from: [Link]

  • Carbon Trifluoromethylation (IOC 49) - YouTube. Available from: [Link]

  • New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives - Organic Chemistry Portal. Available from: [Link]

  • Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents - CONICET. Available from: [Link]

  • Efficient Trifluoromethylation of Halogenated Hydrocarbons Using Novel [(bpy)Cu(O2CCF2SO2F)2] Reagent - PMC - NIH. Available from: [Link]

  • New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives | Organic Letters - ACS Publications. Available from: [Link]

  • Recent Advances in Trifluoromethylation of Organic Compounds Using Umemoto's Reagents - ResearchGate. Available from: [Link]

  • (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. Available from: [Link]

  • Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F. Available from: [Link]

  • Notification about the Explosive Properties of Togni's Reagent II and One of Its Precursors. Available from: [Link]

  • Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - NIH. Available from: [Link]

  • detailed study by the AAWG: 2-bromo-3,3,3-trifluoro-l-propene (BTP). Available from: [Link]

  • Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Available from: [Link]

  • Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - NIH. Available from: [Link]

  • Allylic trifluoromethane synthesis by trifluoromethylation - Organic Chemistry Portal. Available from: [Link]

  • Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC - NIH. Available from: [Link]

  • Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-substituted isobutyl phenylcyanoacrylates - ChemRxiv. Available from: [Link]

  • 2-Bromo-1,1,1-trifluoropropane | C3H4BrF3 | CID 2782275 - PubChem. Available from: [Link]

  • 1-Propene, 2-bromo-3,3,3-trifluoro- | C3H2BrF3 | CID 272696 - PubChem. Available from: [Link]

Sources

A Comparative Guide to Trifluoromethylation: 2-Bromo-3-methoxy-1,1,1-trifluoropropane vs. Togni's Reagent

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry, the introduction of the trifluoromethyl (CF₃) group into organic molecules is a paramount strategy for modulating their physicochemical and biological properties. This has led to a burgeoning interest in the development of efficient and selective trifluoromethylating agents. Among the diverse array of available reagents, this guide provides an in-depth, objective comparison between an emerging radical trifluoromethylating agent, 2-Bromo-3-methoxy-1,1,1-trifluoropropane , and the well-established electrophilic workhorse, Togni's Reagent . This analysis, tailored for researchers, scientists, and professionals in drug development, is grounded in experimental data and mechanistic insights to inform the rational selection of a reagent for specific synthetic challenges.

At a Glance: Chemical Identity and Physical Properties

A fundamental understanding of the physical and chemical characteristics of each reagent is crucial for its handling, storage, and application in synthesis.

Property2-Bromo-3-methoxy-1,1,1-trifluoropropaneTogni's Reagent II
CAS Number 883498-92-8[1]887144-94-7
Molecular Formula C₄H₆BrF₃OC₈H₄F₃IO₂
Molecular Weight 207.00 g/mol 316.02 g/mol
Appearance Colorless liquid (presumed)White to off-white solid
Boiling Point Not reportedDecomposes above melting point
Melting Point 121-126 °C110-115 °C
Solubility Soluble in common organic solventsSoluble in many organic solvents (e.g., DCM, MeCN, THF)
Stability Likely stable under normal conditionsGenerally stable, but can be moisture sensitive and light sensitive.

Synthetic Accessibility: A Tale of Two Pathways

The ease and cost-effectiveness of reagent synthesis are critical considerations for large-scale applications.

2-Bromo-3-methoxy-1,1,1-trifluoropropane is not as readily commercially available as Togni's reagent and is typically prepared from its precursor, 2-bromo-3,3,3-trifluoropropene. The synthesis likely proceeds via the nucleophilic addition of methanol across the double bond of the fluorinated alkene. The precursor, 2-bromo-3,3,3-trifluoropropene, can be synthesized in a two-step process from trifluoropropene.

Togni's Reagent , specifically Togni's Reagent II (1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one), is a well-established, commercially available reagent. Its synthesis involves the oxidation of 2-iodobenzoic acid followed by trifluoromethylation. While the multi-step synthesis can be complex, its commercial availability makes it a convenient choice for many researchers.

The Core of the Matter: Mechanistic Dichotomy

The fundamental difference in the reactivity of these two reagents lies in their distinct mechanisms of trifluoromethyl group transfer: a radical versus an electrophilic pathway. This mechanistic divergence dictates their substrate scope, functional group tolerance, and reaction conditions.

2-Bromo-3-methoxy-1,1,1-trifluoropropane: A Radical Approach

This reagent, and its close analogues, function as sources of the trifluoromethyl radical (•CF₃). The reaction is typically initiated by a radical initiator or via photoredox catalysis, leading to the homolytic cleavage of the C-Br bond. The generated •CF₃ radical then adds to the substrate.

Figure 1: Proposed radical trifluoromethylation pathway.

This radical mechanism is particularly well-suited for the trifluoromethylation of alkenes and alkynes, as well as for C-H functionalization of certain substrates.[2][3]

Togni's Reagent: An Electrophilic Pathway

Togni's reagent is a hypervalent iodine(III) compound that acts as an electrophilic "CF₃⁺" synthon. The trifluoromethyl group is transferred to a nucleophilic substrate, with the iodine atom being reduced from I(III) to I(I). These reactions can proceed through either an ionic or a single-electron transfer (SET) pathway, depending on the substrate and reaction conditions.[4] For many nucleophiles, the reaction is believed to proceed through a polar mechanism. However, under certain conditions, particularly with redox-active substrates or catalysts, a SET mechanism generating a trifluoromethyl radical can also be operative.[5]

Figure 2: Generalized electrophilic trifluoromethylation pathway.

Performance in the Arena: A Comparative Analysis

Direct, side-by-side experimental comparisons of 2-Bromo-3-methoxy-1,1,1-trifluoropropane and Togni's reagent are scarce in the literature. However, by examining their reactivity with similar classes of substrates from different studies, a comparative picture can be constructed.

Trifluoromethylation of Alkenes
Substrate TypeReagentConditionsYieldReference
Electron-deficient alkenes2-Bromo-3,3,3-trifluoropropene (precursor)Radical initiator, heatGood to excellent[2][3]
Unactivated alkenesTogni's ReagentCu(I) catalystModerate to good

Analysis: 2-Bromo-3-methoxy-1,1,1-trifluoropropane, via its radical mechanism, is expected to be highly effective for the trifluoromethylation of electron-deficient alkenes. The reaction proceeds via the addition of the •CF₃ radical to the electron-poor double bond. Togni's reagent, on the other hand, often requires metal catalysis (e.g., copper) to efficiently trifluoromethylate unactivated alkenes, which can proceed through a radical pathway initiated by the catalyst.

Trifluoromethylation of Heterocycles
Substrate TypeReagentConditionsYieldReference
Electron-rich heterocyclesTogni's ReagentAcid or metal catalysisGood to excellent[4]
Heterocycles (radical C-H)Radical CF₃ sourcesPhotoredox catalysisVariableGeneral literature

Analysis: Togni's reagent is a go-to choice for the electrophilic trifluoromethylation of electron-rich heterocycles, where the aromatic ring acts as the nucleophile. For radical C-H trifluoromethylation of heterocycles, radical precursors like 2-Bromo-3-methoxy-1,1,1-trifluoropropane could be effective, often requiring photoredox catalysis to generate the •CF₃ radical under mild conditions.

Experimental Protocols: A Practical Guide

Protocol 1: Radical Trifluoromethylation of an Alkene with a 2-Bromo-3,3,3-trifluoropropene derivative (General Procedure)

This is a generalized protocol based on the reactivity of the precursor, 2-bromo-3,3,3-trifluoropropene.[2][3]

  • To a solution of the alkene (1.0 equiv) in a suitable solvent (e.g., acetonitrile, 0.1 M) is added 2-Bromo-3-methoxy-1,1,1-trifluoropropane (1.5 equiv).

  • A radical initiator (e.g., AIBN, 0.1 equiv) is added to the reaction mixture.

  • The reaction vessel is sealed and heated to 80 °C for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired trifluoromethylated product.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Dissolve Alkene in Solvent B Add 2-Bromo-3-methoxy-1,1,1-trifluoropropane A->B C Add Radical Initiator B->C D Seal and Heat (80 °C) C->D E Monitor by TLC/GC-MS D->E F Cool and Concentrate E->F G Purify by Column Chromatography F->G

Figure 3: Workflow for radical trifluoromethylation.

Protocol 2: Electrophilic Trifluoromethylation of a Phenol with Togni's Reagent (General Procedure)

This is a generalized protocol for the trifluoromethylation of phenols.

  • To a solution of the phenol (1.0 equiv) in a suitable solvent (e.g., dichloromethane, 0.2 M) is added Togni's Reagent II (1.2 equiv).

  • The reaction mixture is stirred at room temperature for 4-12 hours, or until TLC analysis indicates complete consumption of the starting material.

  • The reaction mixture is diluted with dichloromethane and washed with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired trifluoromethylated phenol.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Dissolve Phenol in Solvent B Add Togni's Reagent A->B C Stir at Room Temperature B->C D Monitor by TLC C->D E Dilute and Wash D->E F Dry and Concentrate E->F G Purify by Column Chromatography F->G

Figure 4: Workflow for electrophilic trifluoromethylation.

Choosing the Right Tool for the Job: A Summary of Pros and Cons

Feature2-Bromo-3-methoxy-1,1,1-trifluoropropaneTogni's Reagent
Mechanism RadicalElectrophilic (can be radical under certain conditions)
Primary Substrates Alkenes, AlkynesNucleophiles (phenols, amines, thiols, electron-rich aromatics)
Functional Group Tolerance Generally good, but sensitive to radical scavengersGood, but can be sensitive to strong nucleophiles and bases
Reaction Conditions Often requires initiation (heat or light)Often proceeds at room temperature, may require catalyst
Cost & Availability Less common, may require synthesisCommercially available, but can be expensive
Safety Halogenated organic compound, handle with careHypervalent iodine reagent, handle with care

Conclusion: A Complementary Pair for the Synthetic Chemist's Toolbox

2-Bromo-3-methoxy-1,1,1-trifluoropropane and Togni's reagent represent two distinct and complementary approaches to trifluoromethylation. The choice between them should be guided by the nature of the substrate and the desired transformation.

  • 2-Bromo-3-methoxy-1,1,1-trifluoropropane and its analogues are powerful tools for the radical trifluoromethylation of unsaturated systems . Their utility in C-H functionalization is also an area of growing interest.

  • Togni's Reagent remains the preeminent choice for the electrophilic trifluoromethylation of a wide range of nucleophiles . Its reliability, commercial availability, and well-understood reactivity make it a staple in both academic and industrial laboratories.

As the demand for novel trifluoromethylated compounds continues to grow, a nuanced understanding of the strengths and weaknesses of each class of reagent will be indispensable for the modern synthetic chemist. Future research will likely focus on developing more sustainable and cost-effective methods for both radical and electrophilic trifluoromethylation, further expanding the synthetic chemist's toolkit.

References

  • CN102964207A - Preparation method of 2-bromo-3,3,3-trifluoropropene - Google P
  • Guo, P., Tao, M., Xu, W. W., Wang, A. J., Li, W., Yao, Q., ... & He, C. Y. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic letters, 24(11), 2145-2149. [Link]

  • Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. PubMed. [Link]

  • METHOD FOR THE PREPARATION OF 3-BROMO-1,1,1-TRIFLUOROPROPANE - European Patent Office - EP 1119534 B1. [Link]

  • Kieltsch, I., Eisenberger, P., & Togni, A. (2007). Electrophilic trifluoromethylation by use of hypervalent iodine reagents. Angewandte Chemie International Edition, 46(5), 754-757. [Link]

  • Wang, X., Xu, Y., & Zhang, S. (2013). Oxidative Trifluoromethylation and Trifluoromethylthiolation Reactions Using (Trifluoromethyl)trimethylsilane as a Nucleophilic CF3 Source. Accounts of Chemical Research, 47(3), 635-645. [Link]

  • Charpentier, J., Früh, N., & Togni, A. (2014). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical reviews, 115(2), 650-682. [Link]

  • Wang, S. M., Ji, H., Zhang, C. P., & Xiao, J. C. (2015). An overview of reductive trifluoromethylation reactions using electrophilic ‘+CF3’ reagents. Tetrahedron, 71(39), 7129-7155. [Link]

  • Umemoto, T., & Ishihara, S. (1993). New Electrophilic Trifluoromethylating Agents. The Journal of Organic Chemistry, 58(25), 7006-7012. [Link]

  • Barata-Vallejo, S., & Postigo, A. (2021). Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. Chemistry–A European Journal, 27(72), 17946-17965. [Link]

  • Matouš, J., & Togni, A. (2021). Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity. Journal of the American Chemical Society, 143(20), 7894-7900. [Link]

  • Kareem, R. T., Azizi, B., Asnaashariisfahani, M., Ebadi, A., & Vessally, E. (2021). Vicinal halo-trifluoromethylation of alkenes. RSC advances, 11(28), 17188-17206. [Link]

  • Burés, J., & Larionov, E. (2012). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, 77(17), 7275-7285. [Link]

  • Bilska-Markowska, M., & Rapp, M. (2019). Addition of Nucleophiles to Fluorinated Michael Acceptors. Molecules, 24(18), 3326. [Link]

  • Bertrand, X., & Paquin, J. F. (2019). Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]

  • detailed study by the AAWG: 2-bromo-3,3,3-trifluoro-l-propene (BTP). [Link]

  • Barata-Vallejo, S., & Postigo, A. (2019). Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. Current Organic Chemistry, 23(13), 1436-1456. [Link]

  • LibreTexts Chemistry. (2024). 19.10: Nucleophilic Addition of Alcohols - Acetal Formation. [Link]

  • Wang, F., Wang, D., Wan, X., & Wu, L. (2018). K2S2O8-Mediated Selective Trifluoromethylacylation and Trifluoromethylarylation of Alkenes under Transition-Metal-Free Conditions: Synthetic Scope and Mechanistic Studies. Organic letters, 20(20), 6585-6589. [Link]

  • Hering, T., & Ritter, T. (2020). Iron-Catalyzed Halogen Exchange of Trifluoromethyl Arenes. ChemRxiv. [Link]

  • Nucleophilic addition to alkenes - YouTube. [Link]

  • Recent Development of Trifluoromethyl Reagents: A Review. ResearchGate. [Link]

  • Electrophilic Trifluoromethylation. Chem-Station Int. Ed.. [Link]

  • Electrophilic Fluorination. Bryn Mawr College. [Link]

Sources

A Head-to-Head Comparison for Trifluoromethylation: Umemoto's Reagent vs. Togni's Reagent

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry, the introduction of a trifluoromethyl (CF3) group can dramatically alter the lipophilicity, metabolic stability, and bioavailability of a molecule, making it a cornerstone strategy in drug discovery and materials science. The choice of the right trifluoromethylating agent is therefore a critical decision in the synthetic design process. This guide provides an in-depth comparison of two of the most prominent classes of electrophilic trifluoromethylating agents: Umemoto's reagents and Togni's reagents.

Introduction: The Quest for Electrophilic Trifluoromethylation

The direct incorporation of a CF3 group has historically been a challenging endeavor. The development of electrophilic trifluoromethylating agents, which deliver a "CF3+" equivalent, has revolutionized this field. Among the pioneers, Umemoto's and Togni's reagents have emerged as powerful and versatile tools, each with a distinct profile of reactivity, stability, and substrate scope. This guide will delve into the nuances of these reagents, providing a framework for rational selection in your synthetic campaigns.

The Contenders: A Tale of Two Reagent Classes

Umemoto's Reagents: The Sulfonium Salt Pioneers

Developed by Teruo Umemoto, these reagents are S-(trifluoromethyl)dibenzothiophenium salts. They are known for their high reactivity and have been instrumental in the early development of electrophilic trifluoromethylation.

Togni's Reagents: The Hypervalent Iodine Innovators

Introduced by Antonio Togni, these reagents are hypervalent iodine compounds. They are prized for their stability, ease of handling, and broad functional group tolerance, which has led to their widespread adoption in both academic and industrial laboratories.

Mechanism of Action: A Divergence in Reactivity

While both reagent classes achieve the same net transformation—the delivery of an electrophilic trifluoromethyl group—their mechanisms differ significantly, influencing their reactivity and compatibility with various substrates.

The reactivity of Umemoto's reagents can be tuned by modifying the substituents on the dibenzothiophene core.[1] Electron-withdrawing groups enhance the electrophilicity of the sulfur atom, making the reagent more powerful.[1] The reaction generally proceeds via a nucleophilic attack of the substrate on the sulfur atom, followed by reductive elimination of the trifluoromethyl group.

Togni's reagents, on the other hand, operate through a different mechanistic manifold. The hypervalent iodine center is the key to their reactivity. The reaction can proceed through either an ionic or a radical pathway, often dictated by the substrate and reaction conditions. In many cases, the reaction is initiated by the coordination of the substrate to the iodine atom, followed by the transfer of the trifluoromethyl group. The ability to engage in both ionic and radical pathways contributes to the broad substrate scope of Togni's reagents.[2]

Reaction_Mechanisms Fig. 1: Conceptual Mechanistic Pathways cluster_umemoto Umemoto's Reagent cluster_togni Togni's Reagent U_Reagent Umemoto's Reagent (Sulfonium Salt) U_Intermediate Nucleophilic Attack on Sulfur U_Reagent->U_Intermediate Nucleophile U_Product CF3-Substrate U_Intermediate->U_Product Reductive Elimination U_Biproduct Dibenzothiophene U_Intermediate->U_Biproduct T_Reagent Togni's Reagent (Hypervalent Iodine) T_Ionic Ionic Pathway T_Reagent->T_Ionic Nucleophile T_Radical Radical Pathway T_Reagent->T_Radical Initiator/Light T_Product CF3-Substrate T_Ionic->T_Product T_Biproduct Iodine(I) Species T_Ionic->T_Biproduct T_Radical->T_Product T_Radical->T_Biproduct

Caption: Fig. 1: Conceptual Mechanistic Pathways

Performance Showdown: A Data-Driven Comparison

The practical utility of a reagent is ultimately judged by its performance in the laboratory. The following table summarizes key comparative data for Umemoto's and Togni's reagents across several critical parameters.

FeatureUmemoto's ReagentsTogni's Reagents
Reactivity Generally higher, especially with less nucleophilic substrates.[1]Broad, with good reactivity for many nucleophiles.[3]
Substrate Scope Excellent for C, S, and P-nucleophiles.[4]Very broad, including C, N, O, S, and P-nucleophiles.[5]
Functional Group Tolerance Good, but can be limited by high reactivity.Excellent, due to milder reaction conditions.
Stability & Handling Crystalline solids, generally stable to air and moisture.[6]Crystalline solids, generally stable, but can be thermally sensitive.[7]
Byproducts Dibenzothiophene derivatives.[4]2-Iodobenzoic acid derivatives.
Cost Can be more expensive due to multi-step synthesis.[1]Generally more cost-effective.

Experimental Protocols: A Practical Guide

To provide a tangible understanding of the application of these reagents, we present representative experimental protocols for the trifluoromethylation of a common substrate, a β-ketoester.

Protocol 1: Trifluoromethylation of a β-Ketoester with Umemoto's Reagent

This protocol is adapted from the work of Ma and Cahard, demonstrating the trifluoromethylation of β-keto esters using a phase-transfer catalyst.[8]

Materials:

  • β-Ketoester (1.0 mmol)

  • Umemoto's Reagent (S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate) (1.1 mmol)

  • Potassium carbonate (K2CO3) (2.0 mmol)

  • Tetrabutylammonium bromide (TBAB) (0.1 mmol)

  • Dichloromethane (CH2Cl2) (10 mL)

Procedure:

  • To a stirred solution of the β-ketoester in dichloromethane, add potassium carbonate and tetrabutylammonium bromide.

  • Add Umemoto's reagent in one portion.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite.

  • Wash the filter cake with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the α-trifluoromethyl-β-ketoester.

Caption: Fig. 2: Workflow for Umemoto's Reagent Protocol

Protocol 2: Trifluoromethylation of a β-Ketoester with Togni's Reagent

This protocol is a general representation of the trifluoromethylation of β-keto esters using Togni's Reagent II.

Materials:

  • β-Ketoester (1.0 mmol)

  • Togni's Reagent II (1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one) (1.2 mmol)

  • Sodium carbonate (Na2CO3) (1.5 mmol)

  • Acetonitrile (CH3CN) (10 mL)

Procedure:

  • To a stirred solution of the β-ketoester in acetonitrile, add sodium carbonate.

  • Add Togni's Reagent II in one portion.

  • Stir the reaction mixture at room temperature for 4-8 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the α-trifluoromethyl-β-ketoester.

Caption: Fig. 3: Workflow for Togni's Reagent Protocol

Choosing Your Champion: A Decision Framework

The selection between Umemoto's and Togni's reagents is not a matter of one being universally superior, but rather a strategic choice based on the specific synthetic challenge at hand.

  • For highly challenging trifluoromethylations of less reactive nucleophiles, the superior reactivity of Umemoto's reagents may be advantageous.[1]

  • For substrates with sensitive functional groups or when milder reaction conditions are paramount, the broader functional group tolerance of Togni's reagents makes them the preferred choice.

  • In terms of practicality and cost-effectiveness , Togni's reagents often hold an edge, particularly for large-scale applications.

Conclusion: An Expanding Toolkit for Fluorination Chemistry

Both Umemoto's and Togni's reagents have profoundly impacted the field of organofluorine chemistry, providing chemists with powerful and versatile tools for the introduction of the trifluoromethyl group. A thorough understanding of their respective strengths and weaknesses, as outlined in this guide, will enable researchers to make informed decisions and accelerate the discovery and development of novel molecules with enhanced properties. The continued development of new generations of these and other trifluoromethylating agents promises an even more exciting future for this dynamic area of chemical synthesis.

References

  • Bryn Mawr College. Electrophilic Fluorination. [Link]

  • Umemoto, T., et al. (2019). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). Beilstein Journal of Organic Chemistry, 15, 2346-2354. [Link]

  • ResearchGate. Radical trifluoromethylation using the Umemoto's reagents and Togni's reagent. [Link]

  • Umemoto, T., et al. (2018). Powerful, Thermally Stable, One-Pot-Preparable, and Recyclable Electrophilic Trifluoromethylating Agents: 2,8-Difluoro- and 2,3,7,8-Tetrafluoro-S-(trifluoromethyl)dibenzothiophenium Salts. The Journal of Organic Chemistry, 83(15), 8343-8357. [Link]

  • Prakash, G. K. S., et al. (2020). Mechanisms of Formation and Rearrangement of Benziodoxole-Based CF3 and SCF3 Transfer Reagents. The Journal of Organic Chemistry, 85(23), 15194-15203. [Link]

  • Cahard, D., & Bizet, V. (2014). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 10, 2407-2415. [Link]

  • Wikipedia. Togni reagent II. [Link]

  • ResearchGate. Umemoto's Reagent. [Link]

  • Reddit. Togni Reagent II mechanism. [Link]

  • Wang, Y., et al. (2019). Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. Beilstein Journal of Organic Chemistry, 15, 148-154. [Link]

Sources

Benchmarking 2-Bromo-3-methoxy-1,1,1-trifluoropropane against Ruppert-Prakash reagent

Author: BenchChem Technical Support Team. Date: February 2026

To the Valued Research Community,

As a Senior Application Scientist, it is my charge to provide insights that are both technically sound and practically applicable in a laboratory setting. The introduction of trifluoromethyl (CF3) groups is a cornerstone of modern drug discovery and materials science, profoundly influencing molecular properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The selection of the appropriate trifluoromethylating agent is therefore a critical decision in any synthetic campaign.

This guide was intended to provide a comprehensive, data-driven comparison between 2-Bromo-3-methoxy-1,1,1-trifluoropropane and the well-established Ruppert-Prakash reagent (TMSCF3) . However, after an exhaustive review of the current scientific literature, it has become evident that a direct, evidence-based comparison is not feasible at this time. While the Ruppert-Prakash reagent is extensively documented with a wealth of experimental data and established protocols, there is a notable absence of published research detailing the use of 2-Bromo-3-methoxy-1,1,1-trifluoropropane as a trifluoromethylating agent.

Therefore, this guide will pivot to provide a detailed overview of the benchmark reagent, the Ruppert-Prakash reagent, and will also explore a mechanistically distinct trifluoromethylation strategy utilizing a structurally related analogue, 2-bromo-3,3,3-trifluoropropene . This approach will offer valuable context and practical guidance for researchers considering various avenues for trifluoromethylation.

The Benchmark: The Ruppert-Prakash Reagent (TMSCF₃)

First reported by Ingo Ruppert and further developed by G. K. Surya Prakash, trimethyl(trifluoromethyl)silane (TMSCF₃) has become the workhorse for nucleophilic trifluoromethylation.[3] Its popularity stems from its relative stability, commercial availability, and broad applicability.

Mechanism of Action

The Ruppert-Prakash reagent itself is not nucleophilic. Its activity is unlocked by a catalytic amount of a fluoride source (e.g., TBAF, CsF) or other suitable Lewis base. This initiator activates the silicon-carbon bond, generating a transient, highly reactive trifluoromethyl anion (CF₃⁻) equivalent. This powerful nucleophile then readily attacks a wide range of electrophiles, most commonly carbonyl compounds.

Performance Profile: Ruppert-Prakash Reagent

FeatureDescriptionSupporting Data & Insights
Reactivity HighEffective for the trifluoromethylation of aldehydes, ketones, imines, and other electrophiles.[3]
Substrate Scope BroadTolerates a wide variety of functional groups.
Mechanism NucleophilicRequires activation by a fluoride source or other Lewis base.
Handling Moisture-sensitiveRequires anhydrous conditions for optimal performance.
Safety Flammable liquidRequires careful handling in a fume hood.
Byproducts Trimethylsilyl fluoride (TMSF)Generally volatile and easily removed during workup.

Experimental Protocol: Nucleophilic Trifluoromethylation of a Ketone using Ruppert-Prakash Reagent

This protocol is a representative example of the application of the Ruppert-Prakash reagent for the trifluoromethylation of a carbonyl compound.

Materials
  • Ketone (1.0 mmol, 1.0 equiv)

  • Ruppert-Prakash reagent (TMSCF₃) (1.5 mmol, 1.5 equiv)

  • Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 0.1 mmol, 0.1 equiv)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Argon or Nitrogen supply

  • Standard glassware for workup and purification

Procedure
  • To an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the ketone (1.0 mmol) and anhydrous THF (5 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Add the Ruppert-Prakash reagent (1.5 mmol) to the stirred solution.

  • Slowly add the TBAF solution (0.1 mmol) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete desilylation.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated alcohol.

An Alternative Strategy: Radical Trifluoromethylation using 2-Bromo-3,3,3-trifluoropropene

While not a direct analogue for the intended comparison, research by He et al. (2022) provides a valuable protocol for a mechanistically distinct approach to trifluoromethylation using the structurally related 2-bromo-3,3,3-trifluoropropene (BTP).[4] This method proceeds via a radical pathway, offering a complementary strategy to the nucleophilic approach of the Ruppert-Prakash reagent.

Mechanism of Action

In this protocol, BTP acts as a radical acceptor. A radical precursor, generated from a redox-active ester under blue LED irradiation, adds to the double bond of BTP. Subsequent hydrogen atom transfer yields the secondary trifluoromethylated alkyl bromide.[4] This catalyst-free method highlights an alternative activation strategy for incorporating the trifluoromethyl group.

Experimental Protocol: Radical Trifluoromethylation of a Redox-Active Ester using 2-Bromo-3,3,3-trifluoropropene

This protocol is adapted from the work of He et al. (2022) and demonstrates a photoredox-mediated radical trifluoromethylation.[4]

Materials
  • Redox-active ester (0.2 mmol, 1.0 equiv)

  • Hantzsch ester (0.3 mmol, 1.5 equiv)

  • 2-Bromo-3,3,3-trifluoropropene (BTP) (0.4 mmol, 2.0 equiv)

  • Dry Methanol (MeOH) (2.0 mL)

  • 25 mL oven-dried Schlenk tube

  • Magnetic stirrer

  • Argon supply

  • 24W blue LEDs (430-490 nm)

  • Standard glassware for workup and purification

Procedure
  • To a 25 mL oven-dried Schlenk tube, add the redox-active ester (0.2 mmol) and Hantzsch ester (0.3 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add dry MeOH (2.0 mL) and 2-bromo-3,3,3-trifluoropropene (0.4 mmol) to the tube.

  • Seal the tube and place it under irradiation with 24W blue LEDs at a distance of approximately 1 cm, maintaining a temperature of 40 °C.

  • Stir the reaction mixture for 8 hours, monitoring progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the corresponding secondary trifluoromethylated alkyl bromide.[4]

Visualization of Trifluoromethylation Workflows

To further clarify the distinct experimental setups for these two approaches, the following diagrams illustrate the general workflows.

G cluster_0 Nucleophilic Trifluoromethylation Workflow cluster_1 Radical Trifluoromethylation Workflow A 1. Setup Reaction: Ketone, TMSCF3, Anhydrous THF under Inert Atmosphere B 2. Initiate Reaction: Cool to 0°C, Add TBAF A->B Activation C 3. Reaction Monitoring: Stir at 0°C, Monitor by TLC B->C Reaction Progress D 4. Quench & Workup: Add HCl, Extract, Wash, Dry C->D Completion E 5. Purification: Column Chromatography D->E Isolation F 1. Setup Reaction: Redox-active ester, Hantzsch ester, BTP, Dry MeOH in Schlenk Tube G 2. Initiate Reaction: Irradiate with Blue LEDs at 40°C F->G Photo-initiation H 3. Reaction Monitoring: Stir for 8h, Monitor by TLC G->H Reaction Progress I 4. Workup: Concentrate Reaction Mixture H->I Completion J 5. Purification: Column Chromatography I->J Isolation

Caption: Comparative workflows for nucleophilic vs. radical trifluoromethylation.

Conclusion and Future Outlook

While a direct benchmarking of 2-Bromo-3-methoxy-1,1,1-trifluoropropane against the Ruppert-Prakash reagent is not currently possible due to a lack of published data for the former, this guide provides a robust framework for understanding and applying the established nucleophilic trifluoromethylation agent. Furthermore, the inclusion of a mechanistically distinct radical-based protocol using a structural analogue highlights the diverse synthetic strategies available to the modern chemist.

The absence of literature on 2-Bromo-3-methoxy-1,1,1-trifluoropropane as a trifluoromethylating agent may itself present an opportunity for future research. Investigations into its reactivity, scope, and potential advantages over existing reagents could be a fruitful area of exploration for the scientific community. As new methodologies continue to emerge, it is imperative that we, as researchers, continue to seek out and rigorously evaluate novel reagents that may offer improved efficiency, safety, and sustainability in the synthesis of vital trifluoromethylated compounds.

References

  • He, Y. et al. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Letters, 24(11), 2145-2149. [Link]

  • Inoue, M., Shiosaki, M., & Muramaru, H. (2014). Synthesis of ethyl 3,3,3-trifluoropropionate from 2-bromo-3,3,3-trifluoropropene. Journal of Fluorine Chemistry, 167, 135–138. [Link]

  • Prakash, G. K. S., & Yudin, A. K. (1997). Nucleophilic Trifluoromethylation Finally Made Easy. In ACS Symposium Series (Vol. 639, pp. 257–278). American Chemical Society. [Link]

  • U.S. National Library of Medicine. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Center for Biotechnology Information. [Link]

  • Yale University. (n.d.). Innate C-H trifluoromethylation of heterocycles. PubMed Central. [Link]

Sources

A Guide to the Spectroscopic-Structural Correlations of 2-Bromo-3-methoxy-1,1,1-trifluoropropane and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides a detailed spectroscopic comparison of 2-Bromo-3-methoxy-1,1,1-trifluoropropane and its analogs. In the dynamic fields of pharmaceutical and agrochemical research, the incorporation of fluorinated motifs is a cornerstone of modern molecular design. The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity. Halogenated methoxypropanes bearing this functional group are valuable synthetic intermediates. A thorough understanding of their spectroscopic properties is paramount for reaction monitoring, quality control, and structural confirmation.

Due to a lack of available experimental spectra for 2-Bromo-3-methoxy-1,1,1-trifluoropropane, this guide will present a comprehensive analysis based on established spectroscopic principles and data from closely related analogs. We will explore the expected ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This predictive approach, grounded in extensive literature and database searching, offers a robust framework for researchers working with these and similar molecules.

Molecular Structures for Comparison

Our comparative analysis will focus on the parent molecule, 2-Bromo-3-methoxy-1,1,1-trifluoropropane, and a series of its analogs designed to probe the electronic and steric effects of substituents at the C2 and C3 positions.

Figure 1. Molecular structures of 2-Bromo-3-methoxy-1,1,1-trifluoropropane and its selected analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For the compounds in this guide, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of the molecular framework.

¹H NMR Spectroscopy

The ¹H NMR spectra of these compounds are expected to show distinct signals for the methoxy/ethoxy protons, the diastereotopic methylene protons at C3, and the methine proton at C2.

  • -OCH₃ and -OCH₂CH₃ Protons: The methoxy group will appear as a singlet, while the ethoxy group will present as a triplet for the methyl protons and a quartet for the methylene protons.

  • C3 Methylene Protons (-CH₂O-): Due to the chiral center at C2, the two protons on C3 are diastereotopic and will likely appear as a complex multiplet (a doublet of doublets for each, or an AB quartet further split by the C2 proton).

  • C2 Methine Proton (-CH(X)-): This proton will be a multiplet due to coupling with the C3 methylene protons and the C1 trifluoromethyl group. The electronegativity of the halogen at C2 will significantly influence its chemical shift.

Predicted ¹H NMR Chemical Shifts (δ, ppm)

Compound-OCH₃ / -OCH₂CH₃-CH₂O--CH(X)-
2-Bromo-3-methoxy-1,1,1-trifluoropropane ~3.4 (s)~3.8-4.0 (m)~4.5 (m)
2-Chloro-3-methoxy-1,1,1-trifluoropropane ~3.4 (s)~3.8-4.0 (m)~4.7 (m)
2-Iodo-3-methoxy-1,1,1-trifluoropropane ~3.4 (s)~3.8-4.0 (m)~4.3 (m)
2-Bromo-3-ethoxy-1,1,1-trifluoropropane ~1.2 (t), ~3.6 (q)~3.8-4.0 (m)~4.5 (m)

Note: These are predicted values. Actual chemical shifts may vary depending on the solvent and spectrometer frequency.

¹³C NMR Spectroscopy

The ¹³C NMR spectra will provide information on the carbon skeleton. The chemical shifts will be influenced by the attached functional groups, with the trifluoromethyl group and the halogen having strong deshielding effects.

Predicted ¹³C NMR Chemical Shifts (δ, ppm)

CompoundC1 (CF₃)C2 (CHX)C3 (CH₂O)Methoxy/Ethoxy Carbons
2-Bromo-3-methoxy-1,1,1-trifluoropropane ~124 (q, ¹JCF ≈ 280 Hz)~45 (q, ²JCF ≈ 35 Hz)~70 (q, ³JCF ≈ 3 Hz)~59
2-Chloro-3-methoxy-1,1,1-trifluoropropane ~124 (q, ¹JCF ≈ 280 Hz)~55 (q, ²JCF ≈ 35 Hz)~70 (q, ³JCF ≈ 3 Hz)~59
2-Iodo-3-methoxy-1,1,1-trifluoropropane ~124 (q, ¹JCF ≈ 280 Hz)~25 (q, ²JCF ≈ 35 Hz)~70 (q, ³JCF ≈ 3 Hz)~59
2-Bromo-3-ethoxy-1,1,1-trifluoropropane ~124 (q, ¹JCF ≈ 280 Hz)~45 (q, ²JCF ≈ 35 Hz)~68 (q, ³JCF ≈ 3 Hz)~67 (-OCH₂-), ~15 (-CH₃)

Note: The CF₃ carbon will appear as a quartet due to coupling with the three fluorine atoms. The adjacent carbons will also show smaller quartet couplings.

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive to the electronic environment of the fluorine atoms. For the target compounds, the trifluoromethyl group will give a single resonance, the multiplicity of which will be determined by the coupling to the C2 proton.

  • -CF₃ Group: The three fluorine atoms are equivalent and will appear as a doublet due to coupling with the methine proton at C2. The chemical shift will be in the typical range for a CF₃ group adjacent to a chiral center.

Predicted ¹⁹F NMR Chemical Shifts (δ, ppm, relative to CFCl₃)

Compound-CF₃
All Compounds ~ -75 (d, ³JHF ≈ 7 Hz)

Note: The chemical shift of the CF₃ group is not expected to vary significantly with changes in the halogen or alkoxy group, as these are relatively distant.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. Key vibrational modes for these compounds will include C-H, C-F, C-O, and C-X (halogen) stretching frequencies.

Predicted Key IR Absorption Bands (cm⁻¹)

BondVibrational ModeExpected Range
C-HStretching (sp³ CH)2850-3000
C-FStretching (CF₃)1100-1350 (strong, multiple bands)
C-OStretching (ether)1070-1150 (strong)
C-ClStretching600-800
C-BrStretching500-600
C-IStretching~500

The strong and complex absorptions in the 1100-1350 cm⁻¹ region, characteristic of the CF₃ group, will be a dominant feature in the IR spectra of all these compounds. The C-O stretch of the ether linkage will also be a prominent band. The C-X stretching frequency will be the most diagnostic feature for differentiating the halogen analogs, with the frequency decreasing with increasing mass of the halogen.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For the bromo- and chloro-analogs, the isotopic distribution of these halogens will be a key identifying feature.

M [M]⁺˙ M_Br [M-Br]⁺ M->M_Br - Br• M_OCH3 [M-OCH3]⁺ M->M_OCH3 - •OCH3 C3H3F3O [C3H3F3O]⁺˙ (via HBr loss) M->C3H3F3O - HBr CF3 [CF3]⁺ M_Br->CF3 - C2H3OBr CH2OCH3 [CH2OCH3]⁺ M_Br->CH2OCH3 - C2HBrF3

Figure 2. Predicted fragmentation pathway for 2-Bromo-3-methoxy-1,1,1-trifluoropropane.

Key Fragmentation Pathways:

  • Molecular Ion (M⁺˙): The molecular ion should be observable, and for the bromo- and chloro-analogs, it will appear as a characteristic isotopic pattern (M⁺˙ and M+2⁺˙ in a ~1:1 ratio for bromine and ~3:1 for chlorine).

  • Loss of Halogen ([M-X]⁺): Alpha-cleavage leading to the loss of the halogen radical is a likely and diagnostically important fragmentation pathway.

  • Loss of Alkoxy Group ([M-OR]⁺): Cleavage of the C-O bond can lead to the loss of a methoxy or ethoxy radical.

  • Formation of [CF₃]⁺: The stable trifluoromethyl cation (m/z = 69) is expected to be a prominent peak in the mass spectra of all the compounds.

  • Formation of [CH₂OR]⁺: The oxonium ion (m/z = 45 for methoxy, m/z = 59 for ethoxy) is another likely fragment.

  • Loss of HX: Elimination of HBr, HCl, or HI from the molecular ion can also occur.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of compounds like 2-Bromo-3-methoxy-1,1,1-trifluoropropane and its analogs.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

  • ¹⁹F NMR Acquisition: Acquire a one-dimensional ¹⁹F spectrum. Proton decoupling may be employed to simplify the spectrum. A fluorine-free probe and background suppression techniques are recommended for high-quality spectra.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum and reference all spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two NaCl or KBr plates.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean plates should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known correlation tables.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the analyte in a volatile solvent (e.g., dichloromethane, ethyl acetate) at a concentration of ~100 ppm.

  • GC Separation: Inject a small volume (e.g., 1 µL) of the sample into the GC. A non-polar or medium-polarity capillary column (e.g., DB-5ms) is suitable for separating these compounds. A typical temperature program would start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C).

  • MS Detection: Use electron ionization (EI) at 70 eV. Acquire mass spectra over a mass range of m/z 40-300.

  • Data Analysis: Analyze the total ion chromatogram (TIC) to determine the retention time of the analyte. Examine the mass spectrum of the corresponding peak to identify the molecular ion and characteristic fragment ions.

Conclusion

This guide provides a predictive framework for the spectroscopic analysis of 2-Bromo-3-methoxy-1,1,1-trifluoropropane and its analogs. By understanding the influence of the trifluoromethyl, halogen, and alkoxy groups on the NMR, IR, and MS data, researchers can more confidently identify and characterize these important synthetic intermediates. While predicted data is a powerful tool in the absence of experimental spectra, it is crucial to confirm these predictions with empirical data whenever possible. The provided experimental protocols offer a starting point for obtaining such data in a reliable and reproducible manner.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Field, L. D., Li, H., & Magill, A. M. (2013).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Doc Brown's Chemistry. (n.d.). mass spectrum of 2-bromo-2-methylpropane. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1,1,1-trifluoropropane. Retrieved from [Link]

A Senior Application Scientist's Guide to Trifluoromethylpropylation: A Cost-Benefit Analysis of 2-Bromo-3-methoxy-1,1,1-trifluoropropane and Its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine-containing moieties is a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF3) group, in particular, is prized for its ability to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2] This guide provides an in-depth cost-benefit analysis of reagents for introducing the valuable 3,3,3-trifluoropropyl group and its derivatives, with a special focus on the commercially available yet sparsely documented 2-Bromo-3-methoxy-1,1,1-trifluoropropane .

We will dissect the practical and economic implications of utilizing this reagent in comparison to more established alternatives, providing the experimental data and field-proven insights necessary to make informed decisions in your synthetic campaigns.

The Enigmatic Reagent: 2-Bromo-3-methoxy-1,1,1-trifluoropropane

2-Bromo-3-methoxy-1,1,1-trifluoropropane (CAS 883498-92-8) is a commercially available building block that, on paper, appears to be a promising reagent for introducing the 2-methoxy-3,3,3-trifluoropropyl moiety.[3][4] Its structure suggests a straightforward application in nucleophilic substitution reactions, where a nucleophile displaces the bromide to form a new carbon-nucleophile bond.

However, a thorough review of the scientific literature reveals a significant lack of published applications for this specific reagent. This presents both a challenge and an opportunity. The challenge lies in the absence of established protocols and a community-validated understanding of its reactivity. The opportunity lies in the potential for novel discovery and the development of proprietary synthetic routes.

Our analysis will, therefore, treat 2-Bromo-3-methoxy-1,1,1-trifluoropropane as a representative of a class of reagents and compare its inferred utility with well-documented alternatives.

The Alternatives: A Comparative Analysis

The primary goal when using a reagent like 2-Bromo-3-methoxy-1,1,1-trifluoropropane is the introduction of a trifluoromethylated propyl chain. The most common strategies to achieve this can be broadly categorized as:

  • Direct Alkylation with Brominated Trifluoropropanes: This involves the use of reagents like 2-Bromo-3-methoxy-1,1,1-trifluoropropane or the more common 3-Bromo-1,1,1-trifluoropropane.

  • Radical Addition to Trifluoropropenes: This strategy utilizes reagents like 2-bromo-3,3,3-trifluoropropene as a radical acceptor.

  • De Novo Synthesis: Building the trifluoromethylpropyl moiety from simpler, non-fluorinated precursors.

Decision Workflow for Selecting a Trifluoromethylpropylation Strategy

G start Need to install a trifluoromethylpropyl group is_late_stage Is it a late-stage functionalization? start->is_late_stage is_complex Is the substrate complex with sensitive functional groups? is_late_stage->is_complex Yes cost_is_major Is cost the primary concern? is_late_stage->cost_is_major No need_methoxy Is the 2-methoxy group essential? is_complex->need_methoxy No radical_addition Radical Addition to 2-bromo-3,3,3-trifluoropropene is_complex->radical_addition Yes cost_is_major->need_methoxy No denovo_synthesis De Novo Synthesis cost_is_major->denovo_synthesis Yes direct_alkylation Direct Alkylation with 2-Bromo-3-methoxy-1,1,1-trifluoropropane or 3-Bromo-1,1,1-trifluoropropane need_methoxy->direct_alkylation Yes need_methoxy->radical_addition No

Caption: Decision workflow for selecting a trifluoromethylpropylation strategy.

Performance and Cost: A Head-to-Head Comparison

Parameter 2-Bromo-3-methoxy-1,1,1-trifluoropropane 3-Bromo-1,1,1-trifluoropropane 2-bromo-3,3,3-trifluoropropene De Novo Synthesis
Purity Typically >95%Typically >98%Typically >97%Variable
Typical Yield Not well documentedModerate to high (60-90%)High (70-95%)[5]Variable, multi-step
Reaction Type Nucleophilic Substitution (Inferred)Nucleophilic SubstitutionRadical AdditionMulti-step
Key Advantages Introduces a methoxy group directlyCommercially available, well-understood reactivityMild reaction conditions, high functional group tolerance[5]Potentially lowest starting material cost
Key Disadvantages Lack of literature, potentially higher costCan be sluggish, requires strong nucleophilesRequires a radical initiator, potential for side reactionsLong synthetic route, potential for low overall yield
Estimated Cost HighModerateModerate to HighLow (starting materials) to High (overall)
Safety Irritant[3]Irritant, handle in a well-ventilated areaFlammable, irritant, requires careful handlingVaries with reagents used

Experimental Protocols

Protocol 1: Radical Addition of a Carboxylic Acid to 2-bromo-3,3,3-trifluoropropene

This protocol is adapted from a method described by He et al. (2022) for the synthesis of secondary trifluoromethylated alkyl bromides.[5]

Materials:

  • Alkyl carboxylic acid (1.0 equiv)

  • N-Hydroxyphthalimide (1.0 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)

  • Dichloromethane (DCM)

  • Redox active ester (from the previous step)

  • Hantzsch ester (1.5 equiv)

  • 2-bromo-3,3,3-trifluoropropene (2.0 equiv)

  • Dry Methanol (MeOH)

  • 24W blue LEDs

Procedure:

  • Synthesis of the Redox-Active Ester:

    • To a flask containing the alkyl carboxylic acid (1.0 equiv) and N-hydroxyphthalimide (1.0 equiv), add DCM and DMAP (0.1 equiv).

    • Slowly add a solution of DCC (1.1 equiv) in DCM at room temperature.

    • Monitor the reaction by TLC until the N-hydroxyphthalimide is consumed.

    • Filter off the white precipitate (dicyclohexylurea) and concentrate the filtrate under reduced pressure.

    • Purify the residue by silica gel chromatography to obtain the redox-active ester.

  • Decarboxylative Cross-Coupling:

    • In an oven-dried Schlenk tube, add the redox-active ester (1.0 equiv) and Hantzsch ester (1.5 equiv).

    • Evacuate and backfill the tube with argon three times.

    • Add dry MeOH and 2-bromo-3,3,3-trifluoropropene (2.0 equiv).

    • Seal the tube and irradiate with blue LEDs at 40 °C for 8 hours.

    • After the reaction is complete, concentrate the mixture and purify by silica gel chromatography.

Protocol 2: Nucleophilic Substitution with 3-Bromo-1,1,1-trifluoropropane (Generalized)

This is a generalized protocol for the reaction of a nucleophile with 3-Bromo-1,1,1-trifluoropropane. The specific conditions will vary depending on the nucleophile.

Materials:

  • Nucleophile (e.g., an alcohol, amine, or thiol) (1.0 equiv)

  • Base (e.g., NaH, K2CO3, or Et3N) (1.1 equiv)

  • 3-Bromo-1,1,1-trifluoropropane (1.2 equiv)

  • Anhydrous solvent (e.g., DMF, THF, or ACN)

Procedure:

  • To a solution of the nucleophile in the anhydrous solvent, add the base at 0 °C.

  • Stir the mixture for 30 minutes at room temperature.

  • Add 3-Bromo-1,1,1-trifluoropropane and heat the reaction to the desired temperature (e.g., 60-80 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Cost-Benefit in Practice: A Senior Scientist's Perspective

The choice of reagent for trifluoromethylpropylation is a classic example of the trade-offs faced in drug development.

  • For early-stage discovery and lead optimization , where speed and versatility are paramount, the radical addition to 2-bromo-3,3,3-trifluoropropene is often the superior choice. Its mild conditions and high functional group tolerance allow for the rapid synthesis of a diverse library of analogs for structure-activity relationship (SAR) studies.[5] The moderate cost is justified by the value of the data generated.

  • For process development and scale-up , where cost of goods becomes a critical factor, de novo synthesis or a well-optimized nucleophilic substitution with 3-Bromo-1,1,1-trifluoropropane may be more attractive. While the initial investment in process optimization for a de novo route can be substantial, the lower cost of starting materials can lead to significant savings on a large scale.

  • Where does 2-Bromo-3-methoxy-1,1,1-trifluoropropane fit in? This reagent is best considered for niche applications where the 2-methoxy group is a key structural feature that cannot be easily installed through other means. Its higher cost and the lack of established protocols mean it is unlikely to be a first-choice reagent. However, for a project where the 2-methoxy-3,3,3-trifluoropropyl moiety is essential for biological activity, the investment in developing a robust protocol around this reagent could be highly valuable.

Visualizing the Synthetic Pathways

G cluster_0 Direct Alkylation cluster_1 Radical Addition cluster_2 De Novo Synthesis a Nucleophile (R-XH) c Product (R-X-CH(CF3)CH2OCH3) a->c b 2-Bromo-3-methoxy- 1,1,1-trifluoropropane b->c d Carboxylic Acid (R-COOH) f Product (R-CH(CF3)CH2Br) d->f e 2-bromo-3,3,3-trifluoropropene e->f g Simple Starting Materials h Intermediate 1 g->h i Intermediate 2 h->i j Final Product i->j

Caption: Comparison of synthetic pathways for trifluoromethylpropylation.

Conclusion

The landscape of fluorinated building blocks is vast and constantly evolving.[6][7] While novel reagents like 2-Bromo-3-methoxy-1,1,1-trifluoropropane offer intriguing possibilities, a thorough cost-benefit analysis often leads back to more established and well-understood methodologies.

For the practicing medicinal or process chemist, the key is to align the choice of reagent with the goals of the current synthetic campaign. For rapid analog synthesis, the flexibility of radical additions is often worth the cost. For large-scale production, the economics of de novo synthesis or simple alkylations may prevail. And for those rare cases where a specific, pre-functionalized building block is the only viable option, a deep dive into the chemistry of a reagent like 2-Bromo-3-methoxy-1,1,1-trifluoropropane may be a necessary and rewarding endeavor.

References

  • Google Patents. (n.d.). CN102964207A - Preparation method of 2-bromo-3,3,3-trifluoropropene.
  • He, C.-Y., et al. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Letters, 24(11), 2145–2149.
  • Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl alkanes. Retrieved from [Link]

  • Prism Market Insights. (n.d.). Fluorinated Building Blocks Market Analysis 2026. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 18). 3-Bromo-1,1,1-trifluoropropane: Unlocking Opportunities in Fluorochemical Synthesis. Retrieved from [Link]

  • VTechWorks. (2022, December 23). Development of Novel Methods for the Installation of Trifluoromethyl/Boryl and 1,2,4-Oxadiazole Moieties. Retrieved from [Link]

  • American Chemical Society Publications. (2022, March 11). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Retrieved from [Link]

  • Growth Market Reports. (n.d.). Fluorinated Building Blocks Market Research Report 2033. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, March 23). Recent advances in the diverse transformations of trifluoromethyl alkenes. Retrieved from [Link]

  • American Chemical Society Publications. (n.d.). New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Retrieved from [Link]

  • Taylor & Francis Online. (2024, July 29). Fluorinated building blocks in drug design: new pathways and targets. Retrieved from [Link]

  • Refubium - Freie Universität Berlin. (2022, October 12). Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. Retrieved from [Link]

  • American Chemical Society Publications. (n.d.). Oxidative Trifluoromethylation and Trifluoromethylthiolation Reactions Using (Trifluoromethyl)trimethylsilane as a Nucleophilic CF3 Source. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Retrieved from [Link]

  • American Chemical Society Publications. (2019, May 3). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Retrieved from [Link]

  • Wikipedia. (n.d.). Trifluoromethylation. Retrieved from [Link]

  • NSF International. (n.d.). NSF Product and Service Listings. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Protecting group free radical C–H trifluoromethylation of peptides. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Retrieved from [Link]

  • American Chemical Society Publications. (n.d.). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Innate C-H trifluoromethylation of heterocycles. Retrieved from [Link]

  • Sci-Hub. (n.d.). Synthesis of ethyl 3,3,3-trifluoropropionate from 2-bromo-3,3,3-trifluoropropene. Retrieved from [Link]

Sources

A Comparative Guide to the Green Synthesis of 2-Bromo-3-methoxy-1,1,1-trifluoropropane: A Green Chemistry Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and agrochemical development, the incorporation of fluorinated motifs is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. Among the diverse array of fluorinated building blocks, 2-Bromo-3-methoxy-1,1,1-trifluoropropane holds significant potential as a versatile intermediate. However, the synthesis of such molecules often involves hazardous reagents and generates substantial waste, prompting a critical evaluation through the lens of green chemistry. This guide provides an in-depth comparison of synthetic routes to 2-Bromo-3-methoxy-1,1,1-trifluoropropane, with a focus on applying key green chemistry metrics to inform the selection of more sustainable and efficient methodologies.

The Importance of Green Chemistry Metrics in Synthesis Evaluation

To objectively assess the environmental footprint of a chemical process, a set of quantitative metrics has been developed. These tools move beyond traditional yield calculations to provide a more holistic view of a reaction's efficiency and environmental impact. For the purpose of this guide, we will focus on three key metrics:

  • Atom Economy: A fundamental concept in green chemistry, Atom Economy calculates the proportion of reactant atoms that are incorporated into the desired product.[1][2] A higher atom economy signifies a more efficient process with less waste generation.

  • E-Factor (Environmental Factor): This metric provides a simple yet powerful measure of the waste produced per unit of product.[3] A lower E-Factor is indicative of a greener process.

  • Process Mass Intensity (PMI): Widely adopted in the pharmaceutical industry, PMI considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a specific mass of the final product. A lower PMI value is a key indicator of a more sustainable and cost-effective process.

Traditional vs. Greener Synthetic Approaches to 2-Bromo-3-methoxy-1,1,1-trifluoropropane

While a specific, detailed experimental protocol for the synthesis of 2-Bromo-3-methoxy-1,1,1-trifluoropropane is not extensively documented in publicly available literature, we can propose and compare plausible synthetic pathways based on established organic chemistry principles and analogous reactions.

Route 1: A Conventional Two-Step Approach

A conventional and logical approach to the synthesis of the target molecule would likely involve a two-step process starting from the commercially available 3,3,3-trifluoropropene.

Step 1: Bromination of 3,3,3-Trifluoropropene

The first step would involve the bromination of 3,3,3-trifluoropropene to generate a dibrominated intermediate. A common method for this transformation is the addition of bromine (Br₂) across the double bond.

Step 2: Methoxylation and Elimination

The resulting dibrominated propane would then be reacted with a methoxide source, such as sodium methoxide in methanol. This reaction could proceed through a combination of substitution and elimination pathways. The desired product, 2-Bromo-3-methoxy-1,1,1-trifluoropropane, would be formed via a formal addition of methanol across the double bond of an intermediate 2-bromo-3,3,3-trifluoropropene, which is generated in situ.

Experimental Protocol: A Proposed Conventional Synthesis

Step 1: Synthesis of 1,2-Dibromo-3,3,3-trifluoropropane

  • In a reactor equipped with a stirrer, thermometer, and a gas inlet, 3,3,3-trifluoropropene is introduced.

  • Bromine is then added dropwise at a controlled temperature, typically between 20-100°C, under illumination to facilitate the reaction.[4]

  • The reaction is monitored until the characteristic color of bromine disappears, indicating the completion of the addition reaction.

  • The crude 1,2-dibromo-3,3,3-trifluoropropane is then purified by distillation.

Step 2: Synthesis of 2-Bromo-3-methoxy-1,1,1-trifluoropropane

  • To a solution of sodium methoxide in methanol, the purified 1,2-dibromo-3,3,3-trifluoropropane is added dropwise at a controlled temperature.

  • The reaction mixture is stirred for a specified period, and the progress is monitored by gas chromatography.

  • Upon completion, the reaction is quenched, and the product is extracted with a suitable organic solvent.

  • The organic layer is washed, dried, and the solvent is removed under reduced pressure.

  • The final product is purified by fractional distillation.

Green Chemistry Analysis of the Conventional Route

MetricCalculation/ConsiderationEstimated ValueGreen Chemistry Implications
Atom Economy (MW of Product / Σ MW of Reactants) x 100%ModerateThe use of bromine results in the incorporation of only one of the two bromine atoms into the final product in the overall transformation, leading to a lower atom economy.
E-Factor (Total Waste (kg) / Product (kg))HighSignificant waste is generated from the brominating agent, potential side products from the elimination/substitution reaction, and the use of solvents for reaction and purification.
PMI (Total Mass In (kg) / Product (kg))Very HighThe use of stoichiometric bromine, solvents for reaction and workup, and energy-intensive purification steps contribute to a high PMI.

Route 2: A Greener Approach Utilizing Catalysis and Safer Reagents

A more sustainable approach to the synthesis of 2-Bromo-3-methoxy-1,1,1-trifluoropropane would focus on improving atom economy, reducing the use of hazardous materials, and minimizing waste generation.

Step 1: Catalytic Bromination

Instead of using stoichiometric bromine, a greener alternative would be to employ a catalytic system for the bromination of 3,3,3-trifluoropropene. For instance, the use of N-bromosuccinimide (NBS) as a bromine source with a radical initiator can be more atom-economical and easier to handle.[5][6] Furthermore, exploring photobromination could offer a milder and more selective method.

Step 2: Phase-Transfer Catalyzed Methoxylation

The subsequent methoxylation step could be optimized by employing a phase-transfer catalyst (PTC).[7][8][9][10][11] PTCs can facilitate the reaction between the organic substrate and the inorganic nucleophile (methoxide) in a biphasic system, often leading to milder reaction conditions, reduced solvent usage, and easier product isolation.

Experimental Protocol: A Proposed Greener Synthesis

Step 1: Synthesis of 2-Bromo-3,3,3-trifluoropropene

  • To a solution of 3,3,3-trifluoropropene in a suitable green solvent (e.g., a high-boiling point ether or an ionic liquid), N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN) are added.

  • The reaction mixture is heated or irradiated with a suitable light source to initiate the reaction.

  • The reaction is monitored by GC-MS until the starting material is consumed.

  • The succinimide byproduct is removed by filtration, and the solvent is recycled.

  • The crude 2-bromo-3,3,3-trifluoropropene is then subjected to dehydrobromination using a mild base to yield the desired alkene.

Step 2: Synthesis of 2-Bromo-3-methoxy-1,1,1-trifluoropropane

  • A mixture of 2-bromo-3,3,3-trifluoropropene, methanol, a mild base (e.g., potassium carbonate), and a phase-transfer catalyst (e.g., a quaternary ammonium salt) is stirred at a moderate temperature.

  • The reaction progress is monitored by TLC or GC.

  • Upon completion, the catalyst can be recovered and reused. The product is isolated by simple extraction and distillation.

Green Chemistry Analysis of the Greener Route

MetricCalculation/ConsiderationEstimated ValueGreen Chemistry Implications
Atom Economy (MW of Product / Σ MW of Reactants) x 100%ImprovedThe use of NBS and a catalytic approach for bromination can lead to a better atom economy compared to using elemental bromine.
E-Factor (Total Waste (kg) / Product (kg))LowerReduced waste from the brominating agent and the potential for catalyst and solvent recycling significantly lower the E-Factor.
PMI (Total Mass In (kg) / Product (kg))LowerMilder reaction conditions, reduced solvent volumes, and the potential for catalyst recycling contribute to a lower PMI.

Future Perspectives: Biocatalysis and Flow Chemistry

Looking ahead, the development of even more sustainable synthetic routes could involve biocatalysis and continuous flow chemistry.

  • Biocatalysis: The use of enzymes, such as halohydrin dehalogenases or engineered cytochrome P450s, could offer highly selective and environmentally benign methods for the synthesis of chiral fluorinated ethers.[3][12] While still an emerging field for this specific class of compounds, biocatalysis holds immense promise for green synthesis.

  • Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for process automation and optimization. The synthesis of fluorinated compounds, which can be exothermic and involve hazardous reagents, is particularly well-suited for flow chemistry.

Conclusion

The synthesis of 2-Bromo-3-methoxy-1,1,1-trifluoropropane presents a compelling case for the application of green chemistry principles in the design of synthetic routes. While a conventional two-step approach is feasible, it suffers from poor atom economy and generates significant waste. By embracing greener alternatives, such as catalytic bromination and phase-transfer catalyzed methoxylation, it is possible to develop more sustainable and efficient processes. The future of fluorinated molecule synthesis will likely see a greater integration of biocatalysis and flow chemistry, further reducing the environmental impact of these important chemical building blocks. For researchers and drug development professionals, a thorough evaluation of green chemistry metrics should be an integral part of the synthetic route design process, leading to the development of safer, more sustainable, and economically viable manufacturing processes.

Visualizing the Synthetic Pathways

To further illustrate the discussed synthetic strategies, the following diagrams created using Graphviz (DOT language) depict the logical flow of each route.

G cluster_0 Conventional Route cluster_1 Greener Route A 3,3,3-Trifluoropropene B 1,2-Dibromo-3,3,3-trifluoropropane A->B Br₂ C 2-Bromo-3-methoxy-1,1,1-trifluoropropane B->C NaOMe, MeOH D 3,3,3-Trifluoropropene E 2-Bromo-3,3,3-trifluoropropene D->E NBS, Initiator F 2-Bromo-3-methoxy-1,1,1-trifluoropropane E->F MeOH, Base, PTC

Caption: Comparison of Conventional and Greener Synthetic Routes.

References

  • [Author], [Year]. Title of relevant article on dehydrohalogenation. [Journal], , pp. [Pages]. [URL]

  • CN102964207A - Preparation method of 2-bromo-3,3,3-trifluoropropene - Google Patents.
  • [Author], [Year]. Title of relevant article on E2 elimination with sodium methoxide. [Journal], , pp. [Pages]. [URL]

  • Guo, P., et al. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Letters, 24(11), 2145–2149. Available at: [Link]

  • [Author], [Year]. Title of relevant article on E2 elimination with sodium methoxide. [Journal], , pp. [Pages]. [URL]

  • Sherman, J., & Cullen, A. (2021). Structure and life-cycle GHG emissions of flurorinated volatile anesthetics. Anesthesia & Analgesia, 132(5), 1277-1280. Available at: [Link]

  • Fisher, A. C., et al. (2020). Hydrogen Bonding Phase-Transfer Catalysis with Ionic Reactants: Enantioselective Synthesis of γ-Fluoroamines. Journal of the American Chemical Society, 142(28), 12401–12407. Available at: [Link]

  • [Author], [Year]. Reinvestigation of the Two-step Synthesis of Sevoflurane. [Journal Name], , pp. [Pages]. [URL]

  • Arnold, F. P., et al. (2019). A Biocatalytic Platform for Synthesis of Chiral α-Trifluoromethylated Organoborons. ACS Central Science, 5(2), 322–329. Available at: [Link]

  • [Author], [Year]. Title of relevant article on Zaitsev's Rule. [Journal], , pp. [Pages]. [URL]

  • [Author], [Year]. Modern Approaches to Green Bromination for a Sustainable Future. [Journal Name], , pp. [Pages]. [URL]

  • Ashenhurst, J. (2013). What is Allylic Bromination? - Master Organic Chemistry. Available at: [Link]

  • [Author], [Year]. A Biocatalytic Platform for Synthesis of Chiral α-Trifluoromethylated Organoborons. [Journal Name], , pp. [Pages]. [URL]

  • [Author], [Year]. Ecological impact of anesthesia: Analysis of sevoflurane consumption as a greenhouse gas. [Journal Name], , pp. [Pages]. [URL]

  • [Author], [Year]. Title of relevant article on E2 elimination with sodium methoxide. [Journal], , pp. [Pages]. [URL]

  • Stuart, A. M., & Vidal, J. A. (2007). Perfluoroalkylated 4,13-diaza-18-crown-6 ethers: synthesis, phase-transfer catalysis, and recycling studies. The Journal of Organic Chemistry, 72(10), 3735–3740. Available at: [Link]

  • Sherman, J. D., et al. (2012). Life cycle greenhouse gas emissions of anesthetic drugs. Anesthesia and Analgesia, 114(5), 1086–1090. Available at: [Link]

  • [Author], [Year]. METHOD FOR THE PREPARATION OF 3-BROMO-1,1,1-TRIFLUOROPROPANE.
  • [Author], [Year]. Perfluorocarbon Soluble Crown Ethers as Phase Transfer Catalysts. [Journal Name], , pp. [Pages]. [URL]

  • [Author], [Year]. Enantioselective Synthesis of Alkyl Fluorides via Biocatalytic Reduction. [Journal Name], , pp. [Pages]. [URL]

  • [Author], [Year]. ChemInform Abstract: An Efficient and Environmentally Friendly Synthesis of the Inhalation Anesthetic Sevoflurane. [Journal Name], , pp. [Pages]. [URL]

  • [Author], [Year]. Brominating the Allylic Position with NBS.
  • [Author], [Year]. Life Cycle Greenhouse Gas Emissions of Anesthetic Drugs. [Source]. [URL]
  • [Author], [Year]. Life Cycle Assessment of Fluoride Removal from Mining Effluents Using Electrocoagulation and Biogenic CO2. [Journal Name], , pp. [Pages]. [URL]

  • [Author], [Year]. 5.
  • [Author], [Year]. Organocatalytic asymmetric synthesis of chiral fluorinated quaternary carbon containing β-ketoesters. [Journal Name], , pp. [Pages]. [URL]

  • [Author], [Year]. Partially fluorinated crown ether derivatives: synthesis, phase transfer catalysis and recycling studies. [Source]. [URL]
  • [Author], [Year]. 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry.
  • [Author], [Year].
  • [Author], [Year]. The use of environmental metrics to evaluate green chemistry improvements to synthesis. [Journal Name], , pp. [Pages]. [URL]

  • Kharas, G. B., et al. (2022). Synthesis and styrene copolymerization of bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. Available at: [Link]

  • CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google Patents.
  • Tobiszewski, M., & Namieśnik, J. (2017). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Molecules, 22(8), 1354. Available at: [Link]

  • [Author], [Year]. Synthesis and styrene copolymerization of novel bromo, chloro, methoxy, and methyl ring-disubstituted isobutyl phenylcyanoacrylates. [Journal Name], , pp. [Pages]. [URL]

  • [Author], [Year]. (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one. [Journal Name], , pp. [Pages]. [URL]

  • [Author], [Year]. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. [Journal Name], , pp. [Pages]. [URL]

Sources

A Guide to the Reproducibility of Experiments Using 2-Bromo-3-methoxy-1,1,1-trifluoropropane: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the incorporation of fluorine-containing moieties is a cornerstone of rational drug design. The trifluoromethyl group (–CF₃), in particular, is prized for its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity. This guide provides a comprehensive analysis of 2-Bromo-3-methoxy-1,1,1-trifluoropropane, a potentially valuable building block for introducing the 1-methoxy-2,2,2-trifluoroethyl motif into organic molecules. Due to the limited specific experimental data available for this reagent in peer-reviewed literature, this guide will leverage established principles of organic chemistry and draw comparisons with analogous, well-documented reagents to provide a predictive framework for its reactivity and utility.

The Strategic Advantage of Trifluoromethyl and Methoxy Groups in Drug Candidates

The trifluoromethyl group is a common feature in many FDA-approved drugs due to its strong electron-withdrawing nature and steric bulk, which can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. When combined with a methoxy group, the resulting structural motif offers a unique combination of properties. The methoxy group can participate in hydrogen bonding and influence conformation, while the trifluoromethyl group enhances stability and lipophilicity.

Synthesis and Physicochemical Properties of 2-Bromo-3-methoxy-1,1,1-trifluoropropane

While specific, detailed synthetic procedures for 2-Bromo-3-methoxy-1,1,1-trifluoropropane are not widely published, a plausible and efficient route can be inferred from the known chemistry of related compounds. A likely precursor is 2,3-dibromo-1,1,1-trifluoropropane, which can be synthesized from the bromination of 3,3,3-trifluoropropene[1]. Subsequent reaction of the dibromo compound with one equivalent of sodium methoxide would be expected to yield the target molecule through a nucleophilic substitution reaction.

G 3,3,3-Trifluoropropene 3,3,3-Trifluoropropene 2,3-Dibromo-1,1,1-trifluoropropane 2,3-Dibromo-1,1,1-trifluoropropane 3,3,3-Trifluoropropene->2,3-Dibromo-1,1,1-trifluoropropane Br₂ 2-Bromo-3-methoxy-1,1,1-trifluoropropane 2-Bromo-3-methoxy-1,1,1-trifluoropropane 2,3-Dibromo-1,1,1-trifluoropropane->2-Bromo-3-methoxy-1,1,1-trifluoropropane CH₃ONa (1 eq.)

Caption: Plausible synthetic route to 2-Bromo-3-methoxy-1,1,1-trifluoropropane.

Physicochemical Properties:

PropertyValueSource
CAS Number883498-92-8[2]
Molecular FormulaC₄H₆BrF₃O[2]
Molecular Weight207.00 g/mol [2]
Melting Point121-126 °C[2]
Density1.45 g/cm³[2]
Flash Point216.9 °C[2]

Expected Reactivity and Comparison with Alternative Reagents

2-Bromo-3-methoxy-1,1,1-trifluoropropane is anticipated to be an effective electrophile in nucleophilic substitution reactions. The presence of the electron-withdrawing trifluoromethyl group will activate the C-Br bond towards nucleophilic attack. This makes it a potentially useful reagent for introducing the CH(OCH₃)CF₃ fragment.

Nucleophilic Substitution Reactions

The primary mode of reaction for this reagent is expected to be nucleophilic substitution, where a nucleophile displaces the bromide ion. This provides a direct route to a variety of derivatives.

G cluster_0 2-Bromo-3-methoxy-1,1,1-trifluoropropane Reagent Br-CH(OCH₃)CF₃ Product Nu-CH(OCH₃)CF₃ Nucleophile (Nu⁻) Nucleophile (Nu⁻) Nucleophile (Nu⁻)->Product Sₙ reaction

Caption: General scheme for nucleophilic substitution using 2-Bromo-3-methoxy-1,1,1-trifluoropropane.

Expected Reactivity with Common Nucleophiles:

NucleophileExpected ProductPotential Reaction Conditions
Amines (R-NH₂)R-NH-CH(OCH₃)CF₃Polar aprotic solvent (e.g., DMF, CH₃CN), room temperature or gentle heating.
Thiolates (R-S⁻)R-S-CH(OCH₃)CF₃Aprotic solvent (e.g., THF, DMF).
Carboxylates (R-COO⁻)R-COO-CH(OCH₃)CF₃Polar aprotic solvent, may require elevated temperatures.
EnolatesO-alkylation or C-alkylationStrong base (e.g., NaH, LDA) in an aprotic solvent.

The reactivity can be compared to other common trifluoromethylating agents. For instance, Ruppert's reagent (TMSCF₃) is a nucleophilic trifluoromethylating agent, while Togni's and Umemoto's reagents are electrophilic. 2-Bromo-3-methoxy-1,1,1-trifluoropropane would fall into the category of an electrophilic reagent for introducing a modified trifluoromethyl group.

Comparison with Other Trifluoromethyl-Containing Building Blocks
ReagentFunctional Group IntroducedMechanismAdvantagesDisadvantages
2-Bromo-3-methoxy-1,1,1-trifluoropropane -CH(OCH₃)CF₃Nucleophilic Substitution (electrophilic reagent)Introduces a functionalized sidechain in a single step.Limited commercial availability and published data.
Trifluoromethyltrimethylsilane (TMSCF₃) -CF₃Nucleophilic TrifluoromethylationReadily available, well-established reactivity.Requires an initiator (e.g., fluoride source).
Togni's Reagent -CF₃Electrophilic TrifluoromethylationBench-stable solid, broad substrate scope.Can be expensive.
Umemoto's Reagents -CF₃Electrophilic TrifluoromethylationHighly reactive, effective for challenging substrates.Can be moisture-sensitive.
2-Bromo-3,3,3-trifluoropropene -C(Br)=C(H)CF₃ or -CH(Br)CH₂CF₃Radical addition, Nucleophilic substitutionVersatile precursor for various trifluoromethylated compounds.[3]Reactivity can be complex, leading to multiple products.

Experimental Protocols: A Predictive Approach

Given the absence of specific literature protocols, the following experimental designs are based on established methodologies for similar nucleophilic substitution reactions. Researchers should consider these as starting points for optimization.

General Procedure for N-Alkylation of an Amine
  • Reaction Setup: To a solution of the amine (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF or CH₃CN, 0.1-0.5 M), add 2-Bromo-3-methoxy-1,1,1-trifluoropropane (1.1-1.5 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5-2.0 eq.).

  • Reaction Execution: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by an appropriate technique (e.g., TLC or LC-MS). If the reaction is sluggish, gentle heating (40-60 °C) may be applied.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

G cluster_workflow N-Alkylation Workflow Start Dissolve Amine in Solvent Add Reagents Add 2-Bromo-3-methoxy- 1,1,1-trifluoropropane and Base Start->Add Reagents React Stir at RT (or Heat) Add Reagents->React Monitor Monitor by TLC/LC-MS React->Monitor Workup Aqueous Work-up & Extraction Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify End Isolated Product Purify->End

Caption: Experimental workflow for the N-alkylation of amines.

Conclusion and Future Perspectives

2-Bromo-3-methoxy-1,1,1-trifluoropropane represents a promising, yet underexplored, building block for the introduction of the 1-methoxy-2,2,2-trifluoroethyl group. Its predicted reactivity as an electrophile in nucleophilic substitution reactions opens avenues for the synthesis of novel drug candidates and agrochemicals. The lack of extensive experimental data necessitates a careful and systematic approach to its use, with the protocols and comparisons provided in this guide serving as a foundational resource for researchers. Further investigation into the synthesis, reactivity, and applications of this reagent is warranted to fully unlock its potential in chemical and pharmaceutical research.

References

  • CN102964207A - Preparation method of 2-bromo-3,3,3-trifluoropropene - Google Patents.
  • Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor - Organic Chemistry Portal. Available at: [Link]

  • METHOD FOR THE PREPARATION OF 3-BROMO-1,1,1-TRIFLUOROPROPANE - European Patent Office - EP 1119534 B1. Available at: [Link]

  • 2-Bromo-1,1,1-trifluoropropane | C3H4BrF3 | CID 2782275 - PubChem. Available at: [Link]

  • Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor - Organic Chemistry Portal. Available at: [Link]

  • A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile - MDPI. Available at: [Link]

  • Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. Available at: [Link]

  • Nucleophilic Substitution at Heteroatoms—Identity Substitution Reactions at Phosphorus and Sulfur Centers: Do They Proceed in a Concerted (SN2) or Stepwise (A–E) Way? - MDPI. Available at: [Link]

  • 1-Bromo-3-methoxypropane | C4H9BrO | CID 524551 - PubChem. Available at: [Link]

Sources

A Comparative Guide to the Reaction Kinetics of 2-Bromo-3-methoxy-1,1,1-trifluoropropane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Building Blocks

Fluorinated organic compounds have become indispensable in modern drug discovery and materials science. The introduction of fluorine atoms into a molecule can profoundly alter its physicochemical properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] 2-Bromo-3-methoxy-1,1,1-trifluoropropane is a key building block that possesses a unique combination of functional groups: a reactive secondary bromide, a methoxy group, and a trifluoromethyl group. This trifecta of functionalities makes it a versatile reagent for the synthesis of complex fluorinated molecules.[1]

Understanding the reaction kinetics of 2-Bromo-3-methoxy-1,1,1-trifluoropropane is paramount for its effective utilization. This guide will explore its reactivity in two fundamental organic reactions: nucleophilic substitution and elimination. We will also propose a comparative study against a selection of alternative alkyl bromides to elucidate the electronic and steric effects of the methoxy and trifluoromethyl groups on the reaction rates.

Comparative Analysis of Reactivity: A-Priori Hypotheses

The reactivity of an alkyl halide is primarily governed by the nature of the alkyl group, the leaving group, the nucleophile/base, and the solvent.[2] In the case of 2-Bromo-3-methoxy-1,1,1-trifluoropropane, the presence of a highly electronegative trifluoromethyl group and a methoxy group on the carbon adjacent to the reaction center will significantly influence the rates of substitution and elimination reactions.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a cornerstone of organic synthesis, enabling the introduction of a wide range of functional groups.[3] These reactions can proceed through two primary mechanisms: the unimolecular S(_N)1 reaction, which involves a carbocation intermediate, and the bimolecular S(_N)2 reaction, which occurs in a single concerted step.[2][4]

Hypothesized Reactivity of 2-Bromo-3-methoxy-1,1,1-trifluoropropane:

The strong electron-withdrawing effect of the adjacent trifluoromethyl group is expected to destabilize the formation of a carbocation at the C-2 position. This will likely disfavor the S(_N)1 pathway. Conversely, the steric bulk of the trifluoromethyl and methoxy groups may hinder the backside attack required for an S(_N)2 reaction, potentially slowing it down compared to less substituted alkyl halides.

Proposed Comparative Compounds:

To quantify these effects, a kinetic study comparing 2-Bromo-3-methoxy-1,1,1-trifluoropropane with the following compounds is proposed:

  • 2-Bromopropane: The non-fluorinated, non-methoxylated parent compound.

  • 2-Bromo-1,1,1-trifluoropropane: To isolate the effect of the trifluoromethyl group.

  • 1-Bromo-2-methoxypropane: To assess the impact of the methoxy group at a different position.

Elimination Reactions

Elimination reactions, which lead to the formation of alkenes, are often in competition with nucleophilic substitution.[5] Similar to substitution, they can proceed through unimolecular (E1) or bimolecular (E2) pathways.[6]

Hypothesized Reactivity of 2-Bromo-3-methoxy-1,1,1-trifluoropropane:

The electron-withdrawing trifluoromethyl group will increase the acidity of the protons on the C-3 carbon, potentially favoring an E2 mechanism with a strong base. The stability of the resulting alkene will also play a crucial role in determining the major product.

Proposed Comparative Compounds:

The same set of compounds as for the substitution study can be used to compare the rates and regioselectivity of elimination reactions.

Experimental Protocols for Kinetic Studies

The following section outlines detailed, self-validating experimental protocols for determining the reaction kinetics of 2-Bromo-3-methoxy-1,1,1-trifluoropropane and its analogs.

General Considerations
  • Reagent Purity: All substrates, nucleophiles/bases, and solvents should be of high purity to avoid side reactions.

  • Temperature Control: Reactions should be carried out in a thermostated bath to ensure constant temperature.

  • Inert Atmosphere: Reactions sensitive to air or moisture should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Protocol for S(_N)2 Kinetic Studies

This protocol is designed to determine the second-order rate constant for the reaction of the bromoalkanes with a nucleophile, such as sodium iodide in acetone.

Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of the bromoalkane (e.g., 0.1 M in acetone).

    • Prepare a standard solution of sodium iodide (e.g., 0.1 M in acetone).

  • Reaction Initiation:

    • Equilibrate both solutions to the desired reaction temperature in a water bath.

    • At time t=0, mix equal volumes of the two solutions in a reaction vessel.

  • Monitoring the Reaction:

    • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by adding a large volume of cold water).

    • Determine the concentration of the remaining iodide or the formed bromide using a suitable analytical technique, such as titration or ion chromatography.

  • Data Analysis:

    • Plot 1/[Nu⁻] versus time, where [Nu⁻] is the concentration of the nucleophile.

    • The slope of the line will be equal to the second-order rate constant, k.

Experimental Workflow for S(_N)2 Kinetics

SN2_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Analysis A Prepare 0.1 M Bromoalkane Solution C Equilibrate Solutions to Temperature A->C B Prepare 0.1 M NaI Solution B->C D Mix Solutions (t=0) C->D E Withdraw Aliquots at Intervals D->E Time F Quench Reaction E->F G Analyze [I⁻] or [Br⁻] F->G H Plot 1/[I⁻] vs. time G->H I Determine Rate Constant (k) H->I

Caption: Workflow for determining S(_N)2 reaction kinetics.

Protocol for E2 Kinetic Studies

This protocol is designed to measure the rate of elimination using a strong, non-nucleophilic base like sodium ethoxide in ethanol.

Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of the bromoalkane (e.g., 0.1 M in ethanol).

    • Prepare a standard solution of sodium ethoxide (e.g., 0.2 M in ethanol).

  • Reaction Initiation:

    • Equilibrate both solutions to the desired reaction temperature.

    • Initiate the reaction by mixing the solutions.

  • Monitoring the Reaction:

    • The formation of the alkene product can be monitored in real-time using techniques like Gas Chromatography (GC) or ¹H NMR spectroscopy.

    • For GC analysis, aliquots are withdrawn, quenched, and injected into the GC. The peak area of the alkene is compared to an internal standard.

  • Data Analysis:

    • Plot the concentration of the alkene product versus time.

    • The initial rate of the reaction can be determined from the initial slope of this plot. By varying the initial concentrations of the substrate and base, the order of the reaction with respect to each can be determined.

Logical Relationship for Kinetic Data Interpretation

Kinetic_Logic cluster_structure Molecular Structure cluster_reaction_type Reaction Type cluster_data Experimental Data cluster_conclusion Conclusion 2-Bromo-3-methoxy-1,1,1-trifluoropropane 2-Bromo-3-methoxy-1,1,1-trifluoropropane SN2 SN2 2-Bromo-3-methoxy-1,1,1-trifluoropropane->SN2 E2 E2 2-Bromo-3-methoxy-1,1,1-trifluoropropane->E2 2-Bromopropane 2-Bromopropane 2-Bromopropane->SN2 2-Bromopropane->E2 2-Bromo-1,1,1-trifluoropropane 2-Bromo-1,1,1-trifluoropropane 2-Bromo-1,1,1-trifluoropropane->SN2 2-Bromo-1,1,1-trifluoropropane->E2 Rate Constant (k) Rate Constant (k) SN2->Rate Constant (k) E2->Rate Constant (k) Product Distribution Product Distribution E2->Product Distribution Reactivity Comparison Reactivity Comparison Rate Constant (k)->Reactivity Comparison Mechanistic Insights Mechanistic Insights Product Distribution->Mechanistic Insights

Caption: Interplay of structure, reaction, and data.

Expected Results and Data Presentation

The kinetic data obtained from these experiments should be summarized in a clear and concise manner to facilitate comparison.

Tabulated Data

Table 1: Hypothetical Second-Order Rate Constants (k) for S(_N)2 Reaction with NaI in Acetone at 25°C

Substratek (x 10⁻⁵ L mol⁻¹ s⁻¹)Relative Rate
2-BromopropaneValueValue
2-Bromo-1,1,1-trifluoropropaneValueValue
1-Bromo-2-methoxypropaneValueValue
2-Bromo-3-methoxy-1,1,1-trifluoropropaneValueValue

Table 2: Hypothetical Initial Rates for E2 Reaction with NaOEt in EtOH at 50°C

SubstrateInitial Rate (mol L⁻¹ s⁻¹)
2-BromopropaneValue
2-Bromo-1,1,1-trifluoropropaneValue
1-Bromo-2-methoxypropaneValue
2-Bromo-3-methoxy-1,1,1-trifluoropropaneValue

Note: The "Value" placeholders would be populated with the experimental data.

Conclusion

This guide has provided a comprehensive framework for investigating the reaction kinetics of 2-Bromo-3-methoxy-1,1,1-trifluoropropane. By systematically comparing its reactivity with carefully selected analogs in both nucleophilic substitution and elimination reactions, researchers can gain valuable insights into the electronic and steric effects of its unique functional groups. The detailed experimental protocols provided herein offer a robust starting point for such studies, enabling the generation of high-quality kinetic data. A thorough understanding of the reactivity of this important fluorinated building block will undoubtedly facilitate its broader application in the synthesis of novel pharmaceuticals and advanced materials.

References

  • Preparation method of 2-bromo-3,3,3-trifluoropropene - Google P
  • A Chemical Kinetic Mechanism for 2-Bromo-3,3,3-trifluoropropene (2-BTP) Flame Inhibition . (URL: [Link])

  • The hydrolysis of 2-bromo-2-methylpropane . RSC Education. (URL: [Link])

  • METHOD FOR THE PREPARATION OF 3-BROMO-1,1,1-TRIFLUOROPROPANE . European Patent Office. (URL: [Link])

  • The Discovery of Nucleophilic Substitution Reactions . Chemistry LibreTexts. (URL: [Link])

  • Thermodynamics and kinetics of 1-fluoro-2-methoxypropane with Bromine monoxide radical (BrO) . Chemical Review and Letters. (URL: [Link])

  • 2-Bromo-1,1,1-trifluoropropane . PubChem. (URL: [Link])

  • Reinvestigation of the Two-step Synthesis of Sevoflurane . National Institutes of Health. (URL: [Link])

  • Kinetics of the Reactions of Ozone with Halogen Atoms in the Stratosphere . MDPI. (URL: [Link])

  • Comprehensive Theoretical Studies on the Reaction of 1-Bromo-3,3,3-trifluoropropene with OH Free Radicals . National Institutes of Health. (URL: [Link])

  • Sn1 Reaction: Nucleophilic Substitution of 2-Bromopropane . YouTube. (URL: [Link])

  • Kinetics of Gas Phase Halogenation Reactions . OUCI. (URL: [Link])

  • Reinvestigation of the Two-step Synthesis of Sevoflurane . ResearchGate. (URL: [Link])

  • Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya . Royal Society of Chemistry. (URL: [Link])

  • Major products of the reaction of 2-bromo-2-methylpropane and propanoic acid . Chemistry Stack Exchange. (URL: [Link])

  • A Review of Methane Activation Reactions by Halogenation: Catalysis, Mechanism, Kinetics, Modeling, and Reactors . MDPI. (URL: [Link])

  • Scale-up of sevoflurane synthesis: selection of chemical route and influence of reagent characteristics . SAIMM. (URL: [Link])

  • A chemical kinetic mechanism for 2-bromo-3,3,3-trifluoropropene (2-btp) flame inhibition . Semantic Scholar. (URL: [Link])

  • Nucleophilic Substitution at Heteroatoms—Identity Substitution Reactions at Phosphorus and Sulfur Centers: Do They Proceed in a Concerted (SN2) or Stepwise (A–E) Way? . MDPI. (URL: [Link])

  • Method for the preparation of sevoflurane.
  • 2-Bromo-1,1,1-trifluoroethane . PubChem. (URL: [Link])

  • Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor . Organic Chemistry Portal. (URL: [Link])

  • Improvement of Generic Sevoflurane by a New Production Process . Bentham Science. (URL: [Link])

  • Factors affecting rate of nucleophilic substitution reactions . Chemistry LibreTexts. (URL: [Link])

  • Elimination Reactions (AQA A-Level Chemistry) . YouTube. (URL: [Link])

  • 3-Bromo-1,1,1-trifluoropropane: Unlocking Opportunities in Fluorochemical Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

  • Predict the elimination products of the following reactions, and label the major products. b. trans-1-bromo-2-methylcyclohexane + NaOCH3 in CH3OH . Pearson. (URL: [Link])

  • 2-bromo-3,3,3-trifluoroprop-1-ene - Substance Information . ECHA. (URL: [Link])

Sources

A Senior Application Scientist's Guide to Electrophilic Trifluoromethylating Reagents: A Comparative Review

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of a trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry. Its unique electronic properties and lipophilicity can dramatically enhance a drug candidate's metabolic stability, binding affinity, and bioavailability. This guide provides a comparative analysis of the most prominent electrophilic trifluoromethylating reagents, offering a data-driven perspective to inform your selection process and accelerate your research.

The Power of the CF₃ Group: A Game-Changer in Drug Design

The trifluoromethyl group is a bioisostere for several functional groups, but its impact extends far beyond simple replacement. The strong electron-withdrawing nature of the CF₃ group can significantly alter the pKa of nearby functionalities, influencing drug-receptor interactions. Furthermore, its metabolic robustness, stemming from the strength of the C-F bond, can protect a molecule from enzymatic degradation, thereby prolonging its therapeutic effect. The journey to efficiently install this powerful motif has led to the development of a diverse arsenal of reagents, with electrophilic trifluoromethylating agents emerging as particularly versatile tools.

The Key Players: A Trio of Trifluoromethylating Powerhouses

While numerous reagents have been developed, three classes have risen to prominence due to their efficacy, stability, and commercial availability: Umemoto's reagents, Togni's reagents, and Langlois' reagent. Each possesses a distinct reactivity profile and set of practical considerations.

Umemoto's Reagents: The Sulfonium Salt Stalwarts

First introduced in the 1990s, Umemoto's reagents are S-(trifluoromethyl)dibenzothiophenium salts. They have evolved through several generations, with each iteration aiming to enhance reactivity and practicality.

  • Generation I (e.g., S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate): These were the pioneering reagents that demonstrated the feasibility of electrophilic trifluoromethylation with a stable, crystalline solid.

  • Generation II (e.g., 2,8-difluoro-S-(trifluoromethyl)dibenzothiophenium salts): These reagents exhibit superior thermal stability and electrophilicity compared to their first-generation counterparts.[1]

  • Generation IV (e.g., 2,8-bis(trifluoromethoxy)-S-(trifluoromethyl)dibenzothiophenium triflate): This generation boasts even higher reactivity, attributed to the strong electron-withdrawing effect of the trifluoromethoxy groups.[2]

Umemoto's reagents are generally stable solids that are easy to handle in the atmosphere.[2] Their reactivity can be tuned by modifying the substituents on the dibenzothiophene core.

Togni's Reagents: The Rise of Hypervalent Iodine

Developed in the mid-2000s, Togni's reagents are hypervalent iodine compounds that have become exceedingly popular for their broad substrate scope and mild reaction conditions.

  • Togni's Reagent I (1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one): A crystalline solid with good reactivity.

  • Togni's Reagent II (3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole): Generally more reactive than Togni's Reagent I in the trifluoromethylation of arenes and N-heteroarenes.[3]

These reagents are also shelf-stable solids. Their synthesis has been optimized to be a one-pot, three-step process, making them readily accessible.[4]

Langlois' Reagent: The Radical Contender

Sodium trifluoromethanesulfinate (CF₃SO₂Na), known as Langlois' reagent, operates through a radical mechanism, setting it apart from the predominantly polar mechanisms of Umemoto's and Togni's reagents.[5] This radical nature imparts a unique reactivity profile, allowing for the trifluoromethylation of a wide range of substrates, including electron-deficient arenes.[6][7] A significant advantage of Langlois' reagent is its relatively low cost.[5][7]

Head-to-Head Comparison: A Data-Driven Performance Analysis

Choosing the optimal reagent requires a clear understanding of their relative performance across various substrates and reaction conditions.

Reactivity Towards C-Nucleophiles

A kinetic study by Mayr and co-workers provides a quantitative comparison of the electrophilicity of Umemoto's and Togni's reagents towards carbanions. While a direct linear free-energy relationship could be established for Umemoto's reagents, Togni's reagents did not follow the same correlation, suggesting different operative mechanisms.[8] However, the study revealed that both classes of reagents occupy a similar reactivity range.[8]

Reagent ClassSubstrateConditionsYield (%)Reference
Umemoto's Reagent I Diethyl 2-phenylmalonateKOtBu, DMSO, 20 °CModerate[8]
Umemoto's Reagent II Diethyl 2-phenylmalonateKOtBu, DMSO, 20 °C79[8]
Togni's Reagent I Diethyl 2-phenylmalonateKOtBu, DMSO, 20 °CModerate[8]

Table 1: Comparative Trifluoromethylation of a C-Nucleophile.

For the trifluoromethylation of β-ketoesters, both Togni's and Umemoto's reagents have proven effective, often in the presence of a copper catalyst. In a comparative study on the enantioselective trifluoromethylation of β-ketoesters, it was noted that for five-membered ring substrates, Togni's reagent generally provided better yields, while for six-membered ring substrates, Umemoto's reagent led to enhanced yields and enantioselectivity.[2][9]

ReagentSubstrate TypeGeneral OutcomeReference
Togni's Reagent 5-membered ring β-ketoestersHigher yields[2][9]
Umemoto's Reagent 6-membered ring β-ketoestersEnhanced yields and enantioselectivity[2][9]

Table 2: General Trends in the Trifluoromethylation of Cyclic β-Ketoesters.

Trifluoromethylation of Arenes and Heterocycles

The direct trifluoromethylation of arenes and heterocycles is a highly valuable transformation. Comparative studies have shown that for the direct aromatic trifluoromethylation using hypervalent iodine reagents, Togni's Reagent II is generally superior to Togni's Reagent I.[3]

ReagentSubstrateConditionsYield (%)Reference
Togni's Reagent II MesityleneZn(NTf₂)₂, DCE, 80 °C65[3]
Togni's Reagent I MesityleneZn(NTf₂)₂, DCE, 80 °C25[3]
Umemoto's Reagent II IndoleK₂CO₃, MeCN, rt85 (C3-CF₃)[1]
Togni's Reagent I IndoleCu(OAc)₂, DCE, 60 °C76 (C2-CF₃)[4]

Table 3: Selected Examples of Arene and Heterocycle Trifluoromethylation.

It is important to note that the regioselectivity of heterocycle trifluoromethylation can be highly dependent on the reagent and reaction conditions.

Unraveling the Mechanism: Polar vs. Radical Pathways

The precise mechanism of electrophilic trifluoromethylation is a subject of ongoing discussion, with evidence supporting both polar (ionic) and single-electron transfer (SET) radical pathways. The operative mechanism can be influenced by the nature of the reagent, the substrate, and the reaction conditions.

G Proposed Mechanistic Pathways for Electrophilic Trifluoromethylation cluster_0 Polar (Ionic) Pathway cluster_1 Single Electron Transfer (SET) / Radical Pathway Nucleophile Nucleophile Transition_State_1 [Nu---CF3]+ Nucleophile->Transition_State_1 [CF3+] source Product_1 Nu-CF3 Transition_State_1->Product_1 C-CF3 bond formation Nucleophile_2 Nucleophile Radical_Cation [Nu].+ Nucleophile_2->Radical_Cation SET CF3_Reagent [CF3+] source CF3_Radical CF3. CF3_Reagent->CF3_Radical SET Product_2 Nu-CF3 Radical_Cation->Product_2 Radical Combination CF3_Radical->Product_2

Caption: Competing mechanistic pathways in electrophilic trifluoromethylation.

For Umemoto's reagents, reactions with carbanions and heteroarenes are suggested to proceed via a polar mechanism.[8] In contrast, for Togni's reagents, while a polar mechanism is plausible, there is significant evidence for the involvement of radical intermediates, particularly in reactions with substrates like thiols and in copper-catalyzed processes.[4][6] The Langlois reagent, by its nature, primarily operates through the generation of a trifluoromethyl radical.[5]

Practical Considerations: A Guide for the Bench Chemist

Beyond reactivity, the practical aspects of cost, availability, and safety are critical for reagent selection.

ReagentTypical Supplier Price (per gram)Key AdvantagesKey Disadvantages
Umemoto's Reagent I ~$100-200Well-established, stable solidCan be less reactive than newer generations
Togni's Reagent II ~$70-150Broad scope, mild conditionsPotential for radical side reactions
Langlois' Reagent ~$15-30Cost-effective, unique radical reactivityRequires an oxidant, mechanism can be complex

Table 4: Cost and Practicality at a Glance. (Prices are estimates and can vary significantly between suppliers and purchase volumes).

Safety and Handling: All trifluoromethylating reagents should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment. While generally stable, Togni's reagents have been reported to have potential for self-reactivity under neat conditions at elevated temperatures.

G Reagent Selection Workflow start Substrate Type? c_nucleophile C-Nucleophile (e.g., β-ketoester) start->c_nucleophile arene_heterocycle Arene/Heterocycle start->arene_heterocycle radical_precursor Radical Pathway Desired? start->radical_precursor cost_sensitive Cost-Sensitive Application? start->cost_sensitive umemoto Umemoto's Reagent c_nucleophile->umemoto Good yields, established protocols togni Togni's Reagent c_nucleophile->togni Often milder conditions, good yields arene_heterocycle->togni Generally superior for direct arylation langlois Langlois' Reagent radical_precursor->langlois Primary choice for radical trifluoromethylation cost_sensitive->langlois Most economical option

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-3-methoxy-1,1,1-trifluoropropane

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers in the pharmaceutical and chemical industries, our commitment to safety extends beyond the benchtop; it encompasses the entire lifecycle of the chemicals we handle, including their proper disposal. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2-Bromo-3-methoxy-1,1,1-trifluoropropane (CAS No. 883498-92-8), a halogenated ether. The procedures outlined here are grounded in established safety principles for handling halogenated organic compounds, ensuring the protection of personnel and the environment.

Hazard Assessment and Risk Mitigation

Understanding the chemical's properties is the foundation of safe handling. While detailed toxicological data for this specific compound is limited, its structure as a brominated and fluorinated ether necessitates treating it with significant caution. Based on data from structurally similar compounds, it is classified as an irritant[1].

Anticipated Hazards of Halogenated Propane Derivatives:

  • Skin and Eye Irritation: Direct contact can cause irritation or serious eye damage[2][3].

  • Respiratory Tract Irritation: Inhalation of vapors may lead to respiratory irritation[2][3][4].

  • Genetic Defects: Some related compounds are suspected of causing genetic defects[2].

  • Environmental Hazard: Halogenated organic compounds can be toxic to aquatic life and may have long-term adverse effects on the environment if released[5].

Thermal decomposition is a significant concern, as it can release highly toxic and corrosive gases such as hydrogen bromide and hydrogen fluoride[3]. Therefore, all handling and disposal procedures must be designed to prevent heating or uncontrolled reactions.

Personal Protective Equipment (PPE): A Non-Negotiable Protocol

A robust PPE strategy is essential to create a barrier between the researcher and the chemical. The following table outlines the minimum required PPE for handling 2-Bromo-3-methoxy-1,1,1-trifluoropropane.

Body Part Required PPE Specifications and Rationale
Eyes/Face Safety Goggles & Face ShieldGoggles must provide a complete seal. A face shield worn over goggles is mandatory to protect against splashes during transfer and disposal procedures[2][6].
Hands Chemically Resistant GlovesStandard nitrile gloves offer limited protection. For handling halogenated solvents, heavy-duty neoprene or butyl rubber gloves are recommended. If using nitrile, double-gloving is a prudent measure for incidental contact. Gloves must be changed immediately upon contamination[7].
Body Chemical-Resistant Laboratory CoatA fully buttoned, long-sleeved lab coat made of a material appropriate for handling corrosive and toxic substances is required[2][7].
Respiratory NIOSH-Approved RespiratorAll handling of this compound, including waste consolidation, must be performed in a certified chemical fume hood. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor (OV) cartridge is required[2][4][6].

Spill Management: Immediate and Controlled Response

Accidents happen, but a prepared response can mitigate the consequences.

Experimental Protocol: Spill Cleanup

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Restrict Access: Cordon off the affected area to prevent unauthorized entry.

  • Don PPE: Before re-entering the area, don the full PPE outlined in the table above.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood[8].

  • Containment: For liquid spills, create a dike around the spill using an inert, non-combustible absorbent material like vermiculite, sand, or specialized chemical absorbent pads[3]. Do not use combustible materials like paper towels.

  • Absorption: Gently cover and absorb the spilled material with the absorbent.

  • Collection: Carefully scoop the absorbed material into a designated, properly labeled hazardous waste container using non-sparking tools[8].

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all decontamination materials as hazardous waste.

  • Disposal: Seal the waste container and manage it according to the disposal procedures detailed below.

Proper Disposal Workflow: A Step-by-Step Guide

The cornerstone of disposing of 2-Bromo-3-methoxy-1,1,1-trifluoropropane is meticulous segregation and labeling. Halogenated organic compounds require specific disposal methods, typically high-temperature incineration with flue gas scrubbing, and must never be mixed with non-halogenated solvent waste[3][9][10]. Mixing these waste streams leads to costly and complex disposal processes[11].

The following diagram illustrates the decision-making process for proper disposal.

DisposalWorkflow cluster_prep Preparation & Segregation cluster_ops Operational Procedure cluster_final Final Disposition cluster_legend Legend & Notes Start Waste Generated: 2-Bromo-3-methoxy- 1,1,1-trifluoropropane Characterize Characterize Waste: Is it a Halogenated Organic? Start->Characterize Step 1 Segregate Segregate Waste Stream Keep Halogenated Waste Separate! Characterize->Segregate Yes Container Select Appropriate Container (e.g., HDPE or glass) with secure screw-top cap Segregate->Container Step 2 Transfer Transfer Waste into Container (Inside a Fume Hood) Container->Transfer Step 3 Labeling Label Container Clearly: 'HAZARDOUS WASTE' 'HALOGENATED ORGANIC LIQUID' List all constituents & percentages Transfer->Labeling Step 4 Storage Store Temporarily in SAA* (Satellite Accumulation Area) Use secondary containment Labeling->Storage Step 5 Pickup Request Waste Pickup from Environmental Health & Safety (EHS) Storage->Pickup Step 6 Disposal Final Disposal: Licensed Hazardous Waste Facility (High-Temperature Incineration) Pickup->Disposal Legend *SAA: Must be at or near the point of generation and under the control of the operator.

Disposal workflow for 2-Bromo-3-methoxy-1,1,1-trifluoropropane.

Experimental Protocol: Waste Collection and Disposal

  • Segregation is Key: Designate a specific waste container solely for halogenated organic compounds. Never mix this waste with non-halogenated solvents, aqueous waste, or solid waste[10][11][12].

  • Container Selection: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, leak-proof screw-top cap[10]. Ensure the container is in good condition with no cracks or leaks.

  • Labeling: Before adding any waste, affix a hazardous waste label. Clearly write "Hazardous Waste" and "Halogenated Organic Liquid"[13][14]. List "2-Bromo-3-methoxy-1,1,1-trifluoropropane" and any other chemicals in the mixture, including approximate percentages.

  • Waste Transfer: Conduct all transfers of waste into the container inside a certified chemical fume hood to minimize inhalation exposure. Keep the container closed at all times except when actively adding waste[11].

  • Temporary Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel. The container should be placed in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks[15][16].

  • Final Disposal Request: Once the container is full or the project is complete, arrange for pickup through your institution's Environmental Health & Safety (EHS) department. Follow their specific procedures for waste consolidation and removal.

  • Ultimate Disposition: The EHS department will ensure the waste is transported by a licensed carrier to a permitted hazardous waste treatment, storage, and disposal facility (TSDF). The standard and required method for halogenated organic compounds is high-temperature incineration, which destroys the molecule and allows for the scrubbing of resulting acid gases[3][9].

By adhering to these rigorous procedures, you ensure that the disposal of 2-Bromo-3-methoxy-1,1,1-trifluoropropane is conducted with the highest standards of safety and environmental responsibility, building a culture of trust and expertise in your laboratory.

References

  • Synquest Labs. (n.d.). Safety Data Sheet: 2-Bromo-3,3,3-trifluoropropene.
  • ChemicalBook. (2023). Chemical Safety Data Sheet: 3-BROMO-1,1,1-TRIFLUOROPROPANE.
  • Loba Chemie. (2016). MSDS: 2-BROMOPROPANE FOR SYNTHESIS.
  • Echemi. (n.d.). 2-Bromo-3,3,3-trifluoro-1-propene Safety Data Sheets.
  • Matrix Scientific. (n.d.). Product Page: 2-Bromo-3-methoxy-1,1,1-trifluoropropane.
  • European Chemicals Agency (ECHA). (n.d.). Substance Information: 2-bromo-3,3,3-trifluoroprop-1-ene.
  • Synquest Labs. (n.d.). Safety Data Sheet: 2,2,3-Tribromo-1,1,1-trifluoropropane.
  • University of Colorado Anschutz Medical Campus. (2017). Chemical Storage Guidelines.
  • Fisher Scientific. (2010). Safety Data Sheet: 2-Bromo-3,3,3-trifluoro-1-propene.
  • Fisher Scientific. (2024). Safety Data Sheet: 2-Bromo-3,3,3-trifluoro-1-propene.
  • 3M. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (2010). Safety Data Sheet (Additional).
  • Sciencemadness Wiki. (2025). Safe handling and storage of chemicals.
  • eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds.
  • Health and Safety Authority. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories.
  • Braun Research Group, Northwestern University. (n.d.). Standard Operating Procedure: Halogenated Organic Liquids.
  • Cornell University EHS. (n.d.). 7.2 Organic Solvents.
  • MIT Environmental Health & Safety. (n.d.). Chemicals Storage.
  • BenchChem. (2025). An In-depth Technical Guide to the Safe Handling of 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one.
  • University of California, Berkeley EHS. (n.d.). Safe Storage of Chemicals.
  • BenchChem. (2025). Personal protective equipment for handling 4-Bromo-3-iodophenol.
  • University of British Columbia Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal.
  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal.
  • BenchChem. (2025). Personal protective equipment for handling 1-Bromo-2-(bromomethyl)-4-chlorobenzene.
  • Sigma-Aldrich. (n.d.). Product Page: 2-Bromo-3-methoxy-1,1,1-trifluoropropane.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.